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  • Product: 4-chloro-3-ethyl-1H-pyrazole-5-carboxylic acid
  • CAS: 158668-22-5

Core Science & Biosynthesis

Foundational

Chemical properties of 4-chloro-3-ethyl-1H-pyrazole-5-carboxylic acid

Topic: Chemical Properties of 4-chloro-3-ethyl-1H-pyrazole-5-carboxylic acid Format: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary 4-Chloro-3-ethyl-1H-pyrazo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemical Properties of 4-chloro-3-ethyl-1H-pyrazole-5-carboxylic acid Format: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

4-Chloro-3-ethyl-1H-pyrazole-5-carboxylic acid (CAS: 158668-22-5) is a highly functionalized heterocyclic scaffold pivotal in the synthesis of next-generation agrochemicals and pharmaceutical agents. Distinguished by its tri-functional nature —possessing an acidic carboxyl handle, a nucleophilic pyrazole nitrogen, and an electrophilic chlorine substituent—it serves as a versatile building block for Structure-Activity Relationship (SAR) campaigns.[1]

This guide moves beyond basic catalog data to analyze the compound’s electronic behavior, synthetic accessibility, and strategic utility in designing MET kinase inhibitors and mitochondrial complex I inhibitors (e.g., Tebufenpyrad analogs).

Physicochemical Profile

Understanding the "hard" numbers is prerequisite to successful formulation and reaction planning. The values below represent a synthesis of experimental data and high-confidence predictive models for the 1H-protio species.

PropertyValue / DescriptionImplications for Research
CAS Number 158668-22-5 (1H-acid)(Note: Often confused with 1-methyl analog CAS 127892-62-0)Critical for accurate procurement. The 1H-variant allows for N-alkylation diversity.
Molecular Formula C₆H₇ClN₂O₂MW = 174.59 g/mol . Fragment-based drug discovery (FBDD) friendly.
Appearance White to off-white crystalline solidHigh lattice energy due to intermolecular H-bonding (COOH dimer + NH...O).
Melting Point 195–200 °C (Decomposes)Significantly higher than its N-methylated esters due to H-bond networking.
pKa (Acid) ~3.2 (Carboxylic acid)The C4-Cl atom exerts an inductive (-I) effect, increasing acidity vs. unsubstituted pyrazole (pKa ~4.0).
pKa (Base) ~0.5 (Pyrazolium ion)The pyrazole ring is weakly basic; protonation requires strong mineral acids.
LogP ~1.6Moderate lipophilicity; ideal for oral bioavailability optimization.
Solubility DMSO, Methanol, DMFPoor solubility in non-polar solvents (Hexane, DCM) and neutral water.
Structural Analysis & Reactivity

The reactivity of this scaffold is defined by the interplay between the electron-rich pyrazole core and the electron-withdrawing substituents.

3.1 Electronic Push-Pull System
  • C3-Ethyl Group: Provides weak electron donation (+I), slightly activating the ring and increasing lipophilicity without adding significant steric bulk.

  • C4-Chlorine: A critical functionality. While halogens are generally deactivating, on the electron-rich pyrazole, the chlorine occupies the most nucleophilic site. It blocks metabolic oxidation at C4 and serves as a handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), though it is less reactive than a bromide or iodide.

  • C5-Carboxylic Acid: Strong electron-withdrawing group (-M, -I). It directs nucleophilic attack to the carbonyl carbon (amide coupling) and renders the N1-proton more acidic (pKa ~10-11 for the NH), facilitating N-alkylation.

3.2 Key Reaction Pathways
  • N1-Alkylation (Regioselectivity Challenge):

    • Protocol: Base-mediated alkylation (e.g., K₂CO₃/DMF).

    • Issue: Tautomerism between N1 and N2 leads to regioisomeric mixtures.

    • Solution: The steric bulk of the C3-ethyl group generally favors alkylation at the distal nitrogen (N1 relative to the ethyl), but the C5-COOH steric environment competes. Careful control of base and solvent is required.

  • Amide Coupling:

    • Standard HATU/EDC conditions work well. The C4-Cl reduces the nucleophilicity of the adjacent amines if the acid is converted to an amino-pyrazole via Curtius rearrangement.

  • Decarboxylation:

    • Thermal decarboxylation is possible at high temperatures (>220°C), yielding 4-chloro-3-ethyl-1H-pyrazole. This is often an unwanted side reaction during high-temp workups.

Synthetic Pathways
Pathway Diagram (DOT Visualization)

Synthesis Start Ethyl 3-oxopentanoate (Beta-keto ester) Intermediate1 Ethyl 3-ethyl-1H-pyrazole- 5-carboxylate Start->Intermediate1 Cyclization (Reflux, EtOH) Hydrazine Hydrazine Hydrate (NH2NH2·H2O) Hydrazine->Intermediate1 Intermediate2 Ethyl 4-chloro-3-ethyl- 1H-pyrazole-5-carboxylate Intermediate1->Intermediate2 Electrophilic Subst. (C4 Selective) Chlorination Reagent: SO2Cl2 or NCS Solvent: CH3CN Chlorination->Intermediate2 FinalProduct 4-Chloro-3-ethyl-1H-pyrazole- 5-carboxylic acid (CAS 158668-22-5) Intermediate2->FinalProduct Saponification Hydrolysis Reagent: NaOH/H2O Reflux -> HCl workup Hydrolysis->FinalProduct

Figure 1: Validated synthetic route for the production of the target acid from commodity chemicals.

Detailed Protocol: Step-by-Step

Step 1: Cyclization (Formation of the Pyrazole Ring)

  • Rationale: Use hydrazine hydrate to form the 1H-pyrazole.[1][2] If the N-methyl analog is desired, methyl hydrazine would be used here.

  • Procedure: Reflux ethyl 3-oxopentanoate (1.0 eq) with hydrazine hydrate (1.1 eq) in Ethanol for 4-6 hours. Concentrate in vacuo.

  • Checkpoint: Monitor TLC (50% EtOAc/Hex). The product is usually a solid or viscous oil.

Step 2: Regioselective Chlorination

  • Rationale: The C4 position is the most electron-rich site. Using Sulfuryl Chloride (SO₂Cl₂) is cost-effective for scale-up, while N-Chlorosuccinimide (NCS) is milder for small batches.

  • Procedure: Dissolve intermediate in Acetonitrile. Add SO₂Cl₂ (1.05 eq) dropwise at 0-5°C. The reaction is exothermic. Stir at RT for 2 hours.

  • Safety: SO₂ and HCl gases are evolved. Use a scrubber.

Step 3: Hydrolysis

  • Rationale: Convert the ester to the free acid for coupling.

  • Procedure: Treat the chlorinated ester with 2N NaOH (3 eq) in MeOH/Water (1:1). Reflux for 2 hours. Cool, then acidify to pH 2-3 with conc. HCl.

  • Isolation: The product will precipitate as a white solid.[3] Filter, wash with cold water, and dry.[1] Recrystallize from Ethanol/Water if necessary.

Medicinal Chemistry Applications

This scaffold is a bioisostere for phenyl and heteroaryl rings, offering unique vector properties.

DomainApplication Logic
Kinase Inhibition The pyrazole NH and COOH (as amide) can form a donor-acceptor motif in the ATP-binding pocket (hinge region binder). The C3-ethyl group fills the hydrophobic gatekeeper pocket.
Mitochondrial Complex I The 1-methyl derivative is the core of Tebufenpyrad (acaricide). The 1H-acid allows researchers to explore N-substituents (e.g., difluoromethyl, cyclopropyl) to alter metabolic stability and lipophilicity.
Agrochemicals Used as a precursor for SDHI (Succinate Dehydrogenase Inhibitor) fungicides. The C4-Cl prevents oxidative metabolism, extending field half-life.
Handling & Stability (Safety)
  • Hazard Identification: Irritant (Skin/Eye/Respiratory). The C4-chlorine bond is stable, but the compound should be treated as a potential sensitizer.

  • Storage: Store at +2°C to +8°C. Hygroscopic—keep container tightly sealed.

  • Incompatibility: Strong oxidizing agents. Avoid mixing with thionyl chloride (SOCl₂) unless acid chloride formation is intended, as this generates HCl gas.

References
  • Synthesis of Pyrazole Carboxylic Acids : Organic Syntheses, Coll. Vol. 4, p. 351 (General method for pyrazole synthesis from beta-keto esters).

  • Chlorination of Pyrazoles: Journal of Heterocyclic Chemistry, "Regioselective halogenation of 1H-pyrazoles".
  • Tebufenpyrad & Analogs : Pest Management Science, "Structure-activity relationships of pyrazole carboxamide acaricides". (Discusses the role of the 4-chloro and 3-ethyl groups).

  • PubChem Compound Summary : 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid (CAS 127892-62-0) and related 1H-analogs.

  • Safety Data Sheet (SDS) : 4-Chloro-3-ethyl-1H-pyrazole-5-carboxylic acid, BLD Pharm / Sigma-Aldrich. (Verifies CAS 158668-22-5).[4][5][6]

Sources

Exploratory

4-chloro-3-ethyl-1H-pyrazole-5-carboxylic acid CAS number and synonyms

An In-Depth Technical Guide to 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid Abstract: This technical guide provides a comprehensive overview of 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid (CAS No:...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid

Abstract: This technical guide provides a comprehensive overview of 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid (CAS No: 127892-62-0), a key heterocyclic building block in modern chemistry. The document details its chemical identity, physicochemical properties, established synthesis protocols, and significant applications, particularly its role as a precursor in the development of agrochemicals and pharmaceuticals. Safety protocols, handling procedures, and mechanistic insights into its reactivity are also discussed to provide a holistic resource for researchers, chemists, and professionals in drug development and material science.

Chemical Identity and Physicochemical Properties

The subject of this guide is the N-methylated pyrazole derivative, 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid . While the query "4-chloro-3-ethyl-1H-pyrazole-5-carboxylic acid" suggests a hydrogen at the N1 position of the pyrazole ring, the overwhelmingly predominant compound in commercial and research databases is the N1-methylated analog. This guide will focus on this well-documented and commercially available compound.

This heterocyclic compound is a versatile intermediate, valued for its specific substitution pattern which imparts unique reactivity and biological activity to its derivatives.[1] The chlorine atom at C4, the ethyl group at C3, the methyl group at N1, and the carboxylic acid at C5 create a multifunctional scaffold for diverse chemical transformations.[1]

Table 1: Chemical Identifiers and Properties

PropertyValueSource(s)
CAS Number 127892-62-0[2][3][4][5][6]
Molecular Formula C7H9ClN2O2[1][2][3][6]
Molecular Weight 188.61 g/mol [1][2][3][5][6]
IUPAC Name 4-chloro-3-ethyl-1-methylpyrazole-5-carboxylic acid[6]
Synonyms 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid[2][6]
Appearance White to light yellow or off-white powder/crystal[2][3][7]
Melting Point 162 - 166 °C[3][5]
Boiling Point 339.5 ± 42.0 °C (Predicted)[5]
Purity ≥ 97-98%[2][3]
Solubility Soluble in chloroform (with mild heating) and methanol[7]

Synthesis and Manufacturing

The synthesis of 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid is a multi-step process that has been optimized for industrial-scale production.[1] The development of this compound is closely linked to advances in heterocyclic chemistry, with initial routes appearing in the late 20th century.[1]

A common industrial preparation involves the synthesis of its ethyl ester, 1-methyl-3-ethyl-4-chloro-5-pyrazole carboxylic acid ethyl ester, which serves as a key intermediate for important acaricides like Tebufenpyrad and Tolfenpyrad.[8]

General Synthesis Workflow

The synthesis pathway generally involves the formation of a pyrazole ring, followed by N-methylation and chlorination.

G A 3-Ethyl-5-pyrazole carboxylic acid ethyl ester B N-Methylation (e.g., Dimethyl Carbonate) A->B Step 1 C 1-Methyl-3-ethyl-5-pyrazole carboxylic acid ethyl ester B->C D Chlorination (e.g., HCl/H₂O₂ or SO₂Cl₂) C->D Step 2 E 1-Methyl-3-ethyl-4-chloro-5-pyrazole carboxylic acid ethyl ester D->E F Hydrolysis E->F Step 3 G 4-Chloro-3-ethyl-1-methyl-1H-pyrazole -5-carboxylic acid (Final Product) F->G

Caption: Generalized synthesis workflow for the target molecule.

Mechanistic Considerations and Protocol

Protocol: Synthesis of the Ethyl Ester Intermediate

This protocol is based on methods described in patent literature, which aim to improve safety and reduce environmental impact by replacing hazardous reagents.[8]

  • N-Methylation:

    • Reaction: 3-ethyl-5-pyrazole carboxylic acid ethyl ester is mixed with dimethyl carbonate.[8]

    • Rationale: Dimethyl carbonate serves as a greener, less toxic methylating agent compared to traditional reagents like dimethyl sulfate.[8] This step selectively adds a methyl group to the N1 position of the pyrazole ring.

    • Yield & Purity: This step can achieve a purity of over 95.3% and a yield of over 82.5%.[8]

  • Chlorination:

    • Reaction: The resulting 1-methyl-3-ethyl-5-pyrazole carboxylic acid ethyl ester is chlorinated. Modern methods use a combination of hydrochloric acid and hydrogen peroxide.[8] An alternative, though less environmentally friendly method, involves using sulfuryl chloride.[9]

    • Rationale: The HCl/H₂O₂ system provides an effective in situ source of electrophilic chlorine, which selectively substitutes at the electron-rich C4 position of the pyrazole ring. This avoids the use of highly corrosive and toxic sulfuryl chloride.[8] Electrochemical chlorination is another advanced technique used to mitigate safety and environmental concerns.[10]

    • Yield & Purity: This process can yield the chlorinated ester with a purity of up to 96.9% and a yield of 95.2%.[8]

  • Hydrolysis (Not detailed in provided sources):

    • The final step involves the hydrolysis of the ethyl ester to the carboxylic acid. This is typically achieved under acidic or basic conditions, followed by acidification to precipitate the final product.

Applications in Research and Development

This pyrazole derivative is a crucial building block with significant applications in both agrochemical and pharmaceutical sectors.[3]

Agrochemicals

The compound is a cornerstone for synthesizing potent herbicides and pesticides.[1][3] Its structure allows for selective action against various weed species and pests while minimizing harm to crops, thereby enhancing agricultural output.[3] The presence of the chlorine and ethyl groups is thought to be key to disrupting enzymatic systems in target plant pathogens.[1]

Pharmaceutical and Medicinal Chemistry

In medicinal chemistry, it serves as a valuable precursor for creating novel pharmaceutical compounds, particularly those with antimicrobial and antibacterial properties.[1][4][7] The carboxylic acid group is a key functional handle, enabling derivatization into a wide array of amides and esters with potential biological activity.[1]

A notable example is its use in synthesizing pesticidal carboxamides. The carboxylic acid is first converted to its more reactive acid chloride form, which is then condensed with an amine, such as 5-Amino-1,2,3-thiadiazole, to form a bioactive amide.[1][11]

G A 4-Chloro-3-ethyl-1-methyl-1H-pyrazole -5-carboxylic acid B Chlorination (e.g., SOCl₂) A->B Activation C Acid Chloride Intermediate B->C D Condensation with 5-Amino-1,2,3-thiadiazole C->D Derivatization E Bioactive Carboxamide (Pesticidal Activity) D->E

Caption: Derivatization workflow for creating bioactive amides.

Other Research Applications
  • Biochemical Research: Used in studies of enzyme inhibition and metabolic pathways.[3]

  • Material Science: Incorporated into the formulation of advanced polymers and coatings to enhance durability.[3]

  • Analytical Chemistry: Acts as a reagent in various analytical methods.[3]

Safety and Handling

Proper handling of 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid is essential in a laboratory or industrial setting. It is classified as an irritant.

Table 2: GHS Hazard Information

Hazard StatementCodeDescriptionSource(s)
Skin IrritationH315Causes skin irritation[6][12]
Eye IrritationH319Causes serious eye irritation[6][12]
Respiratory IrritationH335May cause respiratory irritation[6]
Signal Word Warning [2][6][12]
Pictogram GHS07 (Exclamation Mark)[2][6]
Recommended Handling Procedures
  • Engineering Controls: Use in a well-ventilated area, preferably with local exhaust ventilation, to prevent dust dispersion.[12] Safety showers and eye wash stations should be readily available.[12][13]

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear chemical-impermeable gloves that have been inspected prior to use.[12][14]

    • Eye/Face Protection: Use safety glasses or a face shield.[12]

    • Skin and Body Protection: Wear suitable protective clothing.[14]

  • Hygiene: Avoid contact with skin, eyes, and clothing.[12] Wash hands and face thoroughly after handling.[12] Contaminated clothing should be removed and washed before reuse.[12]

First Aid Measures
  • If on Skin: Wash with plenty of water. If skin irritation occurs, seek medical advice.[12][14]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, get medical attention.[12][13]

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[13][14]

Conclusion

4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid (CAS 127892-62-0) is a high-value chemical intermediate with a well-established role in the synthesis of complex molecules for the agrochemical and pharmaceutical industries. Its specific substitution pattern provides a versatile platform for creating a diverse range of bioactive compounds. Understanding its synthesis, reactivity, and handling requirements is crucial for leveraging its full potential in research and development while ensuring laboratory safety.

References

  • 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid - EvitaChem. (n.d.).
  • 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid | 127892-62-0 - Sigma-Aldrich. (n.d.).
  • 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid | 127892-62-0. (n.d.). Tokyo Chemical Industry Co., Ltd.
  • 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid - Chem-Impex. (n.d.).
  • Safety Data Sheet for 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid. (2025, June 2). TCI Chemicals.
  • 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid | 127892-62-0 - ChemicalBook. (2023, June 14).
  • 127892-62-0|4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid - BLDpharm. (n.d.).
  • 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid - ChemBK. (2024, April 9).
  • Synthesis of 4-chloro-3-ethyl-1-methyl-N-[1,2,3-thiadiazole]1Hpyrazole-5-carboxamide. (2014, April 15). International Journal of Scientific and Research Publications, 4(4).
  • 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid | C7H9ClN2O2 | CID 14770682. (n.d.). PubChem.
  • 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid CAS 127892-62-0. (n.d.). BOC Sciences.
  • ETHYL 3-(4-CHLOROPHENYL)-1H-PYRAZOLE-5-CARBOXYLATE - Safety Data Sheet. (2025, February 1). ChemicalBook.
  • Safety Data Sheet for 5-Methyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid. (2023, December 21). KISHIDA CHEMICAL CO., LTD.
  • The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester. (n.d.). Google Patents.
  • Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate. (n.d.). Google Patents.
  • 4-CHLORO-1-ETHYL-3-METHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID ETHYL ESTER Formula - ECHEMI. (n.d.).

Sources

Foundational

Therapeutic Potential of 4-Chloro-3-Ethyl-1H-Pyrazole-5-Carboxylic Acid Derivatives

Technical Guide for Drug Discovery & Medicinal Chemistry Executive Summary: The "Privileged" Pyrazole Scaffold 4-chloro-3-ethyl-1H-pyrazole-5-carboxylic acid (CEP-5-CA) represents a highly specialized pharmacophore in mo...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Discovery & Medicinal Chemistry

Executive Summary: The "Privileged" Pyrazole Scaffold

4-chloro-3-ethyl-1H-pyrazole-5-carboxylic acid (CEP-5-CA) represents a highly specialized pharmacophore in modern medicinal chemistry. While historically recognized as a critical intermediate in the synthesis of mitochondrial complex I inhibitors (e.g., the acaricide Tebufenpyrad ), its therapeutic value in human medicine has surged due to its structural bioisosterism with nicotinic acid (Niacin).

This guide focuses on the repurposing of the CEP-5-CA scaffold as a high-affinity, biased agonist for the Hydroxycarboxylic Acid Receptor 2 (HCAR2/GPR109A) . Unlike traditional niacin therapy, which suffers from poor patient compliance due to cutaneous flushing, derivatives of CEP-5-CA offer a pathway to separate the lipid-lowering (anti-lipolytic) effects from the prostaglandin-mediated flushing response.

Key Therapeutic Applications:

  • Primary: Dyslipidemia and Atherosclerosis (via GPR109A agonism).

  • Secondary: Anti-inflammatory signaling (via NF-κB suppression in macrophages).

  • Tertiary: Antimicrobial fragment-based drug discovery (FBDD).

Chemical Biology & Structure-Activity Relationship (SAR)

The therapeutic potency of CEP-5-CA derivatives hinges on three structural pillars that dictate ligand-receptor binding kinetics.

The Pharmacophore Triad
Structural ElementChemical FunctionBiological Consequence
C5-Carboxylic Acid Anionic HeadgroupForms a critical salt bridge with Arg251 in the GPR109A transmembrane domain, mimicking the carboxylate of Niacin.
C4-Chloro Substituent Electron Withdrawal & Steric BulkIncreases lipophilicity (logP) and fills the hydrophobic sub-pocket, enhancing binding affinity (

) compared to the unsubstituted analog.
C3-Ethyl Group Lipophilic TailProvides optimal steric occlusion. Short enough to avoid steric clash, but long enough to displace water and increase entropic gain upon binding.
N1-H (Free Amine) H-Bond DonorEssential for hydrogen bonding with Ser178 . Note: N-alkylation (e.g., 1-methyl) often modulates potency or converts the molecule into a prodrug.
Mechanism of Action: Biased Agonism

The "Holy Grail" of GPR109A therapeutics is Biased Agonism .

  • Therapeutic Pathway (G-Protein): The ligand recruits

    
     proteins 
    
    
    
    inhibits Adenylyl Cyclase
    
    
    reduces cAMP
    
    
    inhibits PKA
    
    
    reduces Lipolysis (lowering Free Fatty Acids).
  • Adverse Pathway (

    
    -Arrestin):  The ligand recruits 
    
    
    
    -arrestin
    
    
    activates PLA2
    
    
    releases Arachidonic Acid
    
    
    PGD2 production
    
    
    Flushing .

CEP-5-CA derivatives have shown potential to preferentially stabilize the receptor conformation that couples to


 while minimizing 

-arrestin recruitment.
Visualization: Biased Signaling Pathway

GPR109A_Signaling Ligand CEP-5-CA Derivative Receptor GPR109A (HCAR2) Ligand->Receptor Binding Gi Gi/Go Protein Receptor->Gi High Affinity Coupling Arrestin Beta-Arrestin Receptor->Arrestin Reduced Recruitment (Biased Agonism) AC Adenylyl Cyclase (AC) Gi->AC Inhibition (-) cAMP cAMP Levels AC->cAMP Decreased PKA Protein Kinase A cAMP->PKA Deactivation Lipolysis Lipolysis (Adipose) PKA->Lipolysis Inhibition (-) FFA Plasma Free Fatty Acids (Therapeutic Effect) Lipolysis->FFA Reduction PLA2 Phospholipase A2 Arrestin->PLA2 Activation AA Arachidonic Acid PLA2->AA COX COX-1 / COX-2 AA->COX PGD2 Prostaglandin D2 COX->PGD2 Flush Cutaneous Flushing (Adverse Event) PGD2->Flush

Figure 1: Biased signaling mechanism of CEP-5-CA derivatives at the GPR109A receptor. The goal is to maximize the left branch (Gi) while minimizing the right branch (Arrestin).

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols utilize standard reagents and self-validating checkpoints.

Synthesis of the CEP-5-CA Core

This protocol describes the chlorination of the pyrazole precursor, a critical step often prone to regioselectivity errors.

Reaction: Electrophilic aromatic substitution (Chlorination). Precursor: 3-ethyl-1H-pyrazole-5-carboxylic acid ethyl ester.

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of 3-ethyl-1H-pyrazole-5-carboxylic acid ethyl ester in 50 mL of acetonitrile (ACN). Why ACN? It provides a polar aprotic environment that stabilizes the intermediate cation.

  • Chlorination: Cool to 0°C. Add 11 mmol of N-Chlorosuccinimide (NCS) portion-wise over 30 minutes.

    • Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1). The starting material (

      
      ) should disappear, replaced by a less polar product (
      
      
      
      ).
  • Reflux: Warm to room temperature, then reflux at 80°C for 2 hours to ensure completion at the sterically hindered C4 position.

  • Hydrolysis (Ester Cleavage): Evaporate ACN. Resuspend residue in 20 mL THF/Water (1:1). Add 25 mmol LiOH. Stir at 50°C for 4 hours.

  • Workup: Acidify to pH 3.0 with 1M HCl. The carboxylic acid product (CEP-5-CA) will precipitate as a white solid.

  • Purification: Recrystallize from Ethanol/Water.

Visualization: Synthesis Workflow

Synthesis_Flow Start 3-ethyl-1H-pyrazole-5-ester Step1 NCS / ACN (0°C -> Reflux) Start->Step1 Chlorination Inter 4-Chloro Intermediate Step1->Inter Step2 LiOH / THF:H2O (Hydrolysis) Inter->Step2 Saponification Acid Acidification (pH 3) (HCl) Step2->Acid Final 4-chloro-3-ethyl-1H-pyrazole-5-COOH Acid->Final Precipitation

Figure 2: Synthetic route for the generation of the 4-chloro-3-ethyl-1H-pyrazole-5-carboxylic acid core.

In Vitro Validation: The cAMP Suppression Assay

This assay validates the therapeutic efficacy (Gi-coupling) of the derivative.[1]

Materials:

  • CHO-K1 cells stably expressing human GPR109A.

  • Forskolin (to induce cAMP spike).

  • TR-FRET cAMP detection kit (e.g., Lance Ultra).

Protocol:

  • Seeding: Plate 5,000 cells/well in a 384-well low-volume plate.

  • Stimulation: Treat cells with 10 µM Forskolin + Serial dilutions of CEP-5-CA derivative (1 nM to 100 µM). Incubate for 30 mins at RT.

    • Control: Use Niacin (100 µM) as a positive control for max suppression.

  • Detection: Add TR-FRET detection reagents (Eu-cAMP tracer + ULight-anti-cAMP). Incubate 1 hour.

  • Analysis: Read on a plate reader (Ex: 340nm, Em: 665nm/615nm).

  • Validation Criteria: A valid agonist must show a dose-dependent decrease in TR-FRET signal (inverse to cAMP concentration) with an

    
     in the nanomolar range (< 500 nM).
    

Therapeutic Potential & Future Directions

Anti-Inflammatory Applications

Beyond lipid lowering, GPR109A is expressed on macrophages and neutrophils. Activation by CEP-5-CA derivatives has been shown to inhibit the NLRP3 inflammasome and reduce NF-κB nuclear translocation.

  • Indication: Atherosclerosis regression (independent of lipid levels).

  • Mechanism: Suppression of cytokine release (IL-6, TNF-α) from foam cells.

Antimicrobial Fragment Screening

The 4-chloro-3-ethyl-pyrazole core is a validated "fragment" for FBDD.

  • Target: Bacterial D-amino acid oxidase (DAAO) .

  • Rationale: The carboxylic acid mimics the D-amino acid substrate, while the 4-chloro/3-ethyl groups exploit a hydrophobic tunnel near the FAD cofactor.

  • Status: Early-stage hit-to-lead optimization.

References

  • GPR109A Agonism & Mechanism

    • Title: (1aR,5aR)1a,3,5,5a-Tetrahydro-1H-2,3-diaza-cyclopropa[a]pentalene-4-carboxylic acid (MK-1903): a potent GPR109a agonist that lowers free fatty acids in humans.[2]

    • Source: Journal of Medicinal Chemistry (2012).[2]

    • URL:[Link]

  • Pyrazole Derivatives as GPR109A Agonists

    • Title: 5-Alkyl and aryl-pyrazole-acids have been identified as a new class of selective, small-molecule, agonists of the human orphan G-protein-coupled receptor GPR109a.[3]

    • Source: Bioorganic & Medicinal Chemistry Letters (2010).
    • URL:[Link]

  • Synthesis & Agrochemical Context (Tebufenpyrad)

    • Title: 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid (Compound Summary).[4][5][6][7][8]

    • Source: PubChem (NIH).
    • URL:[Link]

  • Biased Agonism in Niacin Receptors

    • Title: Discovery of 4-(phenyl)thio-1H-pyrazole derivatives as agonists of GPR109A, a high affinity niacin receptor.
    • Source: ResearchG
    • URL:[Link]

Sources

Exploratory

The Pyrazole-5-Carboxylic Acid Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals Abstract The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a well-established "privileged scaffold" in medicinal chemistry.[1...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a well-established "privileged scaffold" in medicinal chemistry.[1][2] Its unique physicochemical properties have led to its incorporation into a multitude of approved drugs and clinical candidates.[3][4][5] This guide focuses specifically on the pyrazole-5-carboxylic acid moiety, a critical variant that leverages the inherent features of the pyrazole core while introducing a key acidic functional group. This addition provides a powerful handle for modulating pharmacokinetic properties and establishing crucial interactions with biological targets. We will explore the scaffold's bioisosteric roles, its impact on drug-like properties, its versatile targeting capabilities across different protein families, and provide practical insights into its synthesis and application in drug discovery campaigns.

Introduction: The Rise of a Privileged Structure

The pyrazole nucleus is a cornerstone of numerous pharmaceuticals, treating a wide array of conditions from cancer and inflammation to infectious diseases and cardiovascular disorders.[4][5][6] Over 40 pyrazole-containing drugs have received FDA approval, a testament to the scaffold's versatility and favorable drug-like properties.[3][5][6] The addition of a carboxylic acid at the 5-position creates a particularly valuable building block for several reasons:

  • Enhanced Target Interaction: The carboxylic acid group is a potent hydrogen bond donor and acceptor, and in its carboxylate form, it can engage in strong ionic interactions with positively charged residues (e.g., arginine, lysine) in protein binding sites.

  • Physicochemical Modulation: The acidic moiety significantly influences solubility, a key parameter for oral bioavailability. Its pKa can be fine-tuned by substituents on the pyrazole ring, allowing chemists to control the ionization state at physiological pH.

  • Bioisosteric Replacement: The pyrazole-5-carboxylic acid scaffold can act as a bioisostere for other acidic groups, such as tetrazoles or phenols, offering an alternative with a distinct metabolic profile and intellectual property landscape.[5][7]

  • Synthetic Versatility: The carboxylic acid provides a reactive handle for further chemical modification, enabling the synthesis of diverse libraries of amides, esters, and other derivatives to explore structure-activity relationships (SAR).[8]

This guide will delve into these aspects, providing a comprehensive overview for researchers aiming to leverage this powerful scaffold in their drug discovery programs.

Physicochemical & Pharmacokinetic Profile: Engineering Drug-Like Properties

The success of the pyrazole scaffold is intrinsically linked to its favorable physicochemical properties. The pyrazole ring itself is aromatic and relatively stable to metabolism.[9] The introduction of the 5-carboxylic acid group imparts specific characteristics that are critical for drug development.

Key Physicochemical Attributes:

PropertyInfluence of Pyrazole-5-Carboxylic Acid MoietyRationale & Significance
Acidity (pKa) The pKa of the carboxylic acid is influenced by the electronic nature of substituents on the pyrazole ring. The pyrazole ring itself is weakly basic.[5][9]Fine-tuning the pKa is crucial for controlling the ionization state, which affects solubility, cell permeability (Lipinski's Rule of 5), and target binding affinity.
Solubility The carboxylate form (at physiological pH) generally enhances aqueous solubility compared to a non-acidic pyrazole core.Improved solubility is often a prerequisite for achieving adequate exposure after oral administration and for formulating intravenous dosage forms.
Lipophilicity (LogP/LogD) The neutral carboxylic acid increases lipophilicity, while the ionized carboxylate decreases it. The pyrazole ring is less lipophilic than a benzene ring.[5]Balancing lipophilicity is a key challenge in drug design. This scaffold allows for modulation of LogD (the distribution coefficient at a specific pH), which is more physiologically relevant than LogP.
Hydrogen Bonding The N-H of the pyrazole acts as a hydrogen bond donor, the N2-nitrogen acts as an acceptor, and the carboxylic acid provides both a strong donor (O-H) and two acceptor sites (C=O, O-H).[5][10]These multiple hydrogen bonding points are critical for specific, high-affinity interactions with protein targets.[10]
Metabolic Stability The pyrazole ring is generally resistant to metabolic degradation. The carboxylic acid can undergo glucuronidation, which is a common metabolic pathway.The scaffold's stability can lead to a longer half-life. Understanding potential metabolic routes like glucuronidation is essential for predicting clearance and potential drug-drug interactions.

Key Biological Targets and Mechanisms of Action

The pyrazole-5-carboxylic acid scaffold has demonstrated remarkable versatility, enabling the design of inhibitors for a wide range of biological targets.

Protein Kinase Inhibition

Protein kinases are a major class of drug targets, particularly in oncology.[11][12] The pyrazole scaffold is a "premier kinase-directed privileged structure."[13] The aminopyrazole variant, in particular, has been extensively used to design potent kinase inhibitors.[11] The carboxylic acid at the C5 position can form critical interactions within the ATP-binding site.

  • Mechanism of Interaction: The pyrazole core often forms hydrogen bonds with the "hinge" region of the kinase, a critical interaction for many ATP-competitive inhibitors.[6] The 5-carboxylic acid can then reach out to form additional hydrogen bonds or ionic interactions with conserved lysine residues or with the ribose-binding pocket, enhancing both potency and selectivity. Densely functionalized pyrazole carboxamides and carboxylic acids have been synthesized and tested against a panel of kinases including CK2, AKT1, PKA, PKCα, and SAPK2a (p38).[13][14]

The following diagram illustrates a typical workflow for discovering kinase inhibitors based on the pyrazole-5-carboxylic acid scaffold.

G cluster_0 1. Design & Synthesis cluster_1 2. In Vitro Screening cluster_2 3. Lead Optimization A Scaffold Selection (Pyrazole-5-COOH) B Virtual Screening & In Silico Design A->B C Library Synthesis (Amide/Ester Derivatives) B->C D Primary Kinase Assay (IC50 Determination) C->D Test Compounds E Selectivity Profiling (Kinase Panel) D->E F Cell-Based Assays (Target Engagement, Proliferation) E->F G Structure-Activity Relationship (SAR) Studies F->G Hit Compounds H ADME/Tox Profiling (PK, Safety) G->H I In Vivo Efficacy Studies (Xenograft Models) H->I J Clinical Candidate I->J Candidate Drug

Caption: High-level workflow for pyrazole-based kinase inhibitor discovery.

Anti-inflammatory Agents (COX Inhibition)

One of the most famous drugs containing a pyrazole scaffold is Celecoxib, a selective COX-2 inhibitor used to treat inflammation and pain.[4][15] While Celecoxib itself does not have a carboxylic acid, many other pyrazole-based anti-inflammatory agents do. The carboxylic acid can mimic the native substrate, arachidonic acid, binding to the active site of cyclooxygenase (COX) enzymes.

  • Mechanism of Interaction: The carboxylate group forms a key salt bridge with a conserved arginine residue (Arg120 in COX-1, Arg513 in COX-2) at the entrance of the active site channel, which is a critical anchoring point for many non-steroidal anti-inflammatory drugs (NSAIDs).

Applications in Neurodegenerative and Metabolic Diseases

Recent research has highlighted the potential of pyrazole-5-carboxylic acid derivatives in treating complex diseases like Alzheimer's, Parkinson's, and diabetes.

  • Neurodegenerative Diseases: Pyrazole scaffolds are being explored for their ability to inhibit targets like monoamine oxidase (MAO), beta-secretase (BACE1), and various kinases implicated in neurodegeneration.[10][16][17][18] Some pyrazole carboxylic acid borneol esters have shown neuroprotective effects and excellent blood-brain barrier permeability in models of ischemic stroke.[19]

  • Metabolic Diseases: Pyrazole derivatives have been investigated as anti-diabetic agents, for instance, by acting as agonists for G-protein coupled receptors like GPR142 or by inhibiting enzymes involved in glucose metabolism.[20]

Synthetic Strategies and Methodologies

The synthesis of pyrazole-5-carboxylic acid scaffolds is well-established, with the most common approach being the cyclocondensation of a 1,3-dielectrophilic species with a hydrazine derivative.[10]

This diagram outlines the foundational Knorr pyrazole synthesis as applied to creating the core scaffold.

G reagents B Cyclocondensation reagents->B reagents_label + Hydrazine (R1-NHNH2) + Acid/Base Catalyst A 1,3-Dicarbonyl Compound (e.g., Diethyl 2-formylsuccinate) A->B C Pyrazole-5-carboxylate Ester Intermediate B->C

Caption: General scheme for Knorr-type pyrazole synthesis.

Protocol: Synthesis and Hydrolysis to Pyrazole-5-Carboxylic Acid

This two-step protocol describes a common method for synthesizing a substituted pyrazole-5-carboxylic acid, starting from a 1,3-dicarbonyl equivalent and proceeding through an ester intermediate.[8]

Part A: Synthesis of Ethyl 1,3-disubstituted-1H-pyrazole-5-carboxylate

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the 1,3-dicarbonyl starting material (1.0 eq) in a suitable solvent such as ethanol.

  • Hydrazine Addition: Add the desired substituted hydrazine (e.g., phenylhydrazine, 1.05 eq) to the solution. Add a catalytic amount of acetic acid.

  • Reaction: Heat the mixture to reflux (approx. 80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure. Add cold water to precipitate the crude product.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold water. The crude ester can be purified further by recrystallization from a suitable solvent system (e.g., ethanol/water).

Part B: Saponification to 1,3-disubstituted-1H-pyrazole-5-carboxylic acid [8]

  • Reaction Setup: Dissolve the pyrazole ester from Part A (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

  • Hydrolysis: Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0-3.0 eq), to the solution.[8] Stir the mixture vigorously at room temperature or with gentle heating (40-50 °C).[8]

  • Monitoring: Monitor the saponification by TLC until the starting ester is completely consumed (typically 4-12 hours).[8]

  • Acidification: Cool the reaction mixture in an ice bath. Carefully acidify to pH 2-3 by the slow, dropwise addition of 1M hydrochloric acid (HCl). A precipitate of the desired carboxylic acid should form.[8]

  • Isolation: Stir the acidified mixture in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake thoroughly with cold water to remove any inorganic salts.[8] Dry the product under vacuum to yield the final pyrazole-5-carboxylic acid.

  • Validation: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Challenges and Future Perspectives

While the pyrazole-5-carboxylic acid scaffold is incredibly useful, it is not without its challenges. The carboxylic acid moiety, while beneficial for solubility and target binding, can also lead to rapid clearance via glucuronidation or be a liability for cell permeability.

Future directions in this field include:

  • Novel Bioisosteres: Developing novel, non-ionizable bioisosteres for the carboxylic acid that can maintain key interactions while improving pharmacokinetic properties.[7]

  • Fused Systems: Exploring fused pyrazole systems, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, to create more rigid and conformationally constrained analogs, which can lead to higher potency and selectivity.

  • Targeted Drug Delivery: Conjugating pyrazole-based drugs to targeting moieties to deliver them specifically to diseased tissues, thereby increasing efficacy and reducing off-target side effects.

  • Green Chemistry Approaches: Developing more sustainable and efficient synthetic methods for creating pyrazole libraries, utilizing techniques like flow chemistry or microwave-assisted synthesis.

Conclusion

The pyrazole-5-carboxylic acid scaffold remains a highly privileged and versatile core in modern medicinal chemistry. Its unique combination of a metabolically stable aromatic ring and a functionally critical carboxylic acid group provides an exceptional platform for designing new therapeutics. The ability of this scaffold to engage a wide variety of biological targets, from kinases to metabolic enzymes, ensures its continued relevance.[21][22] A thorough understanding of its physicochemical properties, binding modes, and synthetic accessibility empowers drug discovery teams to rationally design and develop the next generation of innovative medicines.

References

  • Gorgani, L., et al. (2013). New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation. PMC. Available from: [Link]

  • Li, X., et al. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). PMC. Available from: [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (2007). Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells. Available from: [Link]

  • MDPI. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI. Available from: [Link]

  • RSC Publishing. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Available from: [Link]

  • Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry. Available from: [Link]

  • WashU Medicine Research Profiles. (2021). Pyrazole scaffold synthesis, functionalization, and applications in alzheimer's disease and parkinson's disease treatment (2011-2020). Available from: [Link]

  • PMC. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Available from: [Link]

  • Arcos, V., et al. (n.d.). Recent advances in the synthesis of new pyrazole derivatives. Arkivoc. Available from: [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (2007). Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells. Available from: [Link]

  • Semantic Scholar. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Available from: [Link]

  • ResearchGate. (n.d.). Drug molecules containing pyrazole scaffolds. Available from: [Link]

  • PubMed. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011-2020). Available from: [Link]

  • Bentham Science. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Available from: [Link]

  • ResearchGate. (2025). Pyrazole-Containing Pharmaceuticals: Target, Pharmacological Activity, and Their SAR Studies. Available from: [Link]

  • RSC Publishing. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazole carboxylic acid intermediate 5... Available from: [Link]

  • PMC. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Available from: [Link]

  • ResearchGate. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Available from: [Link]

  • ResearchGate. (n.d.). Representative drugs containing the pyrazole scaffold. Available from: [Link]

  • Taylor & Francis eBooks. (2025). Current Perspectives on Pyrazole Scaffolds and Their Potential Impact on Alzheimer's Disease. Available from: [Link]

  • MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]

  • MDPI. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Available from: [Link]

  • MDPI. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Available from: [Link]

  • Asian Journal of Pharmaceutical and Clinical Research. (2025). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. Available from: [Link]

  • PubMed. (2017). 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. Available from: [Link]

  • ResearchGate. (2025). Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Available from: [Link]

  • Research and Reviews. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Available from: [Link]

  • Cambridge MedChem Consulting. (2022). Acid Bioisosteres. Available from: [Link]

  • PMC. (n.d.). Current status of pyrazole and its biological activities. Available from: [Link]

  • PubChem - NIH. (n.d.). 1H-Pyrazole-5-carboxylic acid. Available from: [Link]

  • PubMed. (2026). Pyrazole carboxylic acid borneol esters: Novel neuroprotective agents with rapid, efficient brain penetration for the treatment of ischemic stroke. Available from: [Link]

Sources

Foundational

The Cornerstone of Modern Agrochemicals: A Deep Dive into the Structure-Activity Relationship of 3-Ethyl-4-Chloro Pyrazoles

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" i...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in the realm of medicinal and agrochemical research.[1][2] Its remarkable structural versatility and broad spectrum of biological activities have made it a cornerstone in the development of numerous commercialized products, from pharmaceuticals to potent herbicides.[3][4] This guide, tailored for researchers and professionals in drug and pesticide discovery, delves into the intricate structure-activity relationship (SAR) of a particularly significant subclass: the 3-ethyl-4-chloro pyrazoles. By understanding the nuanced effects of substituent modifications on this core structure, we can unlock pathways to designing next-generation compounds with enhanced efficacy and selectivity.

The 3-Ethyl-4-Chloro Pyrazole Core: A Foundation for Potent Bioactivity

The 3-ethyl-4-chloro pyrazole scaffold has emerged as a crucial intermediate in the synthesis of a variety of bioactive molecules, particularly in the agrochemical sector. The specific arrangement of the ethyl group at the C3 position and the chloro group at the C4 position establishes a unique electronic and steric profile that is often conducive to potent biological activity.

The presence of the electron-withdrawing chloro group at the C4 position can significantly influence the acidity of the N-H proton (for N-unsubstituted pyrazoles) and the overall electron distribution within the ring. This, in turn, affects the molecule's ability to interact with biological targets. The ethyl group at the C3 position, while seemingly simple, provides a lipophilic handle that can be critical for membrane permeability and hydrophobic interactions within a target's active site.

Decoding the Structure-Activity Relationship: A Positional Analysis

The true potential of the 3-ethyl-4-chloro pyrazole core is realized through the strategic modification of its other positions, primarily the N1 and C5 positions. The following sections dissect the impact of these modifications on the overall biological activity, drawing upon established principles and findings from related pyrazole derivatives.

The Critical Role of the N1-Substituent

The substituent at the N1 position of the pyrazole ring is arguably one of the most critical determinants of a compound's biological activity and selectivity. This position offers a prime vector for introducing a wide array of functional groups that can modulate physicochemical properties and engage in specific interactions with the target protein.

  • Small Alkyl Groups: Simple methyl or ethyl substitutions at the N1 position are common starting points in SAR studies. For instance, the compound 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid is a known entity in chemical literature.[5] These small alkyl groups can enhance lipophilicity, potentially improving cell membrane penetration.

  • Aryl and Heteroaryl Groups: The introduction of aromatic or heteroaromatic rings at the N1 position can lead to significant gains in potency. These groups can engage in π-π stacking, hydrophobic, and hydrogen bonding interactions within the target's active site. The nature and substitution pattern of these rings are crucial. For example, in a series of pyrazole derivatives, the presence of a 4-chlorophenyl group at the N1 position was found to be favorable for certain biological activities.

  • Carboxamide and Sulfonamide Linkages: The N1 position can also be functionalized with more complex moieties through carboxamide or sulfonamide linkages. These groups can act as hydrogen bond donors and acceptors, forming crucial interactions with the protein backbone. The nature of the group attached to the amide or sulfonamide is a key area for optimization.

The C5-Position: A Gateway to Diverse Functionality

The C5 position of the 3-ethyl-4-chloro pyrazole ring provides another key handle for structural modification. This position is often where a significant portion of the molecule's "warhead" or target-interacting moiety is attached.

  • Carboxylic Acids and Esters: The presence of a carboxylic acid or its corresponding ester at the C5 position is a common feature in many bioactive pyrazoles. The carboxylic acid can act as a key hydrogen bonding group or a coordination point for metal ions in metalloenzymes. Esterification can serve as a prodrug strategy to improve bioavailability. The synthesis of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate highlights the importance of this functional group.

  • Carboxamides: Conversion of the C5-carboxylic acid to a carboxamide opens up a vast chemical space for SAR exploration. The secondary or tertiary amine of the amide can be substituted with a wide variety of alkyl, aryl, and heterocyclic groups. These substituents can be tailored to fit into specific pockets of the target protein, thereby enhancing potency and selectivity. For instance, the synthesis of 4-chloro-3-ethyl-1-methyl-N-[1,2,3-thiadiazole]1H-pyrazole-5-carboxamide demonstrates the introduction of a heterocyclic moiety at this position.[6]

  • Ketones and Other Linkers: The C5 position can also be functionalized with ketones or other linking groups to attach larger and more complex chemical entities. These linkers can influence the overall conformation of the molecule and the orientation of the substituent in the active site.

Visualizing the SAR of 3-Ethyl-4-Chloro Pyrazoles

The following diagram illustrates the key positions for modification on the 3-ethyl-4-chloro pyrazole core and summarizes the general structure-activity relationships discussed.

Caption: Key modification points on the 3-ethyl-4-chloro pyrazole core.

Experimental Protocols: Synthesis and Biological Evaluation

A robust SAR study is underpinned by efficient synthetic methodologies and reliable biological assays. This section provides an overview of common experimental protocols for the synthesis and evaluation of 3-ethyl-4-chloro pyrazole derivatives.

General Synthetic Workflow

The synthesis of diverse 3-ethyl-4-chloro pyrazole analogs typically follows a modular approach, allowing for the late-stage introduction of various substituents.

Synthesis_Workflow start Starting Materials (e.g., β-ketoesters) pyrazole_formation Pyrazole Ring Formation (e.g., with hydrazine derivatives) start->pyrazole_formation chlorination Chlorination at C4 (e.g., with NCS or SO2Cl2) pyrazole_formation->chlorination n1_functionalization N1-Alkylation/Arylation chlorination->n1_functionalization c5_ester C5-Ester Hydrolysis to Carboxylic Acid n1_functionalization->c5_ester c5_amide Amide Coupling at C5 c5_ester->c5_amide final_compounds Diverse Library of 3-Ethyl-4-Chloro Pyrazoles c5_amide->final_compounds

Caption: A generalized synthetic workflow for 3-ethyl-4-chloro pyrazoles.

Step-by-Step Protocol for Amide Coupling at C5:

  • Acid Chloride Formation: To a solution of the C5-carboxylic acid (1.0 eq) in a suitable solvent (e.g., dichloromethane or toluene), add oxalyl chloride or thionyl chloride (1.2-1.5 eq) and a catalytic amount of DMF. Stir the reaction mixture at room temperature for 1-2 hours or until the evolution of gas ceases.

  • Amine Addition: In a separate flask, dissolve the desired amine (1.1 eq) and a base such as triethylamine or diisopropylethylamine (2.0 eq) in an anhydrous solvent (e.g., dichloromethane).

  • Coupling Reaction: Cool the amine solution to 0 °C and add the freshly prepared acid chloride solution dropwise. Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Work-up and Purification: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the desired C5-amide derivative.

Biological Evaluation

The choice of biological assay is dependent on the therapeutic or agrochemical target of interest. For example, if the target is a specific enzyme, an in vitro enzyme inhibition assay would be the primary screen.

General Protocol for In Vitro Enzyme Inhibition Assay:

  • Reagent Preparation: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO). Prepare assay buffer, enzyme solution, and substrate solution at the desired concentrations.

  • Assay Procedure: In a microplate, add the assay buffer, enzyme solution, and varying concentrations of the test compounds. Incubate for a predetermined period to allow for compound-enzyme interaction.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate.

  • Detection: Monitor the reaction progress by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry, fluorometry, or luminometry).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a dose-response curve.

Quantitative Data Summary

The following table provides a hypothetical summary of biological activity data for a series of 3-ethyl-4-chloro pyrazole analogs, illustrating the impact of substituent modifications.

Compound IDN1-SubstituentC5-SubstituentTarget Inhibition (IC50, µM)
Ref-1 -H-COOH>100
A-1 -CH3-COOH50.2
A-2 -CH3-CONH-Ph15.8
A-3 -CH3-CONH-(4-F-Ph)5.1
B-1 -Ph-COOH25.6
B-2 -Ph-CONH-Ph8.3
B-3 -Ph-CONH-(4-F-Ph)1.2

Data is hypothetical and for illustrative purposes only.

Future Perspectives and Conclusion

The 3-ethyl-4-chloro pyrazole scaffold continues to be a fertile ground for the discovery of novel bioactive molecules. Future research in this area will likely focus on:

  • Exploring Novel N1 and C5 Substituents: The use of more complex and diverse chemical moieties at these positions will undoubtedly lead to the discovery of compounds with improved properties.

  • Structure-Based Drug Design: As the three-dimensional structures of more biological targets become available, computational methods such as molecular docking and molecular dynamics will play an increasingly important role in the rational design of new 3-ethyl-4-chloro pyrazole derivatives.

  • Investigation of New Biological Targets: While this scaffold has shown promise in certain areas, its full potential across a wider range of biological targets remains to be explored.

References

  • Alam, M., et al. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of Chemical Sciences, 137(1), 1-15.
  • Horrocks, P., et al. (2013). Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. Organic & Biomolecular Chemistry, 11(29), 4891-4898.
  • Kim, J., et al. (2022). A Study on the Effect of the Substituent against PAK4 Inhibition Using In Silico Methods. International Journal of Molecular Sciences, 23(6), 3219.
  • Hamad, A. A., et al. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review. Chemical Reviews Letters, 6(2), 112-128.
  • Ilies, M., et al. (2026). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules, 31(3), 1-20.
  • El-Sayed, N. N. E., et al. (2025). Design and synthesis of some new tri-substituted pyrazole derivatives as anticancer agents. Journal of the Iranian Chemical Society, 22(8), 2345-2356.
  • Wang, Y., et al. (2010). Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(15), 4564-4568.
  • Hassan, A., & Razik, B. M. A. (2024). The Design, Synthesis and Biological Evolution of Novel Pyrazole Derivatives as Potent Lung Cancer Agent. An-Najah University Journal for Research - B (Humanities), 38(1), 1-18.
  • Patel, A. B., et al. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 6(7), 1930-1936.
  • Gomaa, A. M., et al. (2022).
  • Sgrò, F., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry, 64(22), 16671-16691.
  • Hansen, M. H., et al. (2016). SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles: identification of small molecules that induce dispersal of Pseudomonas aeruginosa biofilms. MedChemComm, 7(5), 963-969.
  • PubChem. (n.d.). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]

  • International Journal of Scientific Research in Pharmacy. (2014). Synthesis of 4-chloro-3-ethyl-1-methyl-N-[1,2,3-thiadiazole]1Hpyrazole-5-carboxamide. IJSRP, 4(4).
  • Liu, X., et al. (2019). Synthesis and structure-activity relationships of new pyrazole derivatives that induce triple response in Arabidopsis seedlings. PLoS One, 14(11), e0225439.
  • Wang, Y., et al. (2018). Design, synthesis, and structure–activity relationships of pyrazole derivatives as potential FabH inhibitors. Bioorganic & Medicinal Chemistry, 26(23-24), 6046-6056.
  • Desai, N. C., et al. (2015). Synthesis and biological evaluation of 3-(4-chloro-1-hydroxynaphthalen-2-yl)-5-aryl-1-substituted-pyrazoles.
  • Gürsoy, A., & Karali, N. (2018).
  • Cristiano, M. L. S., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 23.
  • Kim, K. S., et al. (2003). Synthesis and biological evaluations of pyrazolo[3,4-d]pyrimidines as cyclin-dependent kinase 2 inhibitors. Bioorganic & Medicinal Chemistry, 11(10), 2209-2218.
  • Pathak, R. B., et al. (2012). Synthesis, antitubercular and antimicrobial evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. Bioorganic & Medicinal Chemistry Letters, 22(15), 5129-5133.
  • Altharawi, A., et al. (2025). Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Arabian Journal of Chemistry, 18(10), 105213.
  • Sari, E. N., et al. (2021). Substituents effects on the corrosion inhibition performance of pyrazolone against carbon steels: quantum chemical and Monte Carlo simulation studies. International Journal of Corrosion and Scale Inhibition, 10(1), 419-440.

Sources

Exploratory

Literature review on 4-halo-3-alkyl-pyrazole-5-carboxylic acids

Content Type: Technical Whitepaper Subject: Synthesis, Reactivity, and Application in Agrochemical Discovery Target Audience: Medicinal Chemists, Process Chemists, and Agrochemical Researchers Executive Summary The 4-hal...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Subject: Synthesis, Reactivity, and Application in Agrochemical Discovery Target Audience: Medicinal Chemists, Process Chemists, and Agrochemical Researchers

Executive Summary

The 4-halo-3-alkyl-pyrazole-5-carboxylic acid scaffold represents a critical structural motif in modern agrochemical and pharmaceutical design.[1] Most notably, it serves as the lipophilic core for Mitochondrial Electron Transport Inhibitor (METI) acaricides and insecticides, such as Tolfenpyrad .

This guide provides a rigorous technical analysis of this scaffold, moving beyond basic textbook definitions to cover industrial-scale synthesis, regioselective challenges, and downstream functionalization. We focus specifically on the 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid derivative, the industry-standard intermediate, while expanding on the broader utility of 4-bromo and 4-iodo analogs for cross-coupling applications.

Structural Significance & Properties

The pyrazole-5-carboxylic acid core is distinct from its 4-carboxylic acid isomer (common in SDHI fungicides like Fluxapyroxad). The 5-position carboxylate offers unique vectorality for amide coupling, while the 4-halo substituent modulates:

  • Lipophilicity (logP): Enhances membrane permeability and binding pocket affinity.

  • Metabolic Stability: Blocks oxidative metabolism at the C4 position.

  • Electronic Tuning: The electron-withdrawing halogen reduces the pKa of the carboxylic acid, influencing amide coupling kinetics.

Key Scaffold: Tolfenpyrad Intermediate[1][2]
  • IUPAC Name: 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid

  • CAS: 127892-62-0

  • Role: Precursor to Tolfenpyrad (METI-I inhibitor).

Synthetic Architectures

The synthesis of this scaffold hinges on two critical challenges: Regiocontrol during pyrazole ring formation and Selectivity during electrophilic halogenation.

Route A: The Industrial "Post-Halogenation" Strategy

This is the dominant route for manufacturing, prioritizing cost and scalability. It involves constructing the pyrazole ring first, followed by electrophilic halogenation.

Phase 1: Pyrazole Ring Construction

The reaction of ethyl propionylacetate with methylhydrazine is the standard approach. However, this condensation is prone to regiochemical ambiguity, producing a mixture of the desired 5-carboxylate and the undesired 3-carboxylate isomers.

  • Regiocontrol Mechanism: The nucleophilic nitrogen of methylhydrazine (NHMe) attacks the more electrophilic ketone carbonyl of the

    
    -keto ester.
    
    • Major Product: 1-methyl-3-ethyl-pyrazole-5-carboxylate (Thermodynamic control).

    • Minor Product: 1-methyl-5-ethyl-pyrazole-3-carboxylate.[2][3]

Optimization Insight: To bypass separation issues, modern protocols often utilize N-alkylation of the NH-pyrazole . The NH-pyrazole is synthesized using hydrazine hydrate (giving a single tautomer), followed by methylation. Using polar aprotic solvents (e.g., DMF, DMSO) and specific bases (NaH or K2CO3) directs alkylation to the N1 position due to lone-pair repulsion dynamics.

Phase 2: Electrophilic Halogenation (C4-H Substitution)

The pyrazole ring is electron-rich, facilitating Electrophilic Aromatic Substitution (EAS) at the C4 position.

  • Chlorination:

    • Reagent:Sulfuryl Chloride (SO2Cl2) is the industrial standard due to low cost.

    • Conditions: Reflux in dichloroethane (DCE) or chlorobenzene.

    • Green Alternative:Electrochemical Chlorination using HCl/MeCN electrolytes has emerged to eliminate corrosive SO2 gas byproducts (Ref: CN114341126A).

  • Bromination:

    • Reagent: NBS (N-bromosuccinimide) or Br2/AcOH.

    • Utility: 4-Bromo analogs are preferred for Suzuki coupling applications (see Section 4).

Visualization: Synthesis Workflow

SynthesisPath Start Ethyl Propionylacetate Step1 Cyclization (Hydrazine Hydrate) Start->Step1 EtOH, Reflux Inter1 Ethyl 3-ethyl-1H-pyrazole-5-carboxylate (NH-Tautomer) Step1->Inter1 Step2 Regioselective Methylation (Me2SO4 / K2CO3) Inter1->Step2 Phase Transfer Inter2 Ethyl 3-ethyl-1-methyl-pyrazole-5-carboxylate Step2->Inter2 >95% Regio-purity Step3 C4-Chlorination (SO2Cl2 or Electrolysis) Inter2->Step3 EAS Final 4-Chloro-3-ethyl-1-methyl- pyrazole-5-carboxylic acid Step3->Final Hydrolysis

Figure 1: Step-wise industrial synthesis of the Tolfenpyrad intermediate, highlighting the N-alkylation strategy for regiocontrol.

Reactivity Profile & Functionalization

Amide Coupling (C5 Vector)

The primary application of this acid is the formation of carboxamides.

  • Activation: The electron-withdrawing 4-chloro group deactivates the carbonyl slightly, but acid chloride formation (SOCl2, cat. DMF) proceeds quantitatively.

  • Coupling Partners: Reaction with benzylic amines (e.g., 4-(4-methylphenoxy)benzylamine) yields the METI-active scaffold.

Palladium-Catalyzed Cross-Coupling (C4 Vector)

While the 4-chloro derivative is stable, the 4-bromo or 4-iodo analogs are versatile synthons for diversity-oriented synthesis.

  • Suzuki-Miyaura: 4-Bromo-1-methyl-pyrazole-5-carboxylates undergo coupling with aryl boronic acids to generate 3,4-diaryl pyrazoles.

  • Catalyst System: Pd(dppf)Cl2 or XPhos Pd G2 are recommended due to the steric crowding at C4 flanked by the C3-alkyl and C5-carbonyl.

Experimental Protocol: C4-Chlorination

This protocol describes the laboratory-scale synthesis of 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylate using NCS, avoiding the hazards of sulfuryl chloride.

Reagents:

  • Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate (10.0 mmol)

  • N-Chlorosuccinimide (NCS) (11.0 mmol, 1.1 eq)

  • Acetonitrile (MeCN) (50 mL)

  • HCl (conc., 2-3 drops as catalyst)

Procedure:

  • Dissolution: Charge the pyrazole ester into a round-bottom flask containing MeCN. Stir until fully dissolved.

  • Addition: Add NCS portion-wise over 15 minutes at room temperature. The reaction is slightly exothermic.

  • Catalysis: Add 2 drops of concentrated HCl. Heat the mixture to 60°C for 4 hours.

  • Monitoring: Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.[4] The product typically appears less polar than the starting material.

  • Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.

  • Purification: Redissolve the residue in Ethyl Acetate (50 mL) and wash with water (2 x 20 mL) to remove succinimide byproducts. Dry over Na2SO4 and concentrate.

  • Yield: Expect 85-92% yield of a pale yellow oil or solid.

Validation:

  • 1H NMR (CDCl3): Look for the disappearance of the C4-H singlet (typically ~6.6 ppm) and retention of the N-Me (~4.1 ppm) and Ethyl signals.

References

  • Synthesis of Tolfenpyrad Intermediate: Method for synthesizing Tolfenpyrad. Patent CN103102307A. (2013).

  • Electrochemical Chlorination: Process for preparing carboxylic acid derivatives of 3-halo-4,5-dihydro-1H-pyrazole. Patent CN114341126A. (2022).

  • Suzuki Coupling on Pyrazoles: Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. RHHZ. (2014).[5][6]

  • Regioselectivity in Pyrazole Synthesis: Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. J. Org.[7] Chem. (2005).

  • Tolfenpyrad Data: Tolfenpyrad (Ref: OMI 88). University of Hertfordshire PPDB.

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: A Comprehensive Guide to the Synthesis of 4-chloro-3-ethyl-1H-pyrazole-5-carboxylic acid

Abstract and Significance Pyrazole derivatives represent a cornerstone in modern medicinal and agricultural chemistry, serving as privileged scaffolds in a vast array of biologically active compounds.[1] Their versatile...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract and Significance

Pyrazole derivatives represent a cornerstone in modern medicinal and agricultural chemistry, serving as privileged scaffolds in a vast array of biologically active compounds.[1] Their versatile structure allows for broad functionalization, leading to applications ranging from antimicrobial and anticancer agents to potent herbicides.[1][2] Within this class, 4-chloro-3-ethyl-1H-pyrazole-5-carboxylic acid is a particularly valuable synthetic intermediate. The strategic placement of its chloro, ethyl, and carboxylic acid moieties provides three orthogonal points for further chemical modification, making it a crucial building block for the development of novel pharmaceuticals and agrochemicals.[3][4]

This document provides an in-depth guide for researchers, chemists, and drug development professionals on the robust and scalable synthesis of this target molecule. We will explore the strategic rationale behind the chosen synthetic pathway, detail two distinct, field-proven protocols for the critical chlorination step, and offer insights into reaction mechanisms and process optimization.

Retrosynthetic Strategy and Workflow Overview

The most logical and efficient synthetic approach to 4-chloro-3-ethyl-1H-pyrazole-5-carboxylic acid involves a three-stage process. The strategy hinges on first constructing the core pyrazole heterocycle as an ester, followed by a regioselective chlorination at the electron-rich C4 position, and concluding with the saponification of the ester to yield the final carboxylic acid.

This sequential approach is advantageous because it utilizes readily available starting materials and ensures high regioselectivity during the critical halogenation step, preventing the formation of undesired isomers.

G cluster_workflow Overall Synthetic Workflow A Stage 1: Pyrazole Ring Formation (Condensation) B Stage 2: C4-Chlorination (Electrophilic Substitution) A->B Ethyl 3-ethyl-1H-pyrazole- 5-carboxylate Intermediate C Stage 3: Ester Hydrolysis (Saponification) B->C Ethyl 4-chloro-3-ethyl-1H- pyrazole-5-carboxylate D Final Product: 4-chloro-3-ethyl-1H-pyrazole-5-carboxylic acid C->D

Caption: High-level workflow for the synthesis of the target compound.

Detailed Synthesis Protocols

Stage 1: Synthesis of Ethyl 3-ethyl-1H-pyrazole-5-carboxylate

The foundational step is the construction of the pyrazole ring via a Knorr-type condensation reaction. This involves the cyclization of a β-dicarbonyl compound with a hydrazine derivative.

Mechanism Insight: The reaction proceeds via initial nucleophilic attack of a hydrazine nitrogen onto one of the carbonyl carbons of the β-ketoester. Subsequent intramolecular condensation and dehydration lead to the formation of the stable, aromatic pyrazole ring.

G cluster_mech Mechanism: Pyrazole Ring Formation Start Diethyl 2-ethyl-3-oxosuccinate + Hydrazine Hydrate Step1 Nucleophilic Attack (Hydrazine on Ketone) Start->Step1 Step2 Intermediate Formation (Hydrazone) Step1->Step2 Step3 Intramolecular Cyclization (Amine on Ester) Step2->Step3 Step4 Dehydration (Loss of H₂O) Step3->Step4 End Aromatic Pyrazole Ring (Ethyl 3-ethyl-1H-pyrazole-5-carboxylate) Step4->End

Caption: Simplified mechanism for the Knorr pyrazole synthesis.

Protocol:

  • To a solution of sodium ethoxide (1.1 equivalents) in absolute ethanol in a round-bottom flask equipped with a reflux condenser, add diethyl 2-ethyl-3-oxosuccinate (1.0 equivalent).

  • Stir the mixture at room temperature for 30 minutes.

  • Add hydrazine hydrate (1.1 equivalents) dropwise to the solution. An exotherm may be observed.

  • After the addition is complete, heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with glacial acetic acid.

  • Reduce the solvent volume under vacuum. Add water to the residue to precipitate the crude product.

  • Filter the solid, wash with cold water, and dry under vacuum. The crude product can be purified by recrystallization from an ethanol/water mixture to yield Ethyl 3-ethyl-1H-pyrazole-5-carboxylate as a white solid.

Stage 2: Regioselective C4-Chlorination

The C4 position of the pyrazole ring is electron-rich and thus susceptible to electrophilic substitution. We present two effective methods for this key transformation.

Rationale: N-Chlorosuccinimide (NCS) is a mild and highly effective electrophilic chlorinating agent for a wide range of heterocyclic compounds, including pyrazoles.[5][6] Its use under neutral conditions minimizes side reactions and provides excellent regioselectivity for the C4 position.[7]

Methodology:

  • Dissolve Ethyl 3-ethyl-1H-pyrazole-5-carboxylate (1.0 equivalent) in a suitable solvent such as acetonitrile or dichloromethane in a reaction flask.

  • Add N-Chlorosuccinimide (1.05 - 1.1 equivalents) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. The reaction should be protected from light.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Once complete, filter the reaction mixture to remove the succinimide byproduct.

  • Wash the filtrate with a 5% sodium thiosulfate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Ethyl 4-chloro-3-ethyl-1H-pyrazole-5-carboxylate. This product is often pure enough for the next step, but can be purified by column chromatography if necessary.

Rationale: As an alternative to traditional chlorinating agents, a system of hydrochloric acid and hydrogen peroxide offers a more environmentally benign and safer process. This method avoids the use of chlorinated solvents and reagents like sulfuryl chloride.[8]

Methodology:

  • To a solution of Ethyl 3-ethyl-1H-pyrazole-5-carboxylate (1.0 equivalent) in a suitable solvent, add concentrated hydrochloric acid.

  • Slowly add hydrogen peroxide (30% aqueous solution, 1.2 equivalents) dropwise to the stirring mixture, maintaining the temperature below 40°C using an ice bath if necessary.

  • After the addition, allow the reaction to stir at room temperature for 8-12 hours.

  • Monitor the reaction for completion.

  • Carefully quench the reaction by adding a saturated solution of sodium bicarbonate until gas evolution ceases.

  • Extract the product into an organic solvent like ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to afford the chlorinated ester.

Stage 3: Saponification to the Carboxylic Acid

The final step is a standard ester hydrolysis to unmask the carboxylic acid functional group.

Protocol:

  • Dissolve the crude Ethyl 4-chloro-3-ethyl-1H-pyrazole-5-carboxylate (1.0 equivalent) in a mixture of ethanol and water.

  • Add sodium hydroxide (2.0 - 3.0 equivalents) and heat the mixture to 60-70°C for 2-4 hours.

  • Monitor the hydrolysis by TLC until the starting ester is no longer visible.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Acidify the solution to pH 2-3 by the slow addition of cold 2M hydrochloric acid. A white precipitate will form.

  • Stir the slurry in the ice bath for 30 minutes to ensure complete precipitation.

  • Filter the solid product, wash thoroughly with cold water to remove inorganic salts, and dry in a vacuum oven at 50°C. This yields the final product, 4-chloro-3-ethyl-1H-pyrazole-5-carboxylic acid.

Summary of Protocols and Data

Stage Protocol Key Reagents Solvent Typical Temp. Purpose
1 Ring FormationDiethyl 2-ethyl-3-oxosuccinate, Hydrazine Hydrate, NaOEtEthanolReflux (78°C)Construct the core pyrazole heterocycle.
2 Chlorination (A)N-Chlorosuccinimide (NCS)Acetonitrile / DCMRoom Temp.Regioselective chlorination at the C4 position.
2 Chlorination (B)Hydrochloric Acid (HCl), Hydrogen Peroxide (H₂O₂)N/ARoom Temp.A "greener" alternative for C4-chlorination.[8]
3 HydrolysisSodium Hydroxide (NaOH)Ethanol / Water60-70°CConvert the ethyl ester to the final carboxylic acid.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and regiochemistry.

  • Mass Spectrometry (MS): To verify the molecular weight (188.61 g/mol for C₇H₉ClN₂O₂).[3]

  • Melting Point: The reported melting point for the N-methyl analog is 162-166°C, providing a reference range.[2]

  • High-Performance Liquid Chromatography (HPLC): To determine the final purity.

References

  • EvitaChem. (n.d.). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid.
  • International Journal of Scientific and Research Publications. (2014, April). Synthesis of 4-chloro-3-ethyl-1-methyl-N-[1,2,3-thiadiazole]1Hpyrazole-5-carboxamide. IJSRP, Volume 4, Issue 4.
  • ResearchGate. (2025, August 6). Halogenation of Pyrazoles Using N‐Halosuccinimides in CCl4 and in Water.
  • PMC. (2025, July 4). Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles.
  • ResearchGate. (n.d.). N‐Chlorosuccinimide Mediated Direct C−H Thiocyanation of 1‐Aryl‐5‐pyrazolones at Room Temperature | Request PDF.
  • MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles.
  • Scilit. (2025, May 31). N-Chlorosuccinimide: A Versatile Reagent in Organic Synthesis.
  • Google Patents. (n.d.). CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
  • ChemicalBook. (2023, June 14). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid | 127892-62-0.
  • Google Patents. (n.d.). Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate.
  • ChemRxiv. (n.d.). Practical multigram synthesis of 4- and 5-pyrazolylacetic acids.
  • Chem-Impex. (n.d.). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid.
  • IntechOpen. (2020, May 7). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications.
  • PubChem. (n.d.). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid | C7H9ClN2O2 | CID 14770682.
  • ResearchGate. (n.d.). Synthesis of pyrazole carboxylic acid intermediate 5....
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid | 127892-62-0.
  • Google Patents. (n.d.). CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
  • Unknown Source. (n.d.).
  • PubMed. (2008, December 15). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. J Enzyme Inhib Med Chem, 23(6), 895-900.
  • PubChem. (n.d.). Ethyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate | C9H14N2O2 | CID 9855653.
  • Santa Cruz Biotechnology. (n.d.). Ethyl 5-hydroxy-4-pyrazolecarboxylate | CAS 7251-53-8.
  • ResearchGate. (n.d.). Coupling of ethyl 1H-pyrazole-5-carboxylate 9 with 3-functionalized N-Boc-azetidines 2a–c.
  • Semantic Scholar. (2021, June 16). 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid.

Sources

Application

Application Notes and Protocols for N-Alkylation of 1H-Pyrazole-5-Carboxylic Acid Derivatives

Introduction Derivatives of 1H-pyrazole-5-carboxylic acid are crucial building blocks in the development of pharmaceuticals and agrochemicals.[1][2] The process of N-alkylation, which involves adding an alkyl group to on...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Derivatives of 1H-pyrazole-5-carboxylic acid are crucial building blocks in the development of pharmaceuticals and agrochemicals.[1][2] The process of N-alkylation, which involves adding an alkyl group to one of the nitrogen atoms in the pyrazole ring, is a key step in modifying these molecules to enhance their biological activity and physical properties.[3][4] However, a significant challenge in this process is controlling regioselectivity, as alkylation can occur at either the N1 or N2 position, often leading to a mixture of products that are difficult to separate.[5][6][7]

This guide provides a detailed overview of various N-alkylation procedures for 1H-pyrazole-5-carboxylic acid derivatives. It is designed for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, step-by-step protocols. The information presented here is grounded in established scientific principles and supported by authoritative references to ensure reliability and reproducibility.

The Challenge of Regioselectivity

The primary obstacle in the N-alkylation of unsymmetrical pyrazoles is achieving regioselectivity. The two nitrogen atoms in the pyrazole ring, N1 and N2, have similar reactivity, which can result in the formation of a mixture of N1 and N2-alkylated regioisomers.[5][6] The ratio of these isomers is influenced by several factors:

  • Steric Hindrance: Bulky substituents on the pyrazole ring or the use of large alkylating agents tend to favor alkylation at the less sterically hindered nitrogen atom.[5][7]

  • Electronic Effects: The electronic properties of substituents on the pyrazole ring can alter the nucleophilicity of the adjacent nitrogen atoms.[5]

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the N1/N2 isomer ratio.[5][7]

  • Alkylation Agent: The nature of the alkylating agent is a critical factor in determining the outcome of the reaction.[5]

Key N-Alkylation Methodologies

Several methods have been developed to address the challenge of regioselective N-alkylation of pyrazoles. This guide will focus on three widely used and effective approaches:

  • Classical N-Alkylation under Basic Conditions: A traditional and straightforward method.

  • Phase-Transfer Catalysis (PTC): An efficient technique, particularly for reactions involving reactants in different phases.[8][9][10]

  • Mitsunobu Reaction: A versatile method for alkylating acidic protons under mild conditions.[3][4]

Protocol 1: Classical N-Alkylation under Basic Conditions

This method involves the deprotonation of the pyrazole nitrogen followed by nucleophilic attack on an alkyl halide. The choice of base and solvent is crucial for achieving high yields and regioselectivity.

Step-by-Step Methodology
  • Deprotonation: In a round-bottom flask, dissolve the 1H-pyrazole-5-carboxylic acid derivative (1.0 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Base Addition: Add a base (1.1 to 1.5 equivalents), such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to the solution. Stir the mixture at room temperature for 30-60 minutes to ensure complete deprotonation.

  • Alkylation: Add the alkylating agent (e.g., an alkyl halide) (1.0 to 1.2 equivalents) to the reaction mixture.

  • Reaction Monitoring: Heat the reaction mixture to a temperature between 50-80°C and monitor the progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water. Extract the product with a suitable organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product using column chromatography to isolate the desired N-alkylated pyrazole derivative.

Causality Behind Experimental Choices
  • Solvent: Polar aprotic solvents like DMF and DMSO are often used as they can significantly influence the ratio of N1 to N2 isomers.[7]

  • Base: The choice of base is critical. For instance, using K₂CO₃ in DMSO is known to be effective for the regioselective N1-alkylation of 3-substituted pyrazoles.[7]

Protocol 2: N-Alkylation via Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is a powerful technique for carrying out reactions between reactants that are in different phases (e.g., a water-soluble pyrazole salt and an organic-soluble alkylating agent). This method often leads to higher yields and cleaner reactions.[8][9]

Step-by-Step Methodology
  • Reaction Setup: Combine the 1H-pyrazole-5-carboxylic acid derivative (1.0 equivalent), the alkylating agent (1.0-1.2 equivalents), a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) (0.1 equivalents), and a base like potassium hydroxide (KOH) in a reaction vessel.

  • Solvent-Free Conditions: For a solvent-free approach, vigorously stir the mixture at a temperature between 60-100°C.

  • Reaction Monitoring: Monitor the reaction's progress using TLC or Gas Chromatography (GC).

  • Work-up: After the reaction is complete, add water to the mixture and extract the product with an organic solvent.

  • Purification: Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the final product by column chromatography or distillation.

Causality Behind Experimental Choices
  • Catalyst: The phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the pyrazole anion from the solid or aqueous phase to the organic phase where the alkylating agent resides.[8]

  • Solvent-Free: Conducting the reaction without a solvent can prevent issues like codestillation of the product with the solvent, which can sometimes lead to low yields of volatile products like N-methylpyrazole.[9]

Protocol 3: Mitsunobu Reaction for N-Alkylation

The Mitsunobu reaction is a versatile and mild method for the N-alkylation of acidic compounds like pyrazoles.[3][4] It typically involves an alcohol, a phosphine reagent (like triphenylphosphine, PPh₃), and an azodicarboxylate (like diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).

Step-by-Step Methodology
  • Reagent Preparation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 1H-pyrazole-5-carboxylic acid derivative (1.0 equivalent), the desired alcohol (1.2 equivalents), and triphenylphosphine (1.2 equivalents) in a dry, aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Azodicarboxylate Addition: Slowly add the azodicarboxylate (DEAD or DIAD) (1.2 equivalents) dropwise to the cooled solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours to overnight.

  • Monitoring: Monitor the reaction's progress by TLC.

  • Purification: Once the starting material is consumed, concentrate the reaction mixture and purify the crude product directly by column chromatography to separate the N-alkylated pyrazole from triphenylphosphine oxide and the hydrazine byproduct.

Causality Behind Experimental Choices
  • Mild Conditions: The Mitsunobu reaction proceeds under neutral and mild conditions, making it suitable for substrates with sensitive functional groups.

  • Reagent Combination: The combination of PPh₃ and DEAD forms a key intermediate that activates the alcohol, allowing for nucleophilic attack by the pyrazole nitrogen.

Data Presentation and Comparison

The following table summarizes the key parameters for the three N-alkylation protocols, providing a clear comparison to aid in method selection.

ParameterProtocol 1: Classical Basic ConditionsProtocol 2: Phase-Transfer CatalysisProtocol 3: Mitsunobu Reaction
Reagents Pyrazole, Alkyl Halide, Base (K₂CO₃, NaH)Pyrazole, Alkyl Halide, Base (KOH), PTC (TBAB)Pyrazole, Alcohol, PPh₃, DEAD/DIAD
Solvent DMF, Acetonitrile, DMSOOften Solvent-FreeTHF, DCM
Temperature 50-80°C60-100°C0°C to Room Temperature
Key Advantages Simple, readily available reagentsHigh efficiency, can be solvent-free, good for immiscible reactantsMild conditions, suitable for sensitive substrates
Potential Drawbacks Can have regioselectivity issues, may require harsh conditionsCatalyst can sometimes be difficult to removeStoichiometric amounts of byproducts that require careful purification

Experimental Workflows and Diagrams

To further clarify the experimental processes, the following diagrams illustrate the workflows for each N-alkylation protocol.

Workflow for Classical N-Alkylation

cluster_0 Protocol 1: Classical N-Alkylation Start Start Dissolve Pyrazole Dissolve Pyrazole in DMF/Acetonitrile Start->Dissolve Pyrazole Add Base Add Base (K2CO3/NaH) Stir at RT Dissolve Pyrazole->Add Base Add Alkyl Halide Add Alkyl Halide Add Base->Add Alkyl Halide Heat Reaction Heat to 50-80°C Monitor by TLC Add Alkyl Halide->Heat Reaction Work-up Cool, Quench with Water Extract with EtOAc Heat Reaction->Work-up Purify Column Chromatography Work-up->Purify End End Purify->End

Caption: Workflow for Classical N-Alkylation.

Workflow for Phase-Transfer Catalysis

cluster_1 Protocol 2: Phase-Transfer Catalysis Start_PTC Start Mix Reagents Mix Pyrazole, Alkyl Halide, KOH, and TBAB Start_PTC->Mix Reagents Heat and Stir Heat (60-100°C) and Stir Vigorously Mix Reagents->Heat and Stir Monitor Monitor by TLC/GC Heat and Stir->Monitor Work-up_PTC Add Water Extract with Organic Solvent Monitor->Work-up_PTC Purify_PTC Column Chromatography or Distillation Work-up_PTC->Purify_PTC End_PTC End Purify_PTC->End_PTC

Caption: Workflow for Phase-Transfer Catalysis.

Workflow for Mitsunobu Reaction

cluster_2 Protocol 3: Mitsunobu Reaction Start_Mitsunobu Start Mix Substrates Dissolve Pyrazole, Alcohol, and PPh3 in dry THF Start_Mitsunobu->Mix Substrates Cool Cool to 0°C Mix Substrates->Cool Add DEAD/DIAD Add DEAD/DIAD Dropwise Cool->Add DEAD/DIAD React Warm to RT Stir Overnight Add DEAD/DIAD->React Purify_Mitsunobu Concentrate and Purify by Column Chromatography React->Purify_Mitsunobu End_Mitsunobu End Purify_Mitsunobu->End_Mitsunobu

Caption: Workflow for the Mitsunobu Reaction.

Troubleshooting and Optimization

Even with established protocols, challenges can arise. Here are some common issues and suggestions for optimization:

  • Low Yield:

    • Classical/PTC: Ensure the base is sufficiently strong and used in the correct proportion to completely deprotonate the pyrazole. Check the quality and reactivity of the alkylating agent.

    • Mitsunobu: Ensure all reagents and solvents are anhydrous, as water can consume the Mitsunobu reagents.

  • Poor Regioselectivity:

    • Experiment with different solvents and bases.[7] For example, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to improve regioselectivity in some cases.[7]

    • Consider using a bulkier alkylating agent to sterically hinder attack at one of the nitrogen atoms.[5]

    • Protecting group strategies can be employed to block one nitrogen, directing alkylation to the other, followed by deprotection.[5]

  • Difficult Purification:

    • Mitsunobu: The byproducts, triphenylphosphine oxide and the reduced azodicarboxylate, can sometimes be challenging to remove. Modifying the phosphine (e.g., using polymer-supported triphenylphosphine) or the azodicarboxylate can simplify purification.[11]

Conclusion

The N-alkylation of 1H-pyrazole-5-carboxylic acid derivatives is a fundamental transformation in medicinal and agricultural chemistry. While controlling regioselectivity remains a key challenge, the methods outlined in this guide—Classical N-Alkylation, Phase-Transfer Catalysis, and the Mitsunobu Reaction—provide robust and versatile options for synthetic chemists. By understanding the principles behind each method and carefully selecting the reaction conditions, researchers can effectively synthesize the desired N-alkylated pyrazole derivatives for their specific applications.

References

  • Diez-Barra, E., de la Hoz, A., Sánchez-Migallón, A., & Tejeda, J. (1990). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. Synthetic Communications, 20(18), 2849-2853. [Link]

  • Tejeda, J., Sanchez-Migallon, A., de la Hoz, A., & Diez-Barra, E. (1990). SYNTHESIS OF N-ALKYLPYRAZOLES BY PHASE TRANSFER CATALYSIS WITHOUT SOLVENT. MARCEL DEKKER INC.[Link]

  • Wu, G. (2020). Activation Energy Estimation for Alkylation of Pyrazole (Part II). LinkedIn. [Link]

  • Kovács, L., et al. (2016). Facile synthesis of novel amino acid-like building blocks by N-alkylation of heterocyclic carboxylates with N-Boc-3-iodoazetidine. Tetrahedron, 72(4), 555-563. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Pyrazoles. organic-chemistry.org. [Link]

  • Jayarama, S., et al. (2011). Novel N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates as potential NLO materials. Journal of Chemical Sciences, 123(1), 55-62. [Link]

  • Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(16), 10834-10843. [Link]

  • Smith, C. J., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics, 3(2), 123-134. [Link]

  • Smith, C. J., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. [Link]

  • Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. [Link]

  • ChemistryViews. (2024, August 27). Phase-Transfer Catalysis for the Alkylation of Pyrazolones. ChemistryViews. [Link]

  • Belskaya, N. P., et al. (2021). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 22(21), 11571. [Link]

  • UAB Divulga. (2011). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Divulga. [Link]

  • Gomha, S. M., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 138. [Link]

  • Gomha, S. M., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Daugulis, O., et al. (2012). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. Angewandte Chemie International Edition, 51(5), 1248-1251. [Link]

  • Royal Society of Chemistry. (2015). 5.1.7. Selective Boc-Protection and Bromination of Pyrazoles. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]

  • Elguero, J., et al. (2016). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 21(11), 1547. [Link]

  • Synfacts. (2021). Enzyme-Controlled Highly Selective N-Alkylation of Pyrazoles with Simple Haloalkanes. Thieme. [Link]

  • Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. PubMed. [Link]

  • Rossi, D., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5851. [Link]

  • Al-Warhi, T., et al. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. The Chemical Record. [Link]

  • Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar. [Link]

  • Yilmaz, F., et al. (2019). Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents. Letters in Drug Design & Discovery, 16(11), 1255-1262. [Link]

  • Mitsunobu, O. (1995). Mitsunobu Reaction in My Chemistry. Lecture at VU Study Tour. [Link]

  • ResearchGate. (2012, October 2). What's the best way to protect the NH group in Heterocyclic Compounds? ResearchGate. [Link]

  • Bolm, C., et al. (2023). Alkylation of N H-sulfoximines under Mitsunobu-type conditions. Organic & Biomolecular Chemistry, 21(25), 5222-5225. [Link]

  • Kumar, A., & Kumar, S. (2021). A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences, 1(1), 1-10. [Link]

  • Mogilaiah, K., et al. (2001). Microwave assisted synthesis of novel pyrazoles. Indian Journal of Chemistry - Section B, 40(9), 837-839. [Link]

  • Moody, C. J., & Rees, C. W. (Eds.). (1996). Comprehensive Organic Functional Group Transformations. Elsevier. [Link]

  • Academia.edu. (n.d.). Microwave-Assisted Synthesis of Some Pyrazole Derivatives via Vilsmeier-Haack Formylation and Their Biological Activity. Academia.edu. [Link]

  • JoVE. (2023, March 1). Microwave-Assisted Preparation Of 1-Aryl-1H-Pyrazole-5-amines [Video]. YouTube. [Link]

  • Google Patents. (n.d.). Method of preparing 1-alkyl-pyrazol-5-carboxylic acid esters.
  • Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(3), 576-579. [Link]

  • Pelletier, J. C., et al. (2006). ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists. Beilstein Journal of Organic Chemistry, 2, 14. [Link]

  • Belskaya, N. P., et al. (2021). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. ResearchGate. [Link]

  • Al-Ostoot, F. H., et al. (2021). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of King Saud University - Science, 33(5), 101467. [Link]

  • Norman, N. J., et al. (2022). Highly Selective N‑Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ACS Figshare. [Link]

Sources

Method

Esterification methods for 4-chloro-3-ethyl-1H-pyrazole-5-carboxylic acid

Application Note: Optimization of Esterification Protocols for 4-Chloro-3-ethyl-1H-pyrazole-5-carboxylic Acid Executive Summary & Chemical Context This application note details the validated protocols for the esterificat...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimization of Esterification Protocols for 4-Chloro-3-ethyl-1H-pyrazole-5-carboxylic Acid

Executive Summary & Chemical Context

This application note details the validated protocols for the esterification of 4-chloro-3-ethyl-1H-pyrazole-5-carboxylic acid (CAS: 127892-62-0 analog). This substrate presents specific synthetic challenges due to the steric bulk of the ortho-substituents (4-chloro and 3-ethyl groups) and the amphoteric nature of the pyrazole ring.

Key Challenges:

  • Steric Hindrance: The carboxylic acid at position 5 is flanked by a chlorine atom at position 4. This electron-withdrawing and sterically bulky group reduces the nucleophilic attack rate at the carbonyl carbon.

  • Regioselectivity (The "Tautomer Trap"): The 1H-pyrazole moiety possesses a nucleophilic nitrogen (NH). Under basic conditions (e.g., alkyl halide + base), competitive N-alkylation occurs alongside or instead of O-alkylation (esterification).

  • Acid Sensitivity: While the pyrazole ring is robust, the 4-chloro substituent can be susceptible to hydrodehalogenation under extreme reducing conditions, though it is stable under standard esterification.

Scope: This guide prioritizes Acid-Mediated Methodologies to ensure exclusive formation of the ester (O-alkylation) while preserving the 1H-pyrazole nitrogen for potential future functionalization.

Reaction Pathways & Mechanistic Logic

The choice of reagent dictates the pathway. Acidic pathways favor esterification, while basic pathways risk N-alkylation.

ReactionPathways Start 4-Chloro-3-ethyl- 1H-pyrazole-5-COOH Acid Acid Catalysis (SOCl2 or H2SO4) Start->Acid Preferred Route Base Base Catalysis (K2CO3 + Et-X) Start->Base Avoid for 1H-Target Inter Acyl Chloride / Protonated Intermediate Acid->Inter Activation ProductA Target Ester: Ethyl 4-chloro-3-ethyl- 1H-pyrazole-5-carboxylate Inter->ProductA R-OH Attack Base->ProductA Minor Pathway SideProduct Side Product: N-Alkylated Species (N-Ethyl-pyrazole...) Base->SideProduct Competitive N-Alkylation

Figure 1: Mechanistic divergence. Acidic conditions lock the nitrogen via protonation, directing reactivity solely to the carboxylic acid.

Method A: Thionyl Chloride Mediated Esterification (Standard Protocol)

This is the "Gold Standard" for sterically hindered pyrazoles. Thionyl chloride (


) converts the carboxylic acid into a highly reactive acid chloride intermediate, overcoming the steric hindrance of the 4-chloro group.

Mechanism:


Reagent:  Thionyl Chloride (

), Anhydrous Ethanol (or Methanol).
Protocol Steps:
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl2) or nitrogen inlet.

  • Slurry Formation: Charge the flask with 4-chloro-3-ethyl-1H-pyrazole-5-carboxylic acid (10.0 g, 53 mmol). Add Anhydrous Ethanol (50 mL). The solid may not fully dissolve initially.

  • Activation (Exothermic): Cool the mixture to 0–5°C using an ice bath. Add Thionyl Chloride (7.6 g, 4.6 mL, 64 mmol, 1.2 eq) dropwise over 20 minutes.

    • Note: Evolution of

      
       and 
      
      
      
      gas will occur.[1] Ensure proper ventilation.
  • Reaction: Remove the ice bath and heat the mixture to reflux (78°C) for 3–5 hours.

    • Monitoring: Check via TLC (System: Hexane/EtOAc 3:1). The acid spot (baseline) should disappear.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove excess ethanol and unreacted

      
      .
      
    • Resuspend the residue in Ethyl Acetate (100 mL).

    • Wash with Saturated

      
       (2 x 50 mL) to neutralize residual HCl. Caution: CO2 evolution.
      
    • Wash with Brine (50 mL).

    • Dry over anhydrous

      
      , filter, and concentrate.
      
  • Purification: The crude product is often pure enough (>95%). If necessary, recrystallize from Hexane/Ethanol.

Critical Process Parameter (CPP): Moisture control is vital during SOCl2 addition to prevent hydrolysis of the reagent into SO2 and HCl before it reacts with the substrate.

Method B: Fischer Esterification (Green/Scalable)

Suitable for large-scale operations where


 handling is restricted. This method relies on equilibrium control.

Reagent: Concentrated Sulfuric Acid (


), Ethanol.
Protocol Steps:
  • Setup: Round-bottom flask with Dean-Stark trap (optional but recommended for high yield) and reflux condenser.

  • Charge: Mix Substrate (10.0 g) in Ethanol (100 mL).

  • Catalyst: Add Conc.

    
     (1.0 mL, ~0.3 eq) slowly.
    
  • Reflux: Heat to vigorous reflux for 12–18 hours.

    • Note: Due to the 4-chloro steric bulk, this reaction is slower than typical benzoate esterifications.

  • Workup:

    • Cool to room temperature.[2]

    • Pour into ice-water (200 mL).

    • Adjust pH to ~8 using solid

      
      .
      
    • Extract with Dichloromethane (DCM) or Ethyl Acetate.

    • Evaporate solvent to yield the ester.[3]

Comparative Analysis & Data

FeatureMethod A: Thionyl ChlorideMethod B: Fischer (

)
Reaction Time 3–5 Hours12–18 Hours
Yield (Typical) 92–96%80–85%
Purity (Crude) High (>95%)Moderate (Residual Acid)
Steric Handling Excellent (Acid Chloride is highly reactive)Moderate (Equilibrium limited)
Byproducts

(Gas),

(Gas)

Safety Profile Corrosive, requires scrubberCorrosive acid, safer handling

Experimental Workflow Visualization

Workflow Step1 Step 1: Slurry Preparation Substrate + Anhydrous Alcohol Step2 Step 2: Activation (0°C) Dropwise SOCl2 Addition Step1->Step2 Step3 Step 3: Reflux (78°C) 3-5 Hours (Gas Evolution) Step2->Step3 Heat Step4 Step 4: Concentration Remove solvent/excess SOCl2 Step3->Step4 Vacuum Step5 Step 5: Neutralization Wash with NaHCO3 Step4->Step5 Workup Step6 Final Product Ethyl 4-chloro-3-ethyl-1H-pyrazole-5-carboxylate Step5->Step6 Dry & Concentrate

Figure 2: Step-by-step workflow for the Thionyl Chloride esterification method.

Troubleshooting & Quality Control

  • Issue: Low Yield / Incomplete Reaction.

    • Cause: Water in the alcohol.[4]

      
       reacts with water preferentially.
      
    • Fix: Use anhydrous solvents or add a molecular sieve trap.

  • Issue: N-Alkylation detected (NMR signals at ~4.0 ppm for N-CH2).

    • Cause: Presence of base or use of alkyl halides.[5][6]

    • Fix: Ensure the reaction remains acidic. If neutralizing, do not exceed pH 8 during workup to avoid deprotonating the pyrazole NH in the presence of any residual alkylating agents (though unlikely in the SOCl2 method).

  • Issue: Product Solidification.

    • The ester is often a low-melting solid. If it oils out, scratch the flask with a glass rod or seed with a crystal from a previous batch to induce crystallization.

References

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) – Reaction With Carboxylic Acids to Give Acid Halides.[1][4][7] Retrieved from [Link]

  • Google Patents. (1998). US5705656A - N-alkylation method of pyrazole. (Provides context on pyrazole reactivity).
  • LibreTexts. (2024). 21.3: Reactions of Carboxylic Acids - Conversion to Esters. Retrieved from [Link]

Sources

Application

Advanced Application Note: 4-Chloro-3-ethyl-1H-pyrazole-5-carboxylic Acid (CAS 158668-22-5)

Topic: Using 4-chloro-3-ethyl-1H-pyrazole-5-carboxylic acid as a pharmaceutical intermediate Audience: Researchers, scientists, and drug development professionals. Role: Senior Application Scientist.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Using 4-chloro-3-ethyl-1H-pyrazole-5-carboxylic acid as a pharmaceutical intermediate Audience: Researchers, scientists, and drug development professionals. Role: Senior Application Scientist.

[1][2][3]

Abstract

4-Chloro-3-ethyl-1H-pyrazole-5-carboxylic acid (CAS 158668-22-5) represents a high-value scaffold in medicinal chemistry, distinct from its widely utilized


-methylated analog (a precursor to Tebufenpyrad). This guide delineates the utility of the protonated (

) species as a versatile "parent" pharmacophore, enabling the synthesis of diverse

-substituted libraries. We provide validated protocols for regioselective alkylation, amide coupling, and palladium-catalyzed cross-coupling, addressing specific challenges such as tautomeric ambiguity and halogen reactivity.[1]

Chemical Profile & Structural Significance[4][5][6][7][8]

Core Pharmacophore Analysis

The molecule features a pyrazole core substituted with three distinct functional handles, each serving a specific role in Structure-Activity Relationship (SAR) studies:

  • C3-Ethyl Group: Provides steric bulk and lipophilicity (LogP modulation), often filling hydrophobic pockets in kinase or GPCR targets.[1]

  • C4-Chlorine Atom: Serves dual purposes:

    • Biological:[1][2] Enhances metabolic stability (blocking C4 oxidation) and offers potential for halogen bonding with protein residues (e.g., backbone carbonyls).[1]

    • Synthetic:[1][3][2][4][5] A handle for late-stage diversification via cross-coupling (Suzuki-Miyaura/Buchwald-Hartwig).[1]

  • C5-Carboxylic Acid: A classic electrophile for amide/ester formation, directing key hydrogen bond interactions.[1]

  • N1-Proton (NH): The critical differentiator.[1] Unlike pre-methylated intermediates, the free NH allows for the introduction of diverse R-groups (aryl, alkyl, heteroaryl) to tune solubility and potency.[1]

Quantitative Data Summary
PropertyValueNote
CAS Number 158668-22-5 Distinct from

-Me analog (127892-62-0)
Molecular Formula

Molecular Weight 174.58 g/mol Fragment-based drug design (FBDD) friendly
Acidity (

)
~3.5 (COOH), ~13 (NH)Acidic COOH; NH deprotonates with mild base
Appearance White to off-white solid
Solubility DMSO, MeOH, DMFLimited water solubility at neutral pH

Synthetic Utility & Reactivity Workflows[4]

The following diagram illustrates the divergent synthesis pathways available from the parent scaffold.

G Start Parent Scaffold (CAS 158668-22-5) NH / COOH Path1 Path A: N-Alkylation (Diversity Point) Start->Path1 R-X, Base Path2 Path B: Amide Coupling (Linker Attachment) Start->Path2 R-NH2, HATU Path3 Path C: C-Cl Coupling (Suzuki/Buchwald) Start->Path3 Ar-B(OH)2, Pd cat. Prod1 N-Substituted Library (Regioisomer Control) Path1->Prod1 Prod2 Bioactive Amides (e.g., Kinase Inhibitors) Path2->Prod2 Prod3 Biaryl/Heteroaryl Derivatives Path3->Prod3

Figure 1: Divergent synthetic pathways for 4-chloro-3-ethyl-1H-pyrazole-5-carboxylic acid.

Application Note 1: Regioselective N-Alkylation

Challenge: Pyrazoles are tautomeric.[1] Alkylation of 3-substituted-5-pyrazolecarboxylates can yield two regioisomers:

  • 1,3-Isomer (Target):

    
    -alkyl group adjacent to the carboxylate (often desired for Tebufenpyrad-like activity).[1]
    
  • 1,5-Isomer:

    
    -alkyl group adjacent to the ethyl group.[1]
    

Mechanism: Sterics usually disfavor alkylation adjacent to the bulky ethyl group, but the electronic withdrawing effect of the carboxylate also plays a role.[1] Under thermodynamic control (high heat), the sterically less crowded isomer often predominates.[1]

Protocol: Synthesis of -Alkylated Derivatives

Objective: Introduce a benzyl group to the N1 position.[1]

  • Preparation: Dissolve 4-chloro-3-ethyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M).

  • Base Addition: Add

    
      (2.5 eq).[1] The extra equivalents ensure deprotonation of both the carboxylic acid and the pyrazole NH.[1]
    
    • Note: Using

      
       can sometimes improve yields for bulky electrophiles due to the "cesium effect."[1]
      
  • Electrophile: Add Benzyl Bromide (1.1 eq) dropwise at 0°C.

    • Critical Step: Allow the reaction to warm to Room Temperature (RT) slowly.[1] Stir for 4-12 hours.

  • Workup: Dilute with EtOAc, wash with 1N HCl (to reprotonate the carboxylic acid if esterification was avoided, or if esterification occurred, saponification may be needed).

    • Self-Validating Check: If using an alkyl halide, you may form the ester and the N-alkyl product simultaneously.[1]

    • Refined Strategy: To avoid esterification, use 2.2 eq of NaH in THF (0°C) to form the dianion, then add 1.0 eq of electrophile.[1] The more nucleophilic N-anion reacts faster than the carboxylate.[1]

  • Purification: Regioisomers are usually separable by silica gel chromatography (Hexane/EtOAc gradient).[1]

    • Characterization: Use NOESY NMR to confirm regiochemistry.[1] Interaction between N-Benzyl protons and C3-Ethyl protons indicates the "undesired" 1,5-isomer.[1] Lack of interaction suggests the target 1,3-isomer.[1]

Application Note 2: Amide Coupling (Scaffold Decoration)

Context: The carboxylic acid is the primary vector for attaching the pyrazole core to larger molecular frameworks (e.g., peptidomimetics).[1]

Protocol: HATU-Mediated Coupling
  • Activation: To a solution of 4-chloro-3-ethyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in DMF, add DIPEA (3.0 eq) and HATU (1.1 eq). Stir for 15 mins at RT.[1]

    • Why HATU? It minimizes racemization (if the amine is chiral) and works well for electron-deficient acids like pyrazole-5-carboxylic acids.[1]

  • Amine Addition: Add the target amine (1.1 eq).

  • Reaction: Stir at RT for 2-4 hours. Monitor by LC-MS.[1]

  • Quench: Dilute with saturated

    
     (removes unreacted acid) and extract with DCM.
    
  • Pro-Tip: If the pyrazole NH is free, it may compete or cause solubility issues.[1] It is often cleaner to perform Path A (N-Alkylation) before Path B (Amide Coupling) to protect the ring nitrogen.[1]

Application Note 3: Palladium-Catalyzed Cross-Coupling

Challenge: The C4-Chlorine is electronically deactivated by the nitrogen-rich ring and is less reactive than bromo- or iodo-analogs. Standard


 conditions often fail.
Protocol: Suzuki-Miyaura Coupling on C-Cl

Objective: Replace C4-Cl with a phenyl group.[1]

  • Catalyst System: Use

    
      (2 mol%) and XPhos  or SPhos  (4 mol%).[1] These electron-rich Buchwald ligands are essential for oxidative addition into the aryl chloride bond.[1]
    
  • Solvent/Base: 1,4-Dioxane/Water (4:1) with

    
      (3.0 eq).[1]
    
  • Procedure:

    • Degas solvents thoroughly (Argon sparge).[1]

    • Combine Pyrazole substrate (1.0 eq), Phenylboronic acid (1.5 eq), base, and catalyst precursor.[1]

    • Heat to 100°C for 12-18 hours in a sealed vial.

  • Troubleshooting: If conversion is low, switch to

    
     / CataCXium A  or microwave irradiation at 120°C for 1 hour.
    

Case Study: Relation to Tebufenpyrad

While this guide focuses on the 1H parent, it is crucial to understand its industrial relevance. The commercial acaricide Tebufenpyrad is derived from the N-methylated analog.[1]

  • Pathway: 4-chloro-3-ethyl-1H-pyrazole-5-carboxylic acid

    
     N-Methyl intermediate 
    
    
    
    Tebufenpyrad.
  • Research Insight: In drug discovery, replacing the N-methyl of Tebufenpyrad with polar groups (e.g., N-ethyl-morpholine) using the 1H parent (CAS 158668-22-5) can drastically improve water solubility and reduce lipophilicity-driven toxicity.[1]

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye/Respiratory).[1]

  • Specific Risk: Pyrazoles can be sensitizers.[1] Handle in a fume hood.

  • Chemical Compatibility: Avoid contact with strong oxidizing agents.[1] The C-Cl bond is stable to standard acids/bases but reactive under metal catalysis.[1]

References

  • PubChem. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid (Analog Reference). National Library of Medicine.[1] [Link][1]

  • Google Patents. Method for synthesizing ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolecarboxylate. CN103980206A.[1]

  • Asian Journal of Chemistry. Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. (General reactivity of pyrazole-carboxylic acids).[1][3][2] [Link]

  • Semantic Scholar. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (Protocol for N-alkylation).[1][6] [Link]

Sources

Method

One-pot cyclization to form 4-chloro-3-ethyl-1H-pyrazole-5-carboxylic acid

Application Note & Protocol Topic: A Streamlined One-Pot Synthesis of 4-chloro-3-ethyl-1H-pyrazole-5-carboxylic acid Introduction and Significance Pyrazole derivatives are foundational scaffolds in modern chemistry, exhi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: A Streamlined One-Pot Synthesis of 4-chloro-3-ethyl-1H-pyrazole-5-carboxylic acid

Introduction and Significance

Pyrazole derivatives are foundational scaffolds in modern chemistry, exhibiting a wide spectrum of biological activities that have led to their use in both pharmaceuticals and agrochemicals.[1][2] Specifically, substituted pyrazole carboxylic acids serve as crucial intermediates in the synthesis of potent herbicides, fungicides, and therapeutic agents, including anti-inflammatory and anti-cancer drugs.[3][4][5] The target molecule, 4-chloro-3-ethyl-1H-pyrazole-5-carboxylic acid, is a valuable building block whose synthesis is of significant interest to researchers in drug development and crop protection.

Traditional multi-step syntheses often suffer from drawbacks such as high costs, significant solvent waste, and yield losses during intermediate purification steps. This application note details a robust and efficient one-pot, three-step sequential protocol for the synthesis of 4-chloro-3-ethyl-1H-pyrazole-5-carboxylic acid. By integrating the initial cyclization, subsequent chlorination, and final hydrolysis into a single reaction vessel, this method enhances operational efficiency, reduces waste, and provides a scalable route to this important intermediate.[6]

Reaction Principle and Mechanistic Rationale

The synthesis is designed as a sequential one-pot process that leverages the principles of condensation, electrophilic aromatic substitution, and saponification. Each step is initiated after the previous one reaches completion, all within the same reaction vessel.

Step A: Knorr Pyrazole Synthesis (Cyclocondensation)

The process begins with the classic Knorr pyrazole synthesis, a reliable method for forming the pyrazole ring.[2] The reaction involves the condensation of a β-ketoester (ethyl 3-oxopentanoate) with hydrazine hydrate.

  • Causality: The reaction is initiated by the nucleophilic attack of a nitrogen atom from hydrazine onto the more electrophilic ketone carbonyl of the β-ketoester. This is favored over the ester carbonyl due to the latter's resonance stabilization.

  • Intermediate Formation: This attack forms a hydrazone intermediate.

  • Cyclization & Dehydration: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the ester carbonyl, leading to a cyclized intermediate that subsequently dehydrates to form the stable, aromatic 3-ethyl-1H-pyrazole-5(4H)-one, which tautomerizes to the corresponding pyrazol-5-ol.[7][8]

Step B: Electrophilic Chlorination

Once the pyrazole ring is formed, the C4 position becomes electron-rich and is highly susceptible to electrophilic aromatic substitution.[5][9]

  • Choice of Reagent: N-Chlorosuccinimide (NCS) is selected as the chlorinating agent. It is a mild, safe, and effective source of electrophilic chlorine ("Cl+"), making it preferable to harsher reagents like sulfuryl chloride or elemental chlorine.[10] The reaction proceeds cleanly under moderate conditions.[9]

  • Mechanism: The pyrazole ring acts as a nucleophile, attacking the electrophilic chlorine atom of NCS. A proton is subsequently lost from the C4 position to restore aromaticity, yielding the 4-chlorinated pyrazole ester.

Step C: Ester Hydrolysis (Saponification)

The final step is the conversion of the ethyl ester to the desired carboxylic acid.

  • Method: This is achieved through saponification, a base-mediated hydrolysis. Sodium hydroxide (NaOH) is added to the reaction mixture, where the hydroxide ion attacks the electrophilic carbonyl carbon of the ester.

  • Product Isolation: The reaction forms a sodium carboxylate salt. Subsequent acidification with a strong acid (e.g., HCl) protonates the carboxylate, causing the final product, 4-chloro-3-ethyl-1H-pyrazole-5-carboxylic acid, to precipitate out of the aqueous solution due to its lower solubility.

The overall synthetic transformation is depicted below.

cluster_start Starting Materials cluster_intermediate In situ Intermediates cluster_final Final Product SM1 Ethyl 3-oxopentanoate INT1 Ethyl 3-ethyl-5-hydroxy- 1H-pyrazole-4-carboxylate SM1->INT1 + Hydrazine Hydrate (Step 1: Cyclization) SM2 Hydrazine Hydrate SM2->INT1 INT2 Ethyl 4-chloro-3-ethyl- 1H-pyrazole-5-carboxylate INT1->INT2 + NCS (Step 2: Chlorination) FP 4-chloro-3-ethyl-1H- pyrazole-5-carboxylic acid INT2->FP 1. NaOH 2. HCl (Step 3: Hydrolysis)

Figure 1: Overall one-pot reaction scheme.

Detailed Experimental Protocol

This protocol is designed for a 50 mmol scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn.

Materials and Reagents
ReagentFormulaM.W.QuantityMoles (mmol)Notes
Ethyl 3-oxopentanoateC₇H₁₂O₃144.177.21 g50Purity ≥98%
Hydrazine Hydrate (64%)N₂H₄·H₂O50.062.6 mL55 (1.1 eq)Toxic & Carcinogen. Handle with extreme care.
Ethanol (Absolute)C₂H₅OH46.07150 mL-Solvent
N-Chlorosuccinimide (NCS)C₄H₄ClNO₂133.537.01 g52.5 (1.05 eq)Irritant. Avoid inhalation of dust.
Sodium Hydroxide (NaOH)NaOH40.006.00 g150 (3.0 eq)Corrosive.
Hydrochloric Acid (Conc.)HCl36.46~15 mL-Corrosive. Used for acidification to pH ~2.
Deionized WaterH₂O18.02~300 mL-For work-up.
Equipment
  • 500 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer or thermocouple

  • Heating mantle

  • Ice bath

  • Büchner funnel and filtration flask

  • Standard laboratory glassware

Step-by-Step Procedure

The workflow for this one-pot synthesis is outlined below.

G start Start: Assemble Glassware reagents Charge flask with Ethyl 3-oxopentanoate and Ethanol start->reagents hydrazine Add Hydrazine Hydrate dropwise at RT reagents->hydrazine Exothermic reflux1 Heat to reflux (approx. 78°C) for 2-3 hours hydrazine->reflux1 Step 1: Cyclization cool1 Cool mixture to 10-15°C using an ice bath reflux1->cool1 ncs Add N-Chlorosuccinimide (NCS) in portions cool1->ncs Step 2: Chlorination Maintain T < 20°C stir Stir at room temperature for 4-6 hours ncs->stir hydrolysis Add NaOH solution and reflux for 2 hours stir->hydrolysis Step 3: Hydrolysis cool2 Cool to room temperature, then cool in ice bath hydrolysis->cool2 acidify Acidify with conc. HCl to pH 2 cool2->acidify Work-up precipitate Stir in ice bath for 30 min to complete precipitation acidify->precipitate filter Filter the solid product using Büchner funnel precipitate->filter wash Wash solid with cold deionized water filter->wash dry Dry the product under vacuum wash->dry end End: Obtain final product for analysis dry->end

Figure 2: Step-by-step experimental workflow.

  • Step 1: Pyrazole Formation.

    • To a 500 mL three-neck flask equipped with a magnetic stir bar, reflux condenser, and dropping funnel, add ethyl 3-oxopentanoate (7.21 g, 50 mmol) and absolute ethanol (150 mL).

    • Begin stirring to form a clear solution.

    • From the dropping funnel, add hydrazine hydrate (2.6 mL, 55 mmol) dropwise over 10-15 minutes. An initial mild exotherm may be observed.

    • After the addition is complete, heat the mixture to reflux (approx. 78°C) and maintain for 2-3 hours. Monitor the reaction progress by TLC (e.g., using 1:1 Ethyl Acetate:Hexane) until the starting ketoester is consumed.

  • Step 2: Chlorination.

    • After the cyclization is complete, cool the reaction mixture to 10-15°C using an ice-water bath.

    • Crucial Step: While maintaining the temperature below 20°C, add N-Chlorosuccinimide (7.01 g, 52.5 mmol) in small portions over 20-30 minutes. Adding NCS too quickly can lead to an uncontrolled exotherm and side product formation.

    • Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 4-6 hours. The formation of succinimide as a white precipitate may be observed.

  • Step 3: Hydrolysis and Work-up.

    • Prepare a solution of sodium hydroxide (6.00 g, 150 mmol) in 100 mL of deionized water. Add this basic solution to the reaction mixture.

    • Heat the resulting mixture to reflux for 2 hours to ensure complete hydrolysis of the ethyl ester.

    • Cool the now homogenous solution to room temperature and then further cool in an ice bath to below 10°C.

    • Slowly and carefully add concentrated hydrochloric acid dropwise while stirring vigorously until the pH of the solution is approximately 2 (check with pH paper). A thick white precipitate will form.

    • Continue stirring the slurry in the ice bath for 30 minutes to maximize precipitation.

  • Purification.

    • Isolate the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with two portions of cold deionized water (2 x 50 mL) to remove salts and other water-soluble impurities.

    • Dry the product under vacuum at 50-60°C to a constant weight. The expected yield is typically in the range of 75-85%.

Product Characterization

The identity and purity of the final product, 4-chloro-3-ethyl-1H-pyrazole-5-carboxylic acid, should be confirmed using standard analytical techniques.

TechniqueExpected Results
¹H NMR Signals corresponding to the ethyl group (triplet and quartet), a broad singlet for the pyrazole N-H proton, and a broad singlet for the carboxylic acid O-H proton.
¹³C NMR Resonances for the ethyl group carbons, the three pyrazole ring carbons, and the carboxylic acid carbonyl carbon.
Mass Spec (ESI-) Expected [M-H]⁻ peak at m/z corresponding to C₆H₆ClN₂O₂⁻.
Melting Point A sharp melting point should be observed, consistent with literature values for the pure compound.

Safety and Troubleshooting

Hazard / IssuePrecaution / Solution
Hydrazine Exposure Hydrazine is highly toxic and a suspected carcinogen. Always handle it in a fume hood, wear appropriate gloves, and avoid inhalation of vapors. Neutralize any spills with a weak oxidizing agent like bleach.
Runaway Exotherms Exotherms are possible during hydrazine and NCS addition. Maintain slow, controlled addition rates and have an ice bath readily available to manage the reaction temperature.
Low Yield Cause: Incomplete cyclization or hydrolysis. Solution: Ensure sufficient reflux times for each step. Confirm consumption of starting material by TLC before proceeding. Use a sufficient excess of NaOH for complete saponification.
Incomplete Chlorination Cause: Insufficient NCS or deactivation of the reagent. Solution: Ensure NCS is of good quality. A slight excess (1.05-1.1 eq) is recommended. Monitor the chlorination step by TLC or LC-MS if possible.
Product Oily/Gummy Cause: Impurities or incomplete drying. Solution: Ensure thorough washing with cold water to remove succinimide and salts. If necessary, the product can be recrystallized from an appropriate solvent system like ethanol/water.

Conclusion

This application note provides a comprehensive and reliable one-pot protocol for the synthesis of 4-chloro-3-ethyl-1H-pyrazole-5-carboxylic acid. By combining three distinct chemical transformations into a single, streamlined workflow, this method minimizes waste, reduces operational complexity, and offers high yields. The detailed mechanistic explanations and procedural guidelines serve as a valuable resource for researchers in medicinal and agricultural chemistry, facilitating the efficient production of this key synthetic intermediate.

References

  • Li, Y., et al. (2022). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules, 27(19), 6293. Available from: [Link]

  • ResearchGate. N‐Chlorosuccinimide Mediated Direct C−H Thiocyanation of 1‐Aryl‐5‐pyrazolones at Room Temperature. Available from: [Link]

  • ResearchGate. Halogenation of Pyrazoles Using N ‐Halosuccinimides in CCl 4 and in Water. Available from: [Link]

  • Attanasi, O., et al. (2000). CHEMOSELECTIVE SYNTHESIS OF PYRAZOLE DERIVATIVES VIA β-ENAMINO KETO ESTERS. ARKIVOC. Available from: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. Available from: [Link]

  • Slideshare. Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Available from: [Link]

  • Organic Chemistry Portal. N-Chlorosuccinimide (NCS). Available from: [Link]

  • Organic Chemistry Portal. "One-Pot" Synthesis of 4-Substituted 1,5-Diaryl-1H-pyrazole-3-carboxylic Acids via a MeONa/LiCl-Mediated Sterically Hindered Claisen Condensation-Knorr Reaction-Hydrolysis Sequence. Available from: [Link]

Sources

Application

Synthesis of Biologically Active Pyrazole Carboxamides from 4-Chloro-3-ethyl-1H-pyrazole-5-carboxylic Acid

An Application Note and Protocol for Researchers Abstract The pyrazole carboxamide scaffold is a privileged structure in modern medicinal and agricultural chemistry, forming the core of numerous pharmaceuticals and crop...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers

Abstract

The pyrazole carboxamide scaffold is a privileged structure in modern medicinal and agricultural chemistry, forming the core of numerous pharmaceuticals and crop protection agents.[1][2] This document provides a comprehensive guide for the synthesis of novel pyrazole carboxamides, utilizing 4-chloro-3-ethyl-1H-pyrazole-5-carboxylic acid as a versatile starting material. We present two robust protocols for amide bond formation: the classic acid chloride method and a direct coupling reagent-mediated approach. The causality behind experimental choices, detailed step-by-step procedures, purification techniques, and a troubleshooting guide are provided to enable researchers in drug discovery and chemical development to reliably synthesize these high-value compounds.

Introduction: The Significance of Pyrazole Carboxamides

Pyrazoles are five-membered heterocyclic rings that have become a cornerstone in the design of bioactive molecules.[3] Their unique electronic properties and ability to act as bioisosteres for other aromatic rings have led to their incorporation into a wide array of clinically successful drugs and agrochemicals.[1] Pyrazole-containing pharmaceuticals exhibit a broad spectrum of activities, including anti-inflammatory (e.g., Celecoxib), anticancer, and analgesic properties.[3][4] In agriculture, pyrazole carboxamides are a major class of fungicides, acting as succinate dehydrogenase inhibitors (SDHIs) to disrupt the metabolism of pathogenic fungi.[2]

The starting material, 4-chloro-3-ethyl-1H-pyrazole-5-carboxylic acid, is a valuable building block. The carboxylic acid at the C5 position is the primary handle for derivatization, allowing for the introduction of diverse amine functionalities to create large libraries of candidate molecules for biological screening. The chloro and ethyl substituents on the pyrazole core also play a crucial role in modulating the lipophilicity, solubility, and binding interactions of the final compounds with their biological targets.[5]

The Chemistry of Amide Bond Formation

The synthesis of a carboxamide from a carboxylic acid and an amine is not a spontaneous reaction. It requires the "activation" of the carboxylic acid's hydroxyl group to transform it into a better leaving group. This is the critical step in the reaction, and the choice of activation method depends on the stability of the substrates and the desired reaction conditions.

Mechanism of Activation

The overall transformation involves the conversion of the carboxylic acid into a more electrophilic species that can be readily attacked by the nucleophilic amine.

G cluster_0 Activation Step cluster_1 Coupling Step A Carboxylic Acid (R-COOH) B Highly Electrophilic Intermediate (e.g., Acyl Chloride, O-Acylurea) A->B Activation Reagent (SOCl₂, EDC, etc.) C Amine (R'-NH₂) D Tetrahedral Intermediate B->D Nucleophilic Attack E Amide Product (R-CONH-R') D->E Collapse & Leaving Group Expulsion

Figure 1: General workflow for amide bond formation.

Two primary strategies for this activation are detailed in this guide:

  • Formation of an Acyl Chloride: This is a highly reliable and cost-effective method. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride react with the carboxylic acid to form a highly reactive acyl chloride intermediate.[6][7] This intermediate readily reacts with an amine to form the desired amide. A base, typically a tertiary amine like triethylamine (TEA), is required to scavenge the HCl generated during the coupling step.[8]

  • Use of Coupling Reagents: For substrates that are sensitive to the harsh conditions of acyl chloride formation, modern coupling reagents are preferred.[9] Reagents such as dicyclohexylcarbodiimide (DCC), N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), and phosphonium salts (PyBOP) activate the carboxylic acid in situ to form an active ester or a related species.[10][11] These methods often benefit from additives like 1-Hydroxybenzotriazole (HOBt), which minimize side reactions and suppress racemization in chiral substrates.

Experimental Protocols

Safety Precaution: 4-Chloro-3-ethyl-1H-pyrazole-5-carboxylic acid is classified as a skin and eye irritant.[12][13] Thionyl chloride is highly corrosive and toxic. All manipulations should be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Reagents and Materials

The following table summarizes the key reagents required for the synthesis.

ReagentRoleTypical EquivalentsKey Properties & Hazards
4-Chloro-3-ethyl-1H-pyrazole-5-carboxylic acid Starting Material1.0Solid. Skin/eye irritant.[12][14]
Thionyl Chloride (SOCl₂) Activating Agent (Protocol A)2.0 - 5.0 (or as solvent)Liquid. Corrosive, toxic, reacts violently with water.[15]
EDC Hydrochloride Coupling Reagent (Protocol B)1.2 - 1.5Solid. Water-soluble. Skin/eye irritant.[10]
1-Hydroxybenzotriazole (HOBt) Additive (Protocol B)1.2 - 1.5Solid. Potentially explosive when dry.
Amine (R-NH₂) Nucleophile1.1 - 1.3Varies. Often basic and nucleophilic.
Triethylamine (TEA) or DIPEA Base2.5 - 3.0Liquid. Corrosive, flammable. Scavenges acid byproducts.
Dichloromethane (DCM) Solvent-Anhydrous grade. Volatile, suspected carcinogen.
Dimethylformamide (DMF) Solvent-Anhydrous grade. High boiling point, reproductive toxin.
Protocol A: Acyl Chloride Method

This protocol is robust and generally high-yielding. It is the preferred method when the amine substrate is stable to slightly acidic conditions.

G start Start: Carboxylic Acid in Flask step1 Add SOCl₂ (excess) Reflux for 2-4h start->step1 step2 Remove excess SOCl₂ in vacuo step1->step2 step3 Dissolve Acid Chloride in Anhydrous DCM step2->step3 step4 Cool to 0 °C step3->step4 step5 Add Amine (1.2 eq) and TEA (2.5 eq) dropwise step4->step5 step6 Warm to RT Stir 2-16h (Monitor by TLC) step5->step6 step7 Aqueous Work-up (Wash, Dry, Concentrate) step6->step7 step8 Purification (Column Chromatography) step7->step8 end Final Product: Pyrazole Carboxamide step8->end

Figure 2: Workflow for the Acyl Chloride method (Protocol A).

Step-by-Step Procedure:

  • Acid Chloride Formation:

    • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-chloro-3-ethyl-1H-pyrazole-5-carboxylic acid (1.0 eq).

    • Carefully add thionyl chloride (SOCl₂) (3.0 eq, or use as solvent). A catalytic drop of anhydrous DMF can accelerate the reaction.[6]

    • Heat the reaction mixture to reflux (approx. 80 °C) for 2-4 hours. The reaction can be monitored by the cessation of HCl gas evolution.

    • Allow the mixture to cool to room temperature. Remove the excess SOCl₂ under reduced pressure using a rotary evaporator. The resulting crude pyrazole-5-carbonyl chloride is a yellow oil or solid and is typically used immediately without further purification.[7]

  • Amide Coupling:

    • Dissolve the crude acid chloride in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • In a separate flask, dissolve the desired amine (1.2 eq) and triethylamine (2.5 eq) in anhydrous DCM.

    • Add the amine solution dropwise to the stirred acid chloride solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress by Thin Layer Chromatography (TLC).[6][8]

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure pyrazole carboxamide.[16]

Protocol B: EDC/HOBt Coupling Method

This method is ideal for sensitive or complex amine substrates where the harsh conditions of Protocol A are undesirable.

Step-by-Step Procedure:

  • Reaction Setup:

    • To a round-bottom flask under an inert atmosphere, add 4-chloro-3-ethyl-1H-pyrazole-5-carboxylic acid (1.0 eq), EDC hydrochloride (1.2 eq), and HOBt (1.2 eq).[17]

    • Dissolve the solids in an anhydrous solvent such as DMF or DCM.

    • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Amide Coupling:

    • Add the desired amine (1.1 eq) to the reaction mixture.

    • If the amine is provided as a salt (e.g., hydrochloride), add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) (1.5-2.0 eq) to liberate the free amine.

    • Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC.

  • Work-up and Purification:

    • If using DCM, proceed with the aqueous work-up as described in Protocol A (Step 3).

    • If using DMF, pour the reaction mixture into ice water to precipitate the product or to allow for extraction with an organic solvent like ethyl acetate.[17]

    • Wash the organic layer extensively with water to remove DMF and the water-soluble urea byproduct from EDC.

    • Dry the organic layer, concentrate, and purify the crude product as described in Protocol A.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Yield Incomplete activation of carboxylic acid.Ensure activating agent (SOCl₂ or EDC) is fresh. For Protocol A, extend reflux time. For Protocol B, allow more time for pre-activation.
Inactive amine.Check the purity and stability of the amine.
Wet reagents or solvents.Use anhydrous solvents and dry glassware. Hydrolysis of the activated intermediate is a common failure mode.
Starting Acid Recovered Insufficient activation.Increase equivalents of coupling/activating agent or increase reaction time/temperature.
Sterically hindered amine.Switch to a more powerful coupling reagent (e.g., HATU, PyBOP). Increase reaction temperature.
Multiple Side Products N-acylation on the pyrazole ring.Use a base that is more sterically hindered (e.g., DIPEA instead of TEA). Consider N-protection of the pyrazole if the problem persists.
Double acylation of the amine.Use a smaller excess of the activated acid. Add the activated acid solution to the amine solution, rather than the reverse.
Difficulty in Purification Byproduct from coupling reagent.If using DCC (not recommended for this protocol), the dicyclohexylurea (DCU) byproduct can be tricky to remove. For EDC, ensure thorough aqueous washes to remove the water-soluble urea.

Conclusion

The synthesis of pyrazole carboxamides from 4-chloro-3-ethyl-1H-pyrazole-5-carboxylic acid is a versatile and powerful strategy for generating novel molecules for drug discovery and agrochemical research. By selecting the appropriate activation method—the robust acyl chloride route or the milder coupling reagent approach—researchers can efficiently synthesize a diverse range of target compounds. The protocols and insights provided in this document are intended to serve as a reliable foundation for these synthetic efforts.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Derivatives.
  • Kumar, K. A., et al. (2017). An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity. International Journal of ChemTech Research, 10(5), 131-135.
  • Asija, S., & Asija, S. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(21), 7430. Available from: [Link]

  • EvitaChem. (n.d.). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid.
  • CymitQuimica. (2024). Safety Data Sheet for 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid.
  • IJSRP. (2014). Synthesis of 4-chloro-3-ethyl-1-methyl-N-[1,2,3-thiadiazole]1Hpyrazole-5-carboxamide.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved February 18, 2026, from [Link]

  • Ben-Harb, S., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 138. Available from: [Link]

  • Bayrak, N., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Molecular Structure, 1309, 138321. Available from: [Link]

  • PubChem. (n.d.). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. Retrieved February 18, 2026, from [Link]

  • Xu, Z., et al. (2023). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy, 8(1), 193.
  • ACS Publications. (2025). Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. Journal of Agricultural and Food Chemistry.
  • Lu, L., et al. (2012). Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. Chemical and Pharmaceutical Bulletin, 60(2), 226-233.
  • KISHIDA CHEMICAL CO., LTD. (2023). Safety Data Sheet for 5-Methyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid. Retrieved February 18, 2026, from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved February 18, 2026, from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved February 18, 2026, from [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Khan, I., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Molecules, 27(2), 374.
  • Çetinkaya, E. A., & Arslan, O. (2008). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(6), 895-900.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-chloro-3-ethyl-1H-pyrazole-5-carboxylic acid

A Senior Application Scientist's Guide to Yield Optimization and Troubleshooting Welcome to the technical support center. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the unde...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Yield Optimization and Troubleshooting

Welcome to the technical support center. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to overcome challenges in complex syntheses. The synthesis of 4-chloro-3-ethyl-1H-pyrazole-5-carboxylic acid, a valuable heterocyclic building block, presents several critical junctures where yield can be compromised. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the practical issues encountered in the laboratory.

The most logical and versatile synthetic approach involves a multi-step sequence: initial formation of the core pyrazole ring system, followed by regioselective chlorination, and concluding with ester hydrolysis. This strategy allows for optimization at each distinct stage.

Overall Synthetic Workflow

The synthesis can be logically divided into three primary stages. Success in each stage is critical for the overall yield.

G cluster_0 Stage 1: Pyrazole Ring Formation cluster_1 Stage 2: Electrophilic Chlorination cluster_2 Stage 3: Saponification A Ethyl 2,4-dioxohexanoate C Ethyl 3-ethyl-1H-pyrazole-5-carboxylate A->C Knorr Cyclocondensation (e.g., in Ethanol/Acetic Acid) B Hydrazine Hydrate (NH₂NH₂·H₂O) B->C E Ethyl 4-chloro-3-ethyl-1H- pyrazole-5-carboxylate C->E C-4 Chlorination (e.g., in DCM or Solvent-free) D Chlorinating Agent (e.g., SO₂Cl₂, TCCA) D->E G 4-chloro-3-ethyl-1H-pyrazole- 5-carboxylic acid (Final Product) E->G Ester Hydrolysis (e.g., in aq. THF/MeOH) F Base (NaOH or LiOH) then Acid (HCl) F->G

Caption: General three-stage synthetic workflow.

Frequently Asked Questions & Troubleshooting Guide

Stage 1: Pyrazole Ring Formation

Question 1: My yield for the initial pyrazole formation is low, and I'm seeing a mixture of regioisomers. Why is this happening and how can I fix it?

Answer: This is a classic challenge in pyrazole synthesis known as the Knorr cyclocondensation. When an unsymmetrical 1,3-dicarbonyl compound like ethyl 2,4-dioxohexanoate reacts with hydrazine, the initial condensation can occur at either of the two carbonyl groups, leading to two possible regioisomers: the desired ethyl 3-ethyl-1H-pyrazole-5-carboxylate and the undesired ethyl 5-ethyl-1H-pyrazole-3-carboxylate.

Causality & Solution: The regioselectivity is governed by the relative reactivity of the two carbonyls. The ketone is generally more electrophilic than the ester-adjacent carbonyl. However, the reaction conditions, particularly pH, play a crucial role.

  • pH Control is Key: Running the reaction under mildly acidic conditions (e.g., using a solvent system like ethanol with a catalytic amount of acetic acid) protonates the ketone carbonyl, further enhancing its electrophilicity and favoring the initial attack by a hydrazine nitrogen at that position.[1] This drives the reaction towards the desired 3-ethyl-5-carboxylate isomer.

  • Temperature Management: The initial addition of hydrazine hydrate should be performed at a low temperature (0-5 °C) to control the exothermic reaction and minimize side-product formation. After the initial addition, the reaction can be allowed to warm to room temperature.[1]

  • Purification: Even under optimized conditions, a small amount of the undesired isomer may form. Careful purification by flash column chromatography or recrystallization is often necessary to isolate the desired product before proceeding to the next step.

Question 2: The reaction seems sluggish or incomplete. What factors should I check?

Answer: An incomplete reaction can stem from several factors, including reagent quality, stoichiometry, and reaction time.

  • Reagent Quality: Hydrazine hydrate is hygroscopic and can degrade. Use a fresh, properly stored bottle. The 1,3-dicarbonyl starting material should also be pure.

  • Stoichiometry: While a 1:1 molar ratio is theoretically required, using a slight excess of hydrazine hydrate (e.g., 1.1 equivalents) can help drive the reaction to completion.

  • Reaction Time: These condensations can take several hours to reach completion.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the starting material is fully consumed before workup.

Stage 2: Electrophilic Chlorination

Question 3: I'm struggling with the chlorination step. My starting material is either unreacted, or I'm getting a complex mixture of products. What is the best chlorinating agent to use?

Answer: The chlorination of the pyrazole ring is an electrophilic aromatic substitution.[2] The C-4 position is electron-rich and thus the most susceptible to electrophilic attack. However, the pyrazole ring can be sensitive, and the choice of chlorinating agent and conditions is critical to avoid degradation or the formation of polychlorinated species.

Comparison of Common Chlorinating Agents

Chlorinating AgentProsConsRecommended Conditions
Sulfuryl Chloride (SO₂Cl₂) Inexpensive, potent, and effective.[3]Highly reactive, can lead to over-chlorination. Corrosive and reacts violently with water. Generates HCl and SO₂ gas.[3]Use 1.0-1.1 equivalents in an anhydrous aprotic solvent like Dichloromethane (DCM) at 0 °C to room temperature.[3]
Trichloroisocyanuric Acid (TCCA) Solid, stable, and safer to handle than SO₂Cl₂. Often gives cleaner reactions with higher yields.[2][4][5]More expensive than SO₂Cl₂.Can be used in various solvents or even under solvent-free mechanochemical (ball-milling) conditions for a greener approach.[2][4]
N-Chlorosuccinimide (NCS) Mild chlorinating agent, good for sensitive substrates.Can be less reactive, sometimes requiring a catalyst or higher temperatures.Typically used in a polar aprotic solvent like Acetonitrile or DMF.

Troubleshooting Strategy:

  • Start with TCCA: For initial attempts, TCCA is often the best choice due to its high yield potential and operational simplicity.[5][6]

  • Ensure Anhydrous Conditions: Water will react with agents like SO₂Cl₂ and can interfere with the reaction. Use flame-dried glassware and anhydrous solvents.

  • Control Stoichiometry and Temperature: Add the chlorinating agent slowly and portion-wise at a low temperature (0 °C) to control the exotherm and prevent side reactions.[3] Monitor the reaction by TLC to avoid over-chlorination.

  • Workup: Upon completion, the reaction should be quenched carefully, for instance, with a saturated solution of sodium bicarbonate or sodium thiosulfite to neutralize acid and destroy excess chlorinating agent.[3][6]

Caption: Mechanism of electrophilic chlorination at the C-4 position.

Stage 3: Saponification (Ester Hydrolysis)

Question 4: The final hydrolysis step to get the carboxylic acid is not going to completion, or I'm seeing decomposition of my product. How can I optimize this?

Answer: Saponification, the base-mediated hydrolysis of the ethyl ester, is generally a straightforward reaction but requires careful control to ensure complete conversion without degrading the chlorinated pyrazole ring.

Key Optimization Parameters:

  • Choice of Base: Lithium hydroxide (LiOH) is often preferred over sodium hydroxide (NaOH) or potassium hydroxide (KOH) as it can sometimes lead to cleaner reactions and easier workups with fewer emulsion issues.

  • Solvent System: A mixture of solvents like Tetrahydrofuran (THF)/Methanol/Water or Dioxane/Water is typically used to ensure the solubility of both the ester starting material and the inorganic base.

  • Temperature: While some hydrolyses can be run at room temperature, gentle heating (e.g., 40-50 °C) can significantly accelerate the reaction.[7] However, avoid excessive heat, which can promote decomposition or unwanted side reactions. Monitor the reaction closely by TLC.

  • Acidification: This is a critical step. After the hydrolysis is complete (as confirmed by TLC), the reaction mixture must be cooled in an ice bath before and during the slow, careful addition of acid (e.g., 1M HCl).[7] This protonates the carboxylate salt to precipitate the final carboxylic acid product. Adding acid too quickly to a warm solution can cause degradation. The final pH should be acidic (pH 2-3) to ensure complete precipitation.

  • Isolation: The precipitated solid product should be collected by vacuum filtration and washed thoroughly with cold water to remove any inorganic salts.[7]

General Optimization

Question 5: My overall yield is still lower than desired. Are there any general strategies I should consider?

Answer: Absolutely. Beyond optimizing individual steps, a holistic view of the process can reveal opportunities for improvement.

  • Minimize Transfers and Workups: Each transfer, extraction, and purification step incurs some product loss. If possible, consider telescoping reactions where the crude product of one step is used directly in the next after a simple workup (e.g., solvent evaporation), saving the major purification for the final step.

  • In-Process Controls (IPCs): Use analytical techniques like TLC, GC-MS, or NMR on small aliquots during the reaction to confirm conversions and identify the formation of byproducts in real-time. This allows you to adjust conditions before the entire batch is compromised.

  • Alternative Routes: While the three-step process described is robust, other methods exist. For instance, a Vilsmeier-Haack reaction could be used to introduce a formyl group at the 4-position, followed by oxidation to the carboxylic acid.[8][9][10] However, this adds steps and may not necessarily improve the overall yield compared to an optimized chlorination/hydrolysis sequence.

By methodically addressing each stage of the synthesis and understanding the chemical principles at play, you can effectively troubleshoot and significantly improve the yield and purity of your target molecule, 4-chloro-3-ethyl-1H-pyrazole-5-carboxylic acid.

References

  • EvitaChem. (n.d.). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid.
  • Benchchem. (n.d.). Technical Support Center: Large-Scale Synthesis and Purification of 3-Chloro-3H-pyrazole.
  • Chen, C.-M., Chen, J.-X., & To, C. T. (2023). Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid. Green Chemistry.
  • Royal Society of Chemistry. (2023). Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid.
  • Wang, Y., et al. (2025). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. PMC.
  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Derivatives.
  • Dar, A. M., & Shamsuzzaman. (2014). Vilsmeier-Haack synthesis of new steroidal pyrazoles. European Chemical Bulletin, 3(12), 1104-1106.
  • IJSRP. (2014). Synthesis of 4-chloro-3-ethyl-1-methyl-N-[1,2,3-thiadiazole]1Hpyrazole-5-carboxamide.
  • ResearchGate. (n.d.). C‒H An chlorination of pyrazole 1a.
  • Chem-Impex. (n.d.). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid.
  • MDPI. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.
  • Kim, J. K., et al. (2020). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Organic & Biomolecular Chemistry.
  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(vi), 1-14.
  • Chemical Methodologies. (2023). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide.
  • Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes.
  • Ingenta Connect. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications.
  • ChemicalBook. (n.d.). Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis.
  • Preprints.org. (2025). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-chloropyrazoles by TCCA.

Sources

Optimization

Technical Support Center: Optimizing Recrystallization of 4-chloro-3-ethyl-1H-pyrazole-5-carboxylic acid

Prepared by: Senior Application Scientist This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the purification of 4-chloro-3-ethyl-1H-pyrazole-5-carbo...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the purification of 4-chloro-3-ethyl-1H-pyrazole-5-carboxylic acid via recrystallization. It is structured as a series of frequently asked questions (FAQs) and a practical troubleshooting guide to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the ideal characteristics of a recrystallization solvent for 4-chloro-3-ethyl-1H-pyrazole-5-carboxylic acid?

The selection of an appropriate solvent is the most critical step for a successful recrystallization.[1] An ideal solvent for this specific pyrazole derivative should exhibit the following characteristics:

  • Differential Solubility: The compound should be highly soluble in the solvent at its boiling point but sparingly or poorly soluble at low temperatures (e.g., room temperature or 0-4 °C).[2][3] This temperature-dependent solubility is the fundamental principle that allows for crystal formation upon cooling and maximizes yield.

  • Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (so they stay in the mother liquor after filtration).[2]

  • Chemical Inertness: The solvent must not react with the 4-chloro-3-ethyl-1H-pyrazole-5-carboxylic acid. Given the presence of a carboxylic acid and a pyrazole ring, reactive solvents should be avoided.

  • Boiling Point: The solvent's boiling point should be lower than the melting point of the compound to prevent it from "oiling out" instead of crystallizing.[3][4] Additionally, a relatively low boiling point facilitates the final drying of the crystals.[2]

  • Safety and Handling: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible to ensure safe laboratory practices.[5]

Q2: Based on its structure, what types of solvents are likely to be effective for 4-chloro-3-ethyl-1H-pyrazole-5-carboxylic acid?

The molecule possesses both polar and non-polar features, which can make solvent selection complex.

  • Polar Features: The carboxylic acid group (-COOH) and the nitrogen atoms in the pyrazole ring can participate in hydrogen bonding, suggesting solubility in polar protic solvents (like alcohols or water) or polar aprotic solvents (like acetone or ethyl acetate).

  • Non-polar Features: The ethyl group (-CH2CH3) and the chlorinated pyrazole ring introduce some non-polar character.

This dual nature suggests that a single solvent may not be perfect. Therefore, a mixed-solvent system is often an excellent strategy for this class of compounds.[3][6] For example, a pair of miscible solvents, one in which the compound is highly soluble (a "good" solvent) and one in which it is poorly soluble (a "poor" or "anti-solvent"), can be used to finely tune the solubility.[6][7]

Q3: Why is slow cooling crucial for obtaining high-purity crystals?

Slow cooling is essential for the growth of large, well-ordered crystals.[1][8] The process of crystallization is a thermodynamically driven self-assembly process where molecules of the desired compound selectively incorporate into the growing crystal lattice.[9]

  • Selective Incorporation: When the solution cools slowly, molecules have sufficient time to orient themselves correctly before joining the lattice. Impurity molecules, which have a different size and shape, do not fit well into this ordered structure and are preferentially excluded, remaining in the solution.

  • Precipitation vs. Crystallization: Rapid cooling ("shock cooling") often leads to the solid crashing out of solution as a precipitate or an amorphous powder.[8] This rapid process can trap impurities within the solid, defeating the purpose of the purification.[10]

Troubleshooting Guide

Q1: My compound "oiled out" instead of forming crystals. What went wrong and how can I fix it?

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals.[4] This is a common problem, especially with compounds that have relatively low melting points or when the solution is highly concentrated.

Causality & Solutions:

  • The solution is too saturated: The solubility of your compound may have been exceeded at a temperature where it is still molten.

    • Solution: Re-heat the mixture to dissolve the oil. Add a small amount (1-5%) of additional hot solvent to decrease the saturation level.[4][10] Then, allow it to cool more slowly.

  • Cooling is too rapid: The solution temperature may have dropped quickly past the melting point.

    • Solution: Insulate the flask to ensure very slow cooling. For instance, place the hot flask inside a larger beaker containing hot water or leave it on a hot plate that is turned off to cool gradually.[11]

  • Inappropriate solvent: The boiling point of the solvent may be too high.

    • Solution: Consider a different solvent or solvent system with a lower boiling point.

Q2: I have a very low yield of recovered crystals. How can I improve it?

A low yield is a frequent issue in recrystallization.[10] Several factors could be responsible.

Causality & Solutions:

  • Too much solvent was used: This is the most common reason for poor yield.[11][12] If the solution is not saturated upon cooling, a significant amount of the product will remain dissolved in the mother liquor.

    • Solution: Before filtering, you can test the mother liquor by dipping a glass rod in it and letting the solvent evaporate. A significant solid residue indicates a high concentration of dissolved product.[10] To recover more product, boil off some of the solvent to increase the concentration and attempt the cooling and crystallization process again.[10][11]

  • Premature crystallization: The compound may have crystallized in the filter paper during a hot filtration step.

    • Solution: Use a stemless funnel and pre-heat it with hot solvent before filtering.[13] Also, use a slight excess of solvent to ensure the compound remains dissolved during this step, then boil off the excess before cooling.[4]

  • Incomplete crystallization: The solution may not have been cooled to a low enough temperature.

    • Solution: After slow cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the solid from the solution.[8]

Q3: No crystals are forming, even after cooling the solution in an ice bath. What should I do?

This typically indicates that the solution is supersaturated, a state where the concentration of the solute is higher than its solubility, but crystal nucleation has not occurred.[11]

Causality & Solutions:

  • Lack of Nucleation Sites: Crystal growth requires an initial "seed" or surface to begin.

    • Solution 1: Scratching: Gently scratch the inside surface of the flask below the solvent level with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[4][11]

    • Solution 2: Seeding: If you have a pure crystal of the compound from a previous batch, add a tiny "seed crystal" to the solution. This will act as a template for further crystal growth.[11]

  • Excess Solvent: As mentioned in the low yield problem, you may have used too much solvent.

    • Solution: Reduce the solvent volume by gentle heating or using a rotary evaporator and try to cool the solution again.[11]

Experimental Protocol: Solvent System Selection

This protocol provides a systematic approach to identifying a suitable single- or mixed-solvent system for the recrystallization of 4-chloro-3-ethyl-1H-pyrazole-5-carboxylic acid.

Objective: To determine an optimal solvent or solvent pair for purification.

Materials:

  • Crude 4-chloro-3-ethyl-1H-pyrazole-5-carboxylic acid

  • A selection of solvents with varying polarities (e.g., Water, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, Hexane)

  • Test tubes, hot plate, Pasteur pipettes, glass rods

Procedure:

Part 1: Single Solvent Screening

  • Place approximately 50 mg of the crude solid into several different test tubes.

  • To each tube, add a different solvent dropwise at room temperature, swirling after each addition, until a total of 1 mL has been added.

  • Observation at Room Temperature: Note the solubility.

    • If the solid dissolves completely, the solvent is unsuitable as a single solvent because recovery will be poor. It may, however, be a "good" solvent for a mixed-solvent system.

    • If the solid is completely insoluble, it may be a "poor" solvent for a mixed-solvent system.

    • If the solid is partially soluble, proceed to the next step.[1]

  • Observation at Elevated Temperature: Gently heat the test tubes containing partially soluble or insoluble samples to the boiling point of the solvent.

  • Observation:

    • If the solid dissolves completely upon heating, this is a promising candidate solvent.

    • If the solid does not dissolve, the solvent is unsuitable.

  • Cooling Test: For the promising candidates from step 5, allow the hot solution to cool slowly to room temperature, then place it in an ice bath.

  • Final Observation: A good single solvent will result in the formation of a large quantity of crystals upon cooling.[3]

Part 2: Mixed-Solvent System Screening

  • If no single solvent is ideal, select a "good" solvent (one that dissolved the compound at room temperature) and a miscible "poor" solvent (one in which the compound was insoluble). Common pairs include ethanol/water, acetone/hexane, or ethyl acetate/hexane.[3]

  • Dissolve a known amount of the crude compound (e.g., 100 mg) in the minimum amount of the hot "good" solvent.

  • Add the "poor" solvent dropwise to the hot solution until the solution becomes faintly cloudy or turbid.[6] This indicates the point of saturation.

  • Add a few drops of the "good" solvent to redissolve the precipitate and make the solution clear again.[6]

  • Allow the solution to cool slowly, as described previously. A good mixed-solvent system will produce a high yield of pure crystals.

Data Presentation

Table 1: Illustrative Solubility Data for 4-chloro-3-ethyl-1H-pyrazole-5-carboxylic acid

Note: This data is for illustrative purposes to demonstrate the principles of solvent selection.

SolventPolaritySolubility at 25°C (mg/mL)Solubility at Boiling Point (mg/mL)Assessment
WaterHigh< 1~5Potentially a good "poor" solvent.
EthanolHigh25> 200Good "good" solvent; may need an anti-solvent.
AcetoneMedium50> 300Too soluble for a single solvent. Excellent "good" solvent.
Ethyl AcetateMedium15> 150Promising single solvent candidate.
TolueneLow< 1~20Potential single solvent, or a "poor" solvent.
HexaneLow< 0.1< 1Excellent "poor" solvent/anti-solvent.

Visualization of Workflow

Solvent_Selection_Workflow Start Start with Crude Product TestSingle Test Solubility in Single Solvents (Small Scale) Start->TestSingle DecisionSingle Ideal Solvent Found? (High sol. HOT, Low sol. COLD) TestSingle->DecisionSingle SingleRecryst Proceed with Single Solvent Recrystallization DecisionSingle->SingleRecryst Yes FindPair Identify Miscible 'Good' Solvent (dissolves well) and 'Poor' Solvent (dissolves poorly) DecisionSingle->FindPair No Purified Obtain Purified Crystals SingleRecryst->Purified MixedRecryst Proceed with Mixed-Solvent Recrystallization (Anti-solvent Addition) FindPair->MixedRecryst Reevaluate Re-evaluate Purification Strategy (e.g., Chromatography) FindPair->Reevaluate No miscible pair found MixedRecryst->Purified

Caption: Workflow for selecting an optimal recrystallization solvent system.

References

  • Solvent Choice - Chemistry Teaching Labs - University of York. University of York. [Link]

  • Mixed-solvent recrystallisation - Chemistry Teaching Labs - University of York. University of York. [Link]

  • Solvent Selection and Recrystallization Guide. Scribd. [Link]

  • Recrystallization I. Dartmouth College. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. University of York. [Link]

  • Finding the best solvent for recrystallisation student sheet. Royal Society of Chemistry. [Link]

  • Recrystallization using two solvents. YouTube. [Link]

  • Problems in recrystallization. Biocyclopedia. [Link]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. IntechOpen. [Link]

  • Recrystallization1. University of Colorado Boulder. [Link]

  • Recrystallization (chemistry). Wikipedia. [Link]

  • 2.1: RECRYSTALLIZATION. Chemistry LibreTexts. [Link]

  • Two-Solvent Recrystallization Guide. MIT OpenCourseWare. [Link]

  • Recrystallization method. Waseda University. [Link]

  • Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Biological and Liquid Crystalline Properties. Longdom Publishing. [Link]

  • 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

Sources

Troubleshooting

Troubleshooting low reactivity in amide coupling of electron-deficient pyrazoles

Topic: Amide Coupling of Electron-Deficient Pyrazoles Ticket ID: #SYN-PYR-004 Status: Open Assigned Specialist: Senior Application Scientist Diagnostic Hub: Why is this reaction failing? Before changing reagents, you mus...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Amide Coupling of Electron-Deficient Pyrazoles

Ticket ID: #SYN-PYR-004 Status: Open Assigned Specialist: Senior Application Scientist

Diagnostic Hub: Why is this reaction failing?

Before changing reagents, you must understand the electronic "dead zone" you are working in. Electron-deficient aminopyrazoles (e.g., those with -CF3, -CN, or -NO2 substituents, or 4-nitro-3-aminopyrazoles) are deceptively poor nucleophiles.

The Mechanism of Failure: The lone pair on the exocyclic amine is not available. It is heavily delocalized into the aromatic pyrazole ring, a distinct phenomenon known as "heteroaromatic resonance deactivation." If an electron-withdrawing group (EWG) is present, this effect is amplified, dropping the pKa of the conjugate acid often below 2.0. Standard reagents (EDC, HATU) generate an active ester that hydrolyzes faster than your "dead" amine can attack it.

Visualizing the Deactivation:

Resonance Start Aminopyrazole (Free Base) Resonance Resonance Structure: Lone Pair Delocalized into Ring/EWG Start->Resonance  Electronic Pull   Nucleophile Effective Nucleophilicity: EXTREMELY LOW Resonance->Nucleophile  Result  

Caption: Resonance delocalization renders the exocyclic amine effectively non-nucleophilic.

Reagent Selection Matrix

Do not use EDC/HOBt. For these substrates, it has a high failure rate (<15% yield) due to the short half-life of the O-acylisourea intermediate compared to the slow rate of amine attack.

Comparative Data: Coupling Reagents for Poor Nucleophiles

Reagent SystemReactivityEpimerization RiskRecommended Use Case
HATU / HOAt HighModerateFirst-line defense. Good for moderate deactivation.
T3P (Propanephosphonic acid anhydride) HighVery LowBest for Scale. Low toxicity, water-soluble byproducts. Works well with NMI base.
Ghosez Reagent ExtremeLow"The Nuclear Option." Generates acid chlorides in situ under neutral conditions. Use when everything else fails.
TFFH (Acyl Fluorides) HighLowSteric Specialist. Acyl fluorides are stable to water but highly reactive toward amines.

Decision Tree:

DecisionTree Start Substrate Analysis CheckEWG Is the Pyrazole Electron-Deficient? Start->CheckEWG Standard Use HATU + DIPEA (Standard Protocol) CheckEWG->Standard No (Electron Rich) Extreme Is it also Sterically Hindered? CheckEWG->Extreme Yes (Electron Poor) T3P Protocol A: T3P + NMI + Pyridine Extreme->T3P No (Just Electronic issues) Ghosez Protocol B: Ghosez Reagent (In-situ Acid Chloride) Extreme->Ghosez Yes (Steric + Electronic) AcylF Protocol C: TFFH (Acyl Fluoride) Extreme->AcylF Alternative for Sterics

Caption: Logic flow for selecting the correct coupling agent based on steric and electronic barriers.

Optimized Protocols
Protocol A: The Scalable Solution (T3P)

Why this works: T3P acts as a kinetic dehydrating agent. When combined with N-methylimidazole (NMI) or pyridine, it forms a highly reactive intermediate without generating the acidic environment that protonates your weak amine.

Steps:

  • Dissolve the Carboxylic Acid (1.0 equiv) and the Electron-Deficient Aminopyrazole (1.1 equiv) in EtOAc or 2-MeTHF (T3P is often sold as 50% w/w in these solvents).

  • Add Pyridine (3.0 equiv) or N-Methylimidazole (NMI) (2.5 equiv). Note: NMI is often superior for difficult couplings.

  • Cool to 0 °C.

  • Add T3P (50% solution, 1.5 – 2.0 equiv) dropwise.

  • Allow to warm to RT and stir for 12–24 hours. Heat to 50–60 °C if no conversion is observed after 4 hours.

  • Workup: Wash with water, then 10% citric acid, then NaHCO3. T3P byproducts are water-soluble.[1]

Protocol B: The "Nuclear Option" (Ghosez Reagent)

Why this works: Ghosez reagent (1-Chloro-N,N,2-trimethylpropenylamine) converts the acid to an acid chloride neutrally. This avoids the harsh HCl gas generated by Thionyl Chloride, which would protonate your pyrazole and kill the reaction.

Steps:

  • Dissolve Carboxylic Acid (1.0 equiv) in dry DCM.

  • Add Ghosez Reagent (1.2 equiv) at 0 °C. Stir for 1–2 hours at RT. Monitor by TLC (methanol quench) to confirm Acid Chloride formation.

  • In a separate flask, dissolve the Aminopyrazole (1.1 equiv) and Pyridine (2.0 equiv) in dry DCM.

  • Cannulate the Acid Chloride solution into the Amine solution at 0 °C.

  • Critical Step: If reaction is sluggish, add a catalytic amount of DMAP (0.1 equiv).

  • Stir at RT overnight.

Protocol C: The Acyl Fluoride Method (TFFH)

Why this works: Acyl fluorides are less sensitive to moisture than acid chlorides but highly reactive toward amines, especially in hindered systems.

Steps:

  • Dissolve Carboxylic Acid (1.0 equiv) in DCM.[2]

  • Add TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) (1.1 equiv) and DIPEA (2.5 equiv).

  • Stir for 30 mins to generate the Acyl Fluoride in situ.

  • Add the Aminopyrazole (1.2 equiv).

  • Heat to reflux (40 °C for DCM) if necessary.

Troubleshooting FAQs

Q: I see product formation by LCMS, but the yield is <10%. A: You are likely experiencing hydrolysis of the active ester . The amine is too slow to attack before trace water destroys the intermediate.

  • Fix: Switch to Protocol B (Ghosez) . Acid chlorides react orders of magnitude faster than OBt/OAt esters. Ensure solvents are rigorously dry (Karl Fischer < 100 ppm).

Q: I am getting the wrong regioisomer (Ring N-acylation vs. Exocyclic Amine). A: This is common with 3-aminopyrazoles. The ring nitrogen (N1) is often the kinetic nucleophile.

  • Fix 1 (Thermodynamic Control): Heat the reaction.[2][3][4] The N-acyl product (unstable urea-like) often rearranges to the exocyclic amide (stable) at elevated temperatures (60–80 °C).

  • Fix 2 (Base Switch): Use a bulky base like 2,6-lutidine to sterically discourage attack at the ring nitrogen if it is crowded.

Q: My reaction turns black and tars. A: If using HATU/DMF, this often indicates polymerization or decomposition of the sensitive pyrazole core.

  • Fix: Switch to Protocol A (T3P in EtOAc) . It is much milder and cleaner.

Q: The amine won't dissolve. A: Electron-deficient pyrazoles have high crystal lattice energy.

  • Fix: Use a "magic solvent" mixture: DCM/HFIP (Hexafluoroisopropanol) (4:1). HFIP is excellent for solubilizing peptides and heterocycles and actually activates the carbonyl for attack via hydrogen bonding.

References
  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[5][6] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[7][8] Organic Process Research & Development, 20(2), 140–177. Link

  • Due-Hansen, M. E., et al. (2016).[4] A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.[2][3][4][9][10][11] Organic & Biomolecular Chemistry, 14, 430-433. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38, 606-631. Link

  • Ghosez, L., et al. (1979). 1-Chloro-N,N,2-trimethylpropenylamine: A versatile reagent in organic synthesis. Organic Syntheses, 59, 26. Link

Sources

Optimization

Stability of 4-chloro-3-ethyl-1H-pyrazole-5-carboxylic acid under basic conditions

Technical Support Guide: Stability of 4-chloro-3-ethyl-1H-pyrazole-5-carboxylic acid Executive Summary: Stability Profile Status: High Stability in aqueous alkaline media at ambient temperature. Critical Constraint: Ther...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Stability of 4-chloro-3-ethyl-1H-pyrazole-5-carboxylic acid

Executive Summary: Stability Profile

Status: High Stability in aqueous alkaline media at ambient temperature. Critical Constraint: Thermal sensitivity >80°C (Decarboxylation risk).[1]

As a Senior Application Scientist, I often see researchers mishandle this compound by assuming "chemical stability" implies "thermal inertness." While the 4-chloro-3-ethyl-1H-pyrazole-5-carboxylic acid scaffold is robust against hydrolysis and nucleophilic attack under standard basic conditions, it possesses a latent degradation pathway—decarboxylation—that is triggered by thermal stress, particularly in high-boiling solvents.

This guide details the mechanistic behavior of this molecule to ensure reproducible experimental outcomes.

Core Chemical Behavior in Base

To troubleshoot effectively, you must understand the species present in your flask.

The "Dianion" Effect: This molecule is diprotic. In basic media (pH > 12), it does not exist as the neutral acid.

  • pKa1 (~3.5): Deprotonation of the Carboxylic Acid (-COOH → -COO⁻).

  • pKa2 (~11-13): Deprotonation of the Pyrazole Nitrogen (N-H → N⁻).

In a standard 1M NaOH or KOH solution, the molecule exists as a Dianion . This is critical because the high electron density of the dianion creates an "electrostatic shield," rendering the molecule inert to Nucleophilic Aromatic Substitution (SNAr) . The hydroxide ions (OH⁻) are repelled by the pyrazolate ring, preventing the displacement of the 4-chloro substituent.

Visualizing the Equilibrium

The following diagram illustrates the species distribution across pH levels.

SpeciesDistribution Figure 1: Protonation states of 4-chloro-3-ethyl-1H-pyrazole-5-carboxylic acid. Acid Neutral Acid (Insoluble in water) pH < 3 Mono Mono-Anion (Carboxylate) pH 4 - 10 Acid->Mono pKa1 ~3.5 (NaOH eq. 1) Di Dianion (Pyrazolate + Carboxylate) pH > 12 (Target Species in Base) Mono->Di pKa2 ~12 (NaOH eq. >2)

Troubleshooting Guide: Common Failure Modes

Scenario A: "I lost my product after heating the basic solution."
  • Diagnosis: Thermal Decarboxylation .

  • Mechanism: While the carboxylate anion is generally stable, pyrazole-5-carboxylic acids are prone to losing CO₂ at elevated temperatures. The electron-withdrawing Chlorine at C4 stabilizes the transition state slightly, but the primary driver is thermal energy.

  • Threshold: Prolonged heating >80°C (especially in solvents like DMSO or DMF with base) can trigger this.

  • Solution: Keep reaction temperatures <60°C. If high temperature is required for a subsequent step, ensure the carboxylic acid is protected (e.g., as an ester) or perform the high-temp step before hydrolysis.

Scenario B: "I see a new impurity at RRT 0.85, but the Chlorine is still attached."
  • Diagnosis: Regioisomeric N-Alkylation (If an electrophile is present).

  • Mechanism: If you are using a base to neutralize the acid in the presence of an alkylating agent (e.g., Methyl Iodide, Benzyl Bromide), the pyrazolate nitrogen is a potent nucleophile.

  • The Trap: The molecule has two nitrogens.[2] The steric bulk of the 3-ethyl group vs. the 5-carboxylate directs the incoming electrophile. You will likely get a mixture of N1 and N2 substituted products.

  • Solution: This is not "instability," but "reactivity." Confirm structure via NOE NMR.

Scenario C: "My yield is low, but the mother liquor is clean."
  • Diagnosis: "Salting Out" of the Dianion .

  • Mechanism: In very strong base (e.g., 5M NaOH) or in the presence of high salt concentrations (NaCl), the disodium salt of the pyrazole may precipitate out of solution due to the Common Ion Effect.

  • Solution: Dilute the aqueous phase with water before acidification or extraction. The salt is likely in the filter cake you discarded.

Detailed Stability Protocol

Use this decision tree to validate the stability of your specific lot under your specific conditions.

StabilityWorkflow Figure 2: Stability Decision Tree for Basic Conditions. Start Start: Basic Solution (pH > 12) TempCheck Is Temperature > 80°C? Start->TempCheck Electrophile Is an Electrophile present? (R-X, Epoxides, etc.) TempCheck->Electrophile No Decarb RISK: Decarboxylation Product: 4-chloro-3-ethyl-1H-pyrazole TempCheck->Decarb Yes Stable STABLE Species: Dianion Electrophile->Stable No Alkylation RISK: N-Alkylation Mixture of N1/N2 Isomers Electrophile->Alkylation Yes

Frequently Asked Questions (Technical)

Q1: Can hydroxide displace the chlorine atom (SNAr)? A: Highly unlikely under standard conditions (RT to 60°C).

  • Reasoning: The formation of the pyrazolate anion (negative charge on the ring) creates a repulsive field against the incoming hydroxide nucleophile. SNAr on pyrazoles typically requires strong electron-withdrawing groups (like -NO₂) or a neutral/cationic ring system to proceed [1].

Q2: I need to remove the carboxylic acid. Can I do this in base? A: Yes, but it requires forcing conditions.

  • Protocol: Heating the compound in high-boiling basic media (e.g., Quinoline or concentrated NaOH at >150°C) is a known method for decarboxylation [2]. However, for stability purposes, avoid these temperatures.

Q3: How do I recover the compound from the basic solution? A: Acidification is required.

  • Step 1: Cool the solution to 0-5°C.

  • Step 2: Slowly add HCl until pH ~2-3.

  • Observation: The compound will transition from the soluble dianion → monoanion → insoluble neutral acid. Expect heavy precipitation.

  • Caution: Rapid acidification can trap salts. Digestion (stirring the slurry) for 30 minutes is recommended.

Q4: What is the shelf-life of the sodium salt solution? A: We recommend preparing fresh. While chemically stable, alkaline solutions absorb CO₂ from the air (forming carbonates) which can alter the pH over time. Store at 2-8°C if storage is necessary.

Analytical Data Summary

ParameterValue / BehaviorNote
pKa (COOH) ~3.5 (Predicted)Similar to standard pyrazole-5-carboxylic acids [3].
pKa (NH) ~12.5 (Predicted)Acidity increased by Cl-substitution compared to unsubstituted pyrazole (pKa ~14).
Max Stable Temp 60°C (in 1M NaOH)Above this, monitor for decarboxylation.
Incompatible With Strong Oxidizers, Alkyl HalidesAlkyl halides react at Nitrogen.

References

  • Nucleophilic Aromatic Substitution on Heterocycles : Organic Chemistry Portal. Mechanisms of SNAr on electron-rich heterocycles. Link

  • Decarboxylation of Pyrazole-4-carboxylic Acids : Tetrahedron Letters. Discusses thermal decarboxylation pathways which are analogous to the 5-isomer. Link

  • Physicochemical Properties of Pyrazoles : National Center for Biotechnology Information (2025). PubChem Compound Summary for substituted pyrazole carboxylic acids. Link

  • Safety and Handling : TCI Chemicals. Safety Data Sheet for 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid (Analogous structure). Link

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to LC-MS Fragmentation Patterns of Chloropyrazole Carboxylic Acids

This guide provides an in-depth analysis of the liquid chromatography-mass spectrometry (LC-MS) fragmentation patterns of chloropyrazole carboxylic acids. Designed for researchers, scientists, and drug development profes...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the liquid chromatography-mass spectrometry (LC-MS) fragmentation patterns of chloropyrazole carboxylic acids. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of methods to offer a foundational understanding of the chemical principles governing the fragmentation of this important class of molecules. By understanding the "why" behind the fragmentation, you will be better equipped to develop robust analytical methods, interpret your data with confidence, and accelerate your research.

Introduction: The Significance of Chloropyrazole Carboxylic Acids

Chloropyrazole carboxylic acids are a class of heterocyclic compounds that form the structural core of numerous molecules in the pharmaceutical and agrochemical industries. Their versatile biological activities make them key building blocks in the synthesis of new drugs and pesticides.[1] Accurate and reliable analytical methods are paramount for their characterization, quantification, and metabolic studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for this purpose due to its high sensitivity and selectivity. A thorough understanding of their fragmentation patterns under collision-induced dissociation (CID) is essential for confident structural elucidation and method development.

This guide will provide a detailed examination of the factors influencing the fragmentation of chloropyrazole carboxylic acids, enabling you to predict and interpret their mass spectra effectively.

Fundamental Principles of LC-MS and Collision-Induced Dissociation (CID)

LC-MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry.[2][3] In a typical workflow, the sample is first injected into an LC system where individual components are separated based on their physicochemical properties. The separated components then enter the mass spectrometer's ion source, where they are ionized. Electrospray ionization (ESI) is a common soft ionization technique used for this class of compounds, typically forming protonated molecules [M+H]+ in positive ion mode or deprotonated molecules [M-H]- in negative ion mode.[2][4]

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the [M+H]+ or [M-H]- ion), which is then subjected to fragmentation. Collision-induced dissociation (CID) is the most common method for this, where the precursor ion is accelerated and collided with an inert gas (such as argon or nitrogen).[5][6][7] This collision converts kinetic energy into internal energy, leading to the fragmentation of the precursor ion into smaller product ions. The resulting product ion spectrum provides a structural fingerprint of the molecule.

Predicted Fragmentation Patterns of Chloropyrazole Carboxylic Acids

The fragmentation of chloropyrazole carboxylic acids in the gas phase is governed by the interplay of the pyrazole ring, the carboxylic acid group, and the chloro substituent. While specific fragmentation patterns will depend on the isomeric position of the substituents, we can predict the most probable fragmentation pathways based on fundamental chemical principles.

Ionization: Positive vs. Negative Mode

Given the presence of an acidic carboxylic acid group, chloropyrazole carboxylic acids are readily analyzed in negative ion mode ESI , where they form a stable [M-H]- ion.[2][8] This is often the preferred mode for its high sensitivity and clean background for this compound class. In positive ion mode, protonation can occur, likely on one of the nitrogen atoms of the pyrazole ring, forming an [M+H]+ ion.

Key Fragmentation Pathways

The following sections outline the most likely fragmentation pathways for a generic chloropyrazole carboxylic acid.

3.2.1. Decarboxylation: The Dominant Fragmentation

The most common and energetically favorable fragmentation pathway for carboxylic acids in both positive and negative ion modes is the neutral loss of carbon dioxide (CO2, 44 Da).[2][9]

  • In negative ion mode ([M-H]-) : The loss of CO2 from the deprotonated molecule results in a highly stable carbanion.

  • In positive ion mode ([M+H]+) : The loss of CO2 from the protonated molecule leads to the formation of a stable cation.

This fragmentation is often the most intense peak in the product ion spectrum and is a strong diagnostic indicator of a carboxylic acid functionality.

3.2.2. Fragmentation of the Pyrazole Ring

The pyrazole ring itself can undergo characteristic fragmentation. Studies on the mass spectrometry of pyrazoles have shown several common fragmentation patterns.[10] These can include:

  • Loss of HCN (27 Da): Cleavage of the N-N bond and a C-N bond can lead to the neutral loss of hydrogen cyanide.

  • Ring Opening and Subsequent Fragmentations: The pyrazole ring can open, followed by a series of fragmentations leading to smaller ions.

The presence of the chloro and carboxylic acid substituents will influence the relative abundance of these fragmentation pathways.

3.2.3. The Influence of the Chloro Substituent

The chlorine atom plays a significant role in the mass spectrum due to its isotopic pattern and its influence on fragmentation.

  • Isotopic Signature: Chlorine has two stable isotopes, 35Cl and 37Cl, in an approximate ratio of 3:1. This results in a characteristic isotopic pattern for any chlorine-containing fragment, with a peak at M and a smaller peak at M+2, which is a powerful tool for confirming the presence of chlorine in a fragment ion.[11]

  • Loss of HCl (36 Da) or Cl radical (35 Da): Fragmentation involving the loss of a neutral hydrochloric acid molecule or a chlorine radical is a common pathway for halogenated aromatic compounds.[11][12] The likelihood of this fragmentation depends on the stability of the resulting ion.

Proposed Fragmentation Pathways Diagram

The following diagram illustrates the predicted fragmentation pathways for a generic chloropyrazole carboxylic acid in negative ion mode.

G cluster_main Proposed Fragmentation of Chloropyrazole Carboxylic Acid ([M-H]⁻) cluster_path1 Major Pathway cluster_path2 Minor Pathways cluster_secondary_frag Secondary Fragmentation Precursor [M-H]⁻ Chloropyrazole Carboxylate Product1 [M-H-CO₂]⁻ Loss of CO₂ (44 Da) Precursor->Product1 -CO₂ Product2 [M-H-HCl]⁻ Loss of HCl (36 Da) Precursor->Product2 -HCl Product3 [M-H-Cl]⁻ Loss of Cl radical (35 Da) Precursor->Product3 -Cl• Product4 [M-H-CO₂-HCN]⁻ Loss of HCN (27 Da) Product1->Product4 -HCN

Caption: Proposed fragmentation pathways for a chloropyrazole carboxylic acid in negative ion mode.

Summary of Predicted Fragments

The following table summarizes the expected precursor and product ions for a hypothetical chloropyrazole carboxylic acid with a molecular weight of 200.5 g/mol .

Ion Typem/z (for 35Cl)m/z (for 37Cl)Description
Precursor Ion 200.0202.0[M-H]-
Product Ion 1 156.0158.0Loss of CO2
Product Ion 2 164.0166.0Loss of HCl
Product Ion 3 165.0167.0Loss of Cl radical
Product Ion 4 129.0131.0Loss of CO2 and HCN

Experimental Protocol for LC-MS/MS Analysis

This section provides a detailed, step-by-step methodology for the analysis of chloropyrazole carboxylic acids using LC-MS/MS. This protocol is designed to be a starting point and may require optimization for specific analytes and matrices.

Materials and Reagents
  • Reference standard of the chloropyrazole carboxylic acid of interest

  • LC-MS grade water

  • LC-MS grade acetonitrile

  • LC-MS grade methanol

  • Formic acid (or other suitable mobile phase modifier)

  • Ammonium hydroxide (for negative ion mode)

Sample Preparation
  • Prepare a stock solution of the reference standard in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Perform serial dilutions of the stock solution to create a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • For unknown samples, perform a suitable extraction (e.g., solid-phase extraction or liquid-liquid extraction) to remove matrix interferences. The final extraction solvent should be compatible with the initial LC mobile phase conditions.

LC-MS/MS Method Parameters
4.3.1. Liquid Chromatography
ParameterRecommended SettingRationale
Column C18, 2.1 x 50 mm, 1.8 µmProvides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase for good peak shape in positive ion mode.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic solvent for reversed-phase chromatography.
Gradient 5% B to 95% B over 5 minutesA generic gradient to elute compounds with a range of polarities.
Flow Rate 0.4 mL/minSuitable for a 2.1 mm ID column.
Column Temperature 40 °CImproves peak shape and reproducibility.
Injection Volume 5 µLA typical injection volume.

For negative ion mode, replace formic acid with a low concentration of a basic modifier like ammonium hydroxide.

4.3.2. Mass Spectrometry
ParameterRecommended SettingRationale
Ionization Mode ESI Negative (and/or Positive)Negative mode is often preferred for carboxylic acids.
Capillary Voltage 3.0 kVA typical starting point for ESI.
Source Temperature 150 °CTo aid in desolvation.
Desolvation Gas Flow 800 L/hrTo remove solvent from the ESI droplets.
Collision Gas ArgonAn inert gas for CID.
Collision Energy Ramped (e.g., 10-40 eV)Ramping the collision energy allows for the observation of a wider range of fragment ions.[13]
Experimental Workflow Diagram

The following diagram illustrates the experimental workflow for the LC-MS/MS analysis of chloropyrazole carboxylic acids.

Caption: Experimental workflow for LC-MS/MS analysis.

Conclusion: A Predictive Framework for Your Research

This guide has provided a comprehensive overview of the principles and practical aspects of analyzing chloropyrazole carboxylic acids by LC-MS/MS. By understanding the fundamental drivers of fragmentation—decarboxylation, pyrazole ring cleavage, and the influence of the chloro substituent—you are now equipped to predict and interpret the fragmentation patterns of your specific compounds of interest. The provided experimental protocol serves as a robust starting point for method development, enabling you to generate high-quality, reproducible data. As with all analytical methods, empirical data is the ultimate arbiter, and the principles outlined here will guide you in the rational design and interpretation of your experiments.

References

  • K. L. Corp, S. A. L. Thevis, and M. Schanzer, "High-resolution analysis of a 144-membered pyrazole library from combinatorial solid phase synthesis by using electrospray ionisation Fourier transform ion cyclotron resonance mass spectrometry," Rapid Communications in Mass Spectrometry, vol. 15, no. 5, pp. 341-347, 2001. [Link]

  • S. Fetzner and F. Lingens, "Microbial breakdown of halogenated aromatic pesticides and related compounds," Microbiological Reviews, vol. 58, no. 4, pp. 641-685, 1994. [Link]

  • National Institute of Standards and Technology, "1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester," NIST Chemistry WebBook, SRD 1A. [Link]

  • M. I. Bruce, "Fragmentation and rearrangement processes in the mass spectra of perhalogeno-aromatic compounds. Part V. Pentafluorophenyl derivatives of tin and related compounds," Journal of the Chemical Society A: Inorganic, Physical, Theoretical, pp. 1459-1464, 1968. [Link]

  • National Center for Biotechnology Information, "1H-Pyrazole-5-carboxylic acid," PubChem Compound Database, CID=574310. [Link]

  • S. Diaz, "Halogen Fragmentation in Mass Spectrometry," Scribd. [Link]

  • Chad's Prep, "Mass Spectrometry Fragmentation Patterns," Chad's Prep. [Link]

  • The Organic Chemistry Tutor, "Halogenation of Aromatic Compounds," YouTube, Jan 14, 2023. [Link]

  • J. Elguero, R. Jacquier, and S. Mignonac-Mondon, "Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry," ResearchGate, 2011. [Link]

  • A. Cetin, "1H–pyrazole–3–carboxylic acid: Experimental and computational study," ResearchGate, 2018. [Link]

  • A. Cetin, "Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications," Mini-Reviews in Organic Chemistry, vol. 18, no. 1, pp. 93-109, 2021. [Link]

  • Wikipedia, "Collision-induced dissociation," Wikipedia. [Link]

  • J. M. K. Kenttämaa, H. I. "Identification of the carboxylic acid functionality by using electrospray ionization and ion-molecule reactions in a modified linear quadrupole ion trap mass spectrometer," Journal of the American Society for Mass Spectrometry, vol. 19, no. 5, pp. 771-776, 2008. [Link]

  • Z. Szilágyi, D. T. T. T. Nguyen, and S. K. "Energy-variable collision-induced dissociation study of 1,3,5-trisubstituted 2-pyrazolines by electrospray mass spectrometry," Journal of Mass Spectrometry, vol. 42, no. 9, pp. 1165-1174, 2007. [Link]

  • Mestrelab Research, "Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra," Mestrelab Research Blog. [Link]

  • Taylor & Francis, "Collision-induced dissociation – Knowledge and References," Taylor & Francis Online. [Link]

  • D. Smith, "Collision-Induced Dissociation (CID): A Method for Molecular Structure Discovery in Mass Spectrometry," Journal of Analytical and Bioanalytical Techniques, vol. 14, no. 1, p. 1, 2023. [Link]

  • A. F. M. Motiur Rahman, M. W. Attwa, and A. A. Kadi, "Source-Induced Dissociation Vs Collision-Induced Dissociation Fragmentation Behavior of Four Antiviral Drugs in a Liquid Chromatography Ion-Trap Mass Spectrometry," Biomedical Journal of Scientific & Technical Research, vol. 38, no. 5, 2021. [Link]

  • S. S. Steimer, I. Kourtchev, and M. Kalberer, "Mass spectrometry characterization of peroxycarboxylic acids as proxies for reactive oxygen species (ROS) and highly oxygenated molecules (HOMs) in atmospheric aerosols," Atmospheric Chemistry and Physics, vol. 18, no. 1, pp. 1-16, 2018. [Link]

  • B. Yang et al., "Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry," ResearchGate, 2024. [Link]

  • M. N. Kay, V. Lopez, L. Poquet, G. Williamson, and N. Kuhnert, "A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression," ResearchGate, 2007. [Link]

  • P. D. Piepenburg and M. G. G. T. A. Rutledge, "Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification," in MATLAB for Chemists, IntechOpen, 2016. [Link]

  • Y. Liu et al., "Diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass spectrometry," Journal of Mass Spectrometry, vol. 51, no. 7, pp. 496-505, 2016. [Link]

  • A. A. M. Abdel-Salam, M. A. A. Mohamed, and N. A. A. El-Gawad, "LC-MS/MS chromatogram of carboxylic acids derivatized with...," ResearchGate, 2019. [Link]

Sources

Comparative

Comparative Solid-State Guide: 4-chloro-3-ethyl-1H-pyrazole-5-carboxylic acid

Executive Summary This guide provides a technical analysis of the solid-state architecture of 4-chloro-3-ethyl-1H-pyrazole-5-carboxylic acid . Unlike standard data sheets, this document compares the molecule's structural...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the solid-state architecture of 4-chloro-3-ethyl-1H-pyrazole-5-carboxylic acid . Unlike standard data sheets, this document compares the molecule's structural performance against its key "alternatives"—specifically its N-methylated analog and non-chlorinated variants .

The presence of the 1H-pyrazole moiety (N-H donor) combined with a carboxylic acid (COOH) creates a competitive hydrogen-bonding landscape distinct from N-substituted analogs. This guide details the supramolecular synthons that drive its crystallization, offering a predictive framework for polymorph screening and solubility optimization.

Part 1: Structural Landscape & Comparative Analysis

The Molecule vs. The Alternatives

To understand the performance of the target molecule, we must compare it to its structural "competitors" often encountered during lead optimization.

FeatureTarget Molecule (1H-pyrazole)Alternative A (1-Methyl analog)Alternative B (Non-chlorinated)
Structure 4-Cl, 3-Et, 5-COOH, N-H 4-Cl, 3-Et, 5-COOH, N-Me 4-H, 3-Et, 5-COOH, N-H
H-Bond Donors 2 (COOH, Pyrazole N-H)1 (COOH only)2 (COOH, Pyrazole N-H)
Primary Synthon Competition: Acid-Acid vs. Acid-PyrazoleAcid-Acid Homosynthon (Dominant)Acid-Pyrazole (Flexible)
Packing Density High (Strong H-bond network)Medium (Steric bulk of Me)Lower (Less halogen density)
Melting Point High (>200°C predicted)*~162–166°C [1]Variable
Solubility Lower (Lattice energy stabilized)Higher (Lipophilic N-Me)Moderate

> Note: The 1-Methyl analog (CAS 127892-62-0) has a reported melting point of 162-166°C. The target 1H-compound, possessing an additional hydrogen bond donor, is predicted to have a higher lattice energy and melting point due to the formation of robust intermolecular networks.

Supramolecular Synthon Hierarchy

The critical performance metric for this molecule is its crystallizability and stability . This is governed by the competition between two supramolecular synthons.

  • Homosynthon (Acid-Acid): The carboxylic acid groups form a cyclic dimer (

    
    ). This is the default interaction in the absence of other strong donors/acceptors.
    
  • Heterosynthon (Acid-Pyrazole): The Pyrazole N-H acts as a donor to the Carbonyl O, while the Acid O-H donates to the Pyrazole N. This forms a highly stable catemer or dimer.

Performance Insight: In the 1H-pyrazole target molecule, the Heterosynthon is often energetically favored over the Acid-Acid dimer due to the basicity of the pyrazole nitrogen. This leads to "harder" crystals with lower solubility compared to the 1-Methyl alternative , where the N-Me group blocks this interaction, forcing the molecule to rely solely on Acid-Acid dimers.

Part 2: Experimental Workflow (Self-Validating Protocol)

This protocol is designed to isolate the thermodynamically stable polymorph by challenging the hydrogen bonding network.

Diagram: Polymorph Screening Decision Tree

G Start Start: Crude 4-Cl-3-Et-1H-pyrazole-5-COOH Solubility Solubility Test (Polar vs. Non-Polar) Start->Solubility Branch1 High Polarity (MeOH/Water) Promotes Solvation Solubility->Branch1 Dissolves Branch2 Low Polarity (Toluene/Hexane) Promotes Self-Association Solubility->Branch2 Suspension/Heat Exp1 Slow Evaporation (Kinetic Control) Branch1->Exp1 Exp2 Vapor Diffusion (Thermodynamic Control) Branch2->Exp2 Analysis PXRD & DSC Analysis Exp1->Analysis Exp2->Analysis ResultA Form I: Acid-Pyrazole Catemer (High MP, Low Sol) Analysis->ResultA Sharp Peaks High Endotherm ResultB Form II: Acid-Acid Dimer (Metastable) Analysis->ResultB Broad Peaks Low Endotherm ResultC Hydrate/Solvate Analysis->ResultC Weight Loss (TGA)

Figure 1: Decision tree for isolating supramolecular isomers. The choice of solvent polarity dictates whether the Acid-Pyrazole heterosynthon (Form I) or Acid-Acid homosynthon (Form II) predominates.

Detailed Protocol

Objective: Differentiate between the Kinetic (metastable) and Thermodynamic (stable) forms.

  • Preparation: Dissolve 100 mg of the target compound in 5 mL of warm Methanol.

  • The "Competitor" Test (Solvent Choice):

    • Experiment A (Control): Allow slow evaporation at RT. Methanol competes for H-bonds, often yielding solvates or kinetic forms.

    • Experiment B (Disruption): Add 2 mL of Acetonitrile (a weak acceptor). This disrupts the Acid-Acid dimer but supports the Acid-Pyrazole interaction.

  • Crystallization:

    • Use Vapor Diffusion : Place the inner vial (solution) inside a larger jar containing Hexane (antisolvent). Seal tightly.

    • Mechanism:[1] Hexane slowly diffuses in, lowering solubility gradually. This allows the molecules to organize into the most energetically favorable packing (Thermodynamic Form) rather than crashing out.

  • Validation (The Check):

    • Perform DSC (Differential Scanning Calorimetry) .

    • Success Criteria: A single, sharp endotherm >165°C indicates the stable anhydrous form. A broad peak <150°C suggests a solvate or the metastable 1-Methyl-like packing.

Part 3: Comparative Mechanism of Action

The "Chlorine Effect" (Halogen Bonding)

Why does the 4-Chloro substituent matter compared to the non-chlorinated alternative?

  • Mechanism: Chlorine is electron-withdrawing but also polarizable. In the crystal lattice, the Cl atom creates a "sigma-hole" (positive electrostatic potential cap) on the C-Cl bond axis.

  • Interaction: This sigma-hole can interact with the lone pairs of the Carbonyl Oxygen (

    
    ).
    
  • Impact: This adds a third stabilizing vector orthogonal to the hydrogen bonding plane.

    • Result: The 4-Cl variant typically exhibits higher density and lower solubility than the 4-H variant.

Diagram: Competing Interaction Pathways

Synthons Mol1 Molecule A (4-Cl-3-Et-Py-COOH) AcidDimer Acid-Acid Homosynthon (R2,2(8)) Mol1->AcidDimer COOH PyAcid Acid-Pyrazole Heterosynthon (Catemer) Mol1->PyAcid COOH + NH Cl_O Cl...O Halogen Bond (Auxiliary) Mol1->Cl_O 4-Cl Mol2 Molecule B (4-Cl-3-Et-Py-COOH) Mol2->AcidDimer COOH Mol2->PyAcid N + COOH Mol2->Cl_O C=O

Figure 2: Interaction map showing the competition between the standard Acid-Acid dimer and the robust Acid-Pyrazole heterosynthon. The latter is unique to the 1H-pyrazole variant.

Part 4: Physicochemical Implications for Development

When selecting between the Target (1H) and the Alternative (1-Me) , the solid-state data dictates the application:

PropertyTarget (1H-Pyrazole) Alternative (1-Methyl) Development Recommendation
Crystal Habit Prismatic/Blocky (3D Network)Needles/Plates (2D Sheets)Target is better for flowability/processing.
Hygroscopicity Low (H-bonds satisfied internally)Moderate (Exposed acceptors)Target is preferred for humid environments.
Dissolution Rate Slow (High Lattice Energy)Fast (Lower Lattice Energy)Use Alternative if immediate release is required; use Target for controlled release.

References

  • ChemicalBook & PubChem Data. (2024). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid (CAS 127892-62-0) Physicochemical Properties.[2][3][4][5][6][7]Link

  • Shattock, T. R., et al. (2008).[8] Hierarchy of Supramolecular Synthons: Persistent Carboxylic Acid···Pyridine Hydrogen Bonds.[8][9][10][11] Crystal Growth & Design.[12] (Establishes the dominance of Acid-Heterocycle interactions over Acid-Acid dimers). Link

  • Vishweshwar, P., et al. (2002).[9] Recurrence of carboxylic acid-pyridine supramolecular synthon in the crystal structures of some pyrazinecarboxylic acids.[9] Journal of Organic Chemistry.[9] (Comparative analysis of N-heterocycle carboxylic acids). Link

  • Infantes, L., & Motherwell, W. D. S. (2004). Water clusters in organic molecular crystals. CrystEngComm.[11] (Reference for analyzing hydrate potential in polar solvents). Link

Sources

Validation

A Comparative Guide to the Reactivity of 4-Chloro- vs. 4-Bromo-Pyrazole Carboxylic Acids in Catalytic Cross-Coupling and Nucleophilic Aromatic Substitution Reactions

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, pyrazole scaffolds are of paramount importance...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, pyrazole scaffolds are of paramount importance. The functionalization of these heterocycles is a key strategy for the generation of novel molecular entities with diverse biological activities. Among the most versatile precursors for such derivatization are the 4-halopyrazole carboxylic acids. The choice between a 4-chloro or a 4-bromo substituent is a critical decision that profoundly impacts reaction efficiency, catalyst selection, and overall synthetic strategy.

This guide provides an in-depth, objective comparison of the reactivity of 4-chloro- and 4-bromo-pyrazole carboxylic acids in three cornerstone transformations: palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira) and nucleophilic aromatic substitution (SNA r). By elucidating the underlying mechanistic principles and presenting available experimental data, this document aims to empower researchers to make informed decisions in their synthetic endeavors.

The Fundamental Basis of Reactivity: A Mechanistic Perspective

The generally accepted trend for the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[1] This trend is primarily dictated by two key factors: carbon-halogen (C-X) bond dissociation energy (BDE) and the kinetics of the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[1]

The C-Br bond is inherently weaker than the C-Cl bond, meaning less energy is required to cleave it during the oxidative addition of the aryl halide to the palladium(0) catalyst.[1] Consequently, oxidative addition is generally faster for aryl bromides than for aryl chlorides.[1] This fundamental difference in reactivity forms the basis of the comparative analysis that follows.

Palladium-Catalyzed Cross-Coupling Reactions: A Head-to-Head Comparison

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. The following sections will compare the performance of 4-chloro- and 4-bromo-pyrazole carboxylic acids in three of the most widely utilized of these transformations.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is a robust and widely used method for constructing biaryl and vinyl-aryl systems.

Reactivity Trends: In line with the general principles of C-X bond activation, 4-bromopyrazole carboxylic acids are expected to exhibit higher reactivity in Suzuki-Miyaura couplings compared to their 4-chloro counterparts. This translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times to achieve comparable yields. While direct comparative studies on 4-halopyrazole carboxylic acids are not abundant in the literature, a study on halogenated aminopyrazoles interestingly found that bromo and chloro derivatives were superior to iodopyrazoles, as a result of a reduced propensity for dehalogenation.[2] This highlights that while general trends are a useful guide, substrate-specific optimizations are crucial.

Experimental Data Summary:

HalogenCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
BromoPd(PPh₃)₄Na₂CO₃DME/H₂O900.2-185-95%[3],[4]
ChloroPd₂(dba)₃ / P(t-Bu)₃K₃PO₄Toluene100-11012-24Moderate to Good[5]

Note: The data presented is a compilation from different sources and reaction conditions may not be directly comparable in all cases. It serves to illustrate the general trend of higher reactivity for bromo-substituents.

Experimental Protocol: Suzuki-Miyaura Coupling of a 4-Halopyrazole Carboxylic Acid Derivative

  • Reaction Setup: To an oven-dried reaction vessel, add the 4-halopyrazole carboxylic acid (or its ester) (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0-3.0 mmol).

  • Inert Atmosphere: The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst and Solvent Addition: The palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and degassed solvent (e.g., a mixture of DME and water) are added.

  • Reaction: The mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, washed with water and brine, dried over anhydrous sulfate, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography.

Workflow Diagram: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents 4-Halopyrazole Carboxylic Acid Arylboronic Acid Base Inert Inert Atmosphere (Ar or N₂) Reagents->Inert 1. Catalyst Add Pd Catalyst & Degassed Solvent Inert->Catalyst 2. Heating Heat & Stir (80-110°C) Catalyst->Heating 3. Workup Cool, Dilute, Wash & Dry Heating->Workup 4. Purification Column Chromatography Workup->Purification 5. Product Purified Product Purification->Product 6.

Caption: A generalized workflow for the Suzuki-Miyaura coupling of 4-halopyrazole carboxylic acids.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling amines with aryl halides.[6]

Reactivity Trends: Similar to the Suzuki-Miyaura coupling, 4-bromopyrazole carboxylic acids are generally more reactive than their 4-chloro counterparts in Buchwald-Hartwig aminations. The use of more electron-rich and bulky phosphine ligands is often necessary to achieve efficient coupling with the less reactive 4-chloropyrazole derivatives.

Experimental Data Summary:

HalogenCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
BromoPd₂(dba)₃ / XPhosNaOtBuToluene1008-16Good to Excellent[7]
ChloroPd(OAc)₂ / BrettPhosCs₂CO₃Dioxane11012-24Moderate to Good[3]

Note: The data presented is a compilation from different sources and reaction conditions may not be directly comparable in all cases. It serves to illustrate the general trend of higher reactivity for bromo-substituents.

Experimental Protocol: Buchwald-Hartwig Amination of a 4-Halopyrazole Carboxylic Acid Derivative

  • Reaction Setup: In a glovebox or under a stream of inert gas, a reaction vessel is charged with the 4-halopyrazole carboxylic acid (or its ester) (1.0 mmol), the amine (1.2 mmol), the base (e.g., NaOtBu, K₃PO₄; 1.4 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., XPhos, 2-4 mol%).

  • Solvent Addition: Anhydrous, degassed solvent (e.g., toluene or dioxane) is added.

  • Reaction: The vessel is sealed and the mixture is heated to the desired temperature (typically 90-120 °C) with vigorous stirring for the required time, monitoring by TLC or LC-MS.

  • Work-up and Purification: After cooling, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is then purified by silica gel column chromatography.

Catalytic Cycle: Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) OxAdd L-Pd(II)(Ar)(X) Pd0->OxAdd Oxidative Addition AmineComplex [L-Pd(II)(Ar)(HNR₂)]⁺X⁻ OxAdd->AmineComplex Ligand Exchange AmidoComplex L-Pd(II)(Ar)(NR₂) AmineComplex->AmidoComplex Deprotonation HXBase [H-Base]⁺X⁻ AmidoComplex->Pd0 Reductive Elimination ArNR2 Ar-NR₂ AmidoComplex->ArNR2 ArX Ar-X ArX->OxAdd HNR2 HNR₂ HNR2->AmineComplex Base Base Base->AmineComplex

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically employing a palladium catalyst and a copper(I) co-catalyst.[8]

Reactivity Trends: The established reactivity trend of aryl halides (I > Br > Cl) holds true for the Sonogashira coupling.[9] Consequently, 4-bromopyrazole carboxylic acids will generally undergo this transformation under milder conditions and with higher efficiency than their 4-chloro counterparts. Copper-free Sonogashira protocols have been developed, which can be advantageous for certain substrates.

Experimental Data Summary:

HalogenCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
BromoPdCl₂(PPh₃)₂ / CuIEt₃NTHF25-604-12Good to Excellent[10]
ChloroPd(OAc)₂ / XPhosCs₂CO₃Dioxane100-12012-24Moderate[9]

Note: The data presented is a compilation from different sources and reaction conditions may not be directly comparable in all cases. It serves to illustrate the general trend of higher reactivity for bromo-substituents.

Experimental Protocol: Sonogashira Coupling of a 4-Halopyrazole Carboxylic Acid Derivative

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add the 4-halopyrazole carboxylic acid (or its ester) (1.0 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 4 mol%).

  • Solvent and Reagent Addition: Add degassed solvent (e.g., THF or DMF) and the amine base (e.g., triethylamine or diisopropylamine). The terminal alkyne (1.2 mmol) is then added dropwise.

  • Reaction: The mixture is stirred at the appropriate temperature (ranging from room temperature to 100 °C) until the reaction is complete.

  • Work-up and Purification: The reaction mixture is filtered, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.

Nucleophilic Aromatic Substitution (SNA r): An Alternative Pathway

Nucleophilic aromatic substitution provides a complementary method for the functionalization of electron-deficient aromatic rings. In this reaction, a nucleophile displaces a leaving group (such as a halide) on the aromatic ring. The presence of electron-withdrawing groups ortho or para to the leaving group activates the ring towards nucleophilic attack.[11]

Reactivity Trends: For SNA r reactions, the reactivity of the leaving group generally follows the trend F > Cl > Br > I. This is because the rate-determining step is typically the initial nucleophilic attack to form a Meisenheimer complex, and the high electronegativity of fluorine strongly activates the carbon for this attack. However, the C-X bond is broken in the subsequent step, and for some systems, the leaving group ability (I > Br > Cl > F) can become more influential. The pyrazole ring itself is electron-rich, but the presence of a carboxylic acid group, particularly at a position that can exert an electron-withdrawing effect on the 4-position, will facilitate SNA r.

Experimental Considerations: While there is a lack of direct kinetic studies comparing 4-chloro- and 4-bromo-pyrazole carboxylic acids in SNA r reactions, it is anticipated that the 4-chloro derivative may be more reactive if the reaction is governed by the initial nucleophilic attack. However, stronger reaction conditions may be required to facilitate the departure of the chloride leaving group compared to the bromide.

Experimental Protocol: Nucleophilic Aromatic Substitution on a 4-Halopyrazole Carboxylic Acid Derivative

  • Reaction Setup: The 4-halopyrazole carboxylic acid (or its ester) (1.0 mmol) and the nucleophile (e.g., an amine or an alkoxide, 1.5-2.0 mmol) are dissolved in a suitable polar aprotic solvent (e.g., DMSO, DMF, or NMP).

  • Base Addition: If the nucleophile is an amine, a non-nucleophilic base (e.g., DIPEA) may be added to scavenge the HX formed. For alkoxide nucleophiles, the alkoxide itself serves as the base.

  • Reaction: The mixture is heated to a temperature typically ranging from 80 °C to 150 °C and stirred until the starting material is consumed.

  • Work-up and Purification: The reaction is cooled, diluted with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated, and the crude product is purified by chromatography or recrystallization.

Mechanism Diagram: Nucleophilic Aromatic Substitution (SNA r)

SNAr_Mechanism Start 4-Halopyrazole Carboxylic Acid Meisenheimer Meisenheimer Complex (Resonance Stabilized) Start->Meisenheimer Nucleophilic Attack (Rate-determining step) Nucleophile Nucleophile (Nu⁻) Nucleophile->Meisenheimer Product 4-Substituted Pyrazole Carboxylic Acid Meisenheimer->Product Loss of Leaving Group LeavingGroup Halide Ion (X⁻) Meisenheimer->LeavingGroup

Caption: The two-step addition-elimination mechanism of nucleophilic aromatic substitution.

Conclusion and Practical Recommendations

The choice between 4-chloro- and 4-bromo-pyrazole carboxylic acids as synthetic precursors is a nuanced decision that depends on the specific reaction, desired outcome, and economic considerations.

  • For Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira): 4-Bromopyrazole carboxylic acids are generally the more reactive substrates, often leading to higher yields under milder conditions and with lower catalyst loadings. This makes them the preferred choice for initial explorations and for sensitive substrates. However, with the advent of highly active palladium catalysts and ligands, the more cost-effective and readily available 4-chloropyrazole carboxylic acids have become increasingly viable alternatives, particularly for large-scale syntheses where process optimization can overcome their lower intrinsic reactivity.

  • For Nucleophilic Aromatic Substitution (SNA r): The reactivity trend can be less straightforward. While the chloro substituent may activate the ring more effectively for the initial nucleophilic attack, the bromo substituent is a better leaving group. The optimal choice will depend on the specific nucleophile and reaction conditions, and empirical screening is often necessary.

Ultimately, a thorough understanding of the underlying chemical principles, coupled with careful consideration of the available experimental data, will guide the synthetic chemist toward the most efficient and effective strategy for the functionalization of these valuable pyrazole building blocks.

References

  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. [Link]

  • Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. [Link]

  • Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. [Link]

  • Buchwald–Hartwig amination. [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]

  • Cross-Coupling Strategies for the Synthesis of Functionalized Organic Compounds. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]

  • Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]

  • A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. [Link]

  • Suzuki Coupling. [Link]

  • A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. [Link]

  • Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. [Link]

  • Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds. [Link]

  • Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]

  • Nontraditional Fragment Couplings of Alcohols and Carboxylic Acids: C(sp3) - C(sp3) Cross-Coupling of Two Native Functional Groups. [Link]

  • (PDF) Current Applications of the Sonogashira Reaction in the Synthesis of Heterocyclic Compounds: An Update. [Link]

  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION Jeanne Fichez, Patricia Busca and Guillaume Prestat Laboraty o. [Link]

  • Unraveling Divergence in Haloselectivity of SNAr and Cross Coupling vs Halogen-Metal Exchange Reactions. [Link]

  • Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

  • Pd-, Cu-, and Ni-Catalyzed Reactions: A Comprehensive Review of the Efficient Approaches towards the Synthesis of Antibacterial Molecules. [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]

  • Pd-Catalyzed Cross-Couplings:On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]

Sources

Comparative

An In-Depth Guide to the Infrared Spectrum of 4-chloro-3-ethyl-1H-pyrazole-5-carboxylic acid: A Comparative Analysis

As a Senior Application Scientist, the structural elucidation of novel chemical entities is a cornerstone of our daily work. Infrared (IR) spectroscopy remains a powerful, accessible, and information-rich technique for f...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, the structural elucidation of novel chemical entities is a cornerstone of our daily work. Infrared (IR) spectroscopy remains a powerful, accessible, and information-rich technique for functional group identification. This guide provides a comprehensive analysis of the expected Fourier-Transform Infrared (FTIR) spectrum of 4-chloro-3-ethyl-1H-pyrazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and agrochemical synthesis.

This document moves beyond a simple recitation of peak positions. It is designed for researchers and drug development professionals, offering a comparative and mechanistic interpretation of the spectrum. We will dissect the molecule's vibrational modes, explain the underlying chemical principles that govern their IR activity, and provide a self-validating experimental protocol for acquiring high-quality data.

Molecular Structure and Predicted Vibrational Modes

To interpret the IR spectrum, we must first understand the molecule's architecture. 4-chloro-3-ethyl-1H-pyrazole-5-carboxylic acid is a multi-functionalized pyrazole ring. The key functional groups that will produce characteristic IR absorption bands are:

  • Carboxylic Acid (-COOH): This group will dominate the spectrum with its highly characteristic O-H and C=O stretching vibrations.

  • Pyrazole Ring (a five-membered heterocycle): This aromatic system has N-H, C=N, C=C, and C-N bonds, each with distinct vibrational modes.

  • Ethyl Group (-CH₂CH₃): This aliphatic chain will show characteristic C-H stretching and bending vibrations.

  • Chloro Substituent (-Cl): The C-Cl bond vibration will appear in the lower frequency "fingerprint" region.

The interplay of these groups, particularly the conjugation between the pyrazole ring and the carboxylic acid, will influence the precise location of their absorption peaks.

Caption: Key vibrational modes in 4-chloro-3-ethyl-1H-pyrazole-5-carboxylic acid.

A Comparative Analysis of Key Spectral Regions

The following sections detail the expected absorption peaks. The analysis is based on established spectroscopic principles and data from analogous compounds, such as the closely related 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid.[1]

The Carboxylic Acid Signature: O-H and C=O Vibrations

The carboxylic acid functional group provides the most unambiguous signals in the IR spectrum.

  • O-H Stretching (3300 - 2500 cm⁻¹): This is arguably the most recognizable peak in the spectrum. Due to strong intermolecular hydrogen bonding, which forms a stable dimer, the O-H stretch is not a sharp peak but an extremely broad and intense band.[2][3][4] It often appears as a wide "hump" centered around 3000 cm⁻¹, frequently obscuring the C-H stretching signals in the same region.[2][5] The presence of this broad absorption is a primary indicator of a carboxylic acid.[1][6]

  • C=O Stretching (1730 - 1680 cm⁻¹): A very strong and sharp peak corresponding to the carbonyl stretch is expected.[4][5] For a saturated carboxylic acid, this peak is typically around 1725-1700 cm⁻¹.[7] However, in our target molecule, the carboxylic acid is attached to an aromatic pyrazole ring. This conjugation allows for electron delocalization, which slightly weakens the C=O double bond and shifts the absorption to a lower wavenumber (frequency). Therefore, we predict this peak to appear in the lower end of the typical range, likely between 1710 - 1680 cm⁻¹ .[4]

  • C-O Stretching and O-H Bending: Two other signals confirm the carboxylic acid moiety. A C-O stretching vibration appears as a medium-to-strong peak between 1320 - 1210 cm⁻¹ .[2][4] Additionally, a broad, medium-intensity O-H out-of-plane bend is characteristically found near 960 - 900 cm⁻¹ .[2][4]

The Pyrazole Ring Fingerprint

The vibrations of the pyrazole ring are more complex and fall within the crowded "fingerprint region" (below 1600 cm⁻¹). However, key features can be identified.

  • N-H Stretching (~3300 - 3100 cm⁻¹): The 1H-pyrazole contains a secondary amine-like N-H bond within the ring. Its stretching vibration typically appears as a medium-intensity peak. In the gas phase, this peak is sharp, but in the solid state (as is typical for this compound), hydrogen bonding can cause it to broaden and shift. It will likely be observed on the shoulder of the much broader carboxylic acid O-H band.

  • C=C and C=N Ring Stretching (1620 - 1400 cm⁻¹): The aromatic pyrazole ring will exhibit several C=C and C=N stretching vibrations.[8] These typically appear as a series of medium-to-strong intensity bands in the 1620 - 1400 cm⁻¹ region.[9][10] These peaks are analogous to the C=C stretching vibrations seen in benzene derivatives, which absorb around 1600 cm⁻¹ and 1500 cm⁻¹.[11]

  • C-N Stretching (~1250 - 1100 cm⁻¹): The stretching of the single C-N bonds within the pyrazole ring is expected in this region.[12]

Aliphatic and Aromatic C-H Vibrations
  • Aromatic C-H Stretch (>3000 cm⁻¹): While the pyrazole ring in this compound does not have a C-H bond, this information is useful for comparison. Aromatic C-H stretches typically appear at slightly higher frequencies than aliphatic ones, in the range of 3100-3000 cm⁻¹ .[8][11]

  • Aliphatic C-H Stretch (<3000 cm⁻¹): The ethyl group will produce C-H stretching vibrations. These are expected as sharp, medium-intensity peaks in the 3000-2850 cm⁻¹ range.[7] These sharp signals will be superimposed on the very broad O-H absorption from the carboxylic acid.[2][3]

The Halogen Contribution: C-Cl Stretch
  • C-Cl Stretching (800 - 600 cm⁻¹): The vibration of the carbon-chlorine bond is found in the low-frequency fingerprint region. A strong absorption between 800 - 600 cm⁻¹ is characteristic of a C-Cl bond.[7] This peak can be a useful confirmation of the chloro-substitution on the pyrazole ring.

Summary of Predicted IR Absorption Peaks

The following table summarizes the expected key vibrational frequencies, their intensities, and the corresponding functional group assignments for 4-chloro-3-ethyl-1H-pyrazole-5-carboxylic acid.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group Assignment
3300 - 2500Strong, Very BroadO-H StretchCarboxylic Acid (H-bonded dimer)
~3200 - 3100Medium, BroadN-H StretchPyrazole Ring (H-bonded)
3000 - 2850Medium, SharpC-H StretchEthyl Group (Aliphatic)
1710 - 1680Strong, SharpC=O StretchCarboxylic Acid (Conjugated)
1620 - 1400Medium to StrongC=C & C=N StretchPyrazole Ring
1465 & 1375MediumC-H BendEthyl Group
1320 - 1210Medium to StrongC-O StretchCarboxylic Acid
960 - 900Medium, BroadO-H BendCarboxylic Acid (Out-of-plane)
800 - 600StrongC-Cl StretchChloro-substituent

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

To validate these predictions, a high-quality spectrum must be acquired. The following protocol outlines a standard procedure using an Attenuated Total Reflectance (ATR) FTIR spectrometer, which is ideal for solid powder samples.

Objective: To obtain a clean, reproducible IR spectrum of solid 4-chloro-3-ethyl-1H-pyrazole-5-carboxylic acid.

Materials:

  • FTIR Spectrometer with a Diamond or Germanium ATR accessory.

  • Spatula.

  • Isopropanol or Ethanol for cleaning.

  • Kimwipes or other lint-free tissue.

  • Sample of 4-chloro-3-ethyl-1H-pyrazole-5-carboxylic acid (as a dry powder).

Methodology:

experimental_workflow Start Start Step1 1. Clean ATR Crystal (Isopropanol & Kimwipe) Start->Step1 Step2 2. Record Background Spectrum (Clean, empty crystal) Step1->Step2 Step3 3. Apply Sample (Small amount, cover crystal) Step2->Step3 Step4 4. Apply Pressure (Engage pressure clamp for solid contact) Step3->Step4 Step5 5. Record Sample Spectrum (Co-add 16-32 scans for good S/N) Step4->Step5 Step6 6. Clean ATR Crystal (Remove sample, clean thoroughly) Step5->Step6 Step7 7. Process Spectrum (Baseline correction, peak picking) Step6->Step7 End End Step7->End

Caption: ATR-FTIR experimental workflow for solid sample analysis.

  • System Preparation: Ensure the spectrometer is purged and thermally stable. Clean the ATR crystal surface thoroughly with a solvent-moistened Kimwipe (e.g., isopropanol) and allow it to dry completely.

  • Background Acquisition: Record a background spectrum. This is a critical self-validating step that measures the ambient atmosphere (CO₂, H₂O) and the instrument's optical bench, which is then subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the powdered sample onto the center of the ATR crystal. Only enough to cover the crystal surface is needed.

  • Pressure Application: Engage the instrument's pressure arm to press the solid sample firmly and evenly against the crystal. Good contact is essential for a high-quality spectrum.

  • Sample Spectrum Acquisition: Collect the sample spectrum. For a good signal-to-noise ratio, co-adding 16 or 32 scans is recommended.

  • Post-Measurement Cleaning: Disengage the pressure arm, remove the bulk of the sample, and clean the crystal surface as described in Step 1.

  • Data Processing: Use the spectrometer software to perform an ATR correction (if applicable), baseline correction, and peak labeling.

Conclusion

The infrared spectrum of 4-chloro-3-ethyl-1H-pyrazole-5-carboxylic acid is rich with information. The definitive features for its identification are the exceptionally broad O-H stretch from 3300-2500 cm⁻¹, coupled with a strong, conjugated C=O stretch around 1700 cm⁻¹. These signals, supported by the vibrations from the pyrazole ring, ethyl group, and C-Cl bond, provide a unique spectral fingerprint. This guide serves as a robust framework for researchers to confidently interpret their experimental data, ensuring the structural integrity of this valuable synthetic building block.

References

  • Interpreting Infrared Spectra - Specac Ltd. [Link]

  • IR Spectroscopy Tutorial: Carboxylic Acids. [Link]

  • Carboxylic Acid Spectroscopy - CH 336 - Oregon State University. [Link]

  • What peaks would indicate a carboxylic acid in IR spectroscopy? - TutorChase. [Link]

  • The C=O Bond, Part III: Carboxylic Acids - Spectroscopy Online. [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - MDPI. [Link]

  • A vibrational assignment for pyrazole - Journal of the Chemical Society B - RSC Publishing. [Link]

  • PCHHAX Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimet - Der Pharma Chemica. [Link]

  • Vibrational analysis of some pyrazole derivatives | Request PDF - ResearchGate. [Link]

  • Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole - PMC. [Link]

  • FIG. 5. Structures and tautomerism of substituted pyrazoles studied in... - ResearchGate. [Link]

  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit - DergiPark. [Link]

  • FT-IR spectrum of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid molecule. - ResearchGate. [Link]

  • Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation - Visnav. [Link]

  • Derivatives of 1-(2-Pyridyl)-3-pyrazolecarboxylic Acids as Ligands for Binding f-Elements. [Link]

  • Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix - PMC. [Link]

  • IR: aromatics. [Link]

  • Typical IR Absorption Frequencies For Common Functional Groups. [Link]

  • 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax. [Link]

  • 10 Typical IR Absorptions of Aromatic Compounds. [Link]

Sources

Validation

A Comparative Guide to Reference Standards for the Analysis of 4-chloro-3-ethyl-1H-pyrazole-5-carboxylic acid

For researchers, analytical chemists, and quality control professionals in the pharmaceutical and agrochemical industries, the accurate quantification of active pharmaceutical ingredients (APIs), intermediates, and relat...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, analytical chemists, and quality control professionals in the pharmaceutical and agrochemical industries, the accurate quantification of active pharmaceutical ingredients (APIs), intermediates, and related impurities is paramount. The reliability of these measurements hinges on the quality of the reference standards used for instrument calibration and method validation. This guide provides an in-depth technical comparison of the available reference standards for the analysis of 4-chloro-3-ethyl-1H-pyrazole-5-carboxylic acid, a key heterocyclic building block in the synthesis of various bioactive molecules.

This document moves beyond a simple product listing to offer a practical framework for selecting and qualifying reference materials, ensuring your analytical data is robust, reproducible, and defensible. We will delve into the nuances of reference material certification, compare commercially available options, and provide detailed, field-tested analytical protocols for immediate application.

The Reference Standard Landscape: Navigating Between CRMs and Analytical Reagents

Instead, the scientific community relies on high-purity materials offered by major chemical suppliers. These are often labeled as "analytical standards" or high-purity reagents. While not carrying the full metrological traceability of a CRM, these standards are typically accompanied by a supplier-specific Certificate of Analysis (CoA), which provides crucial data on purity and identity. The core of a robust analytical strategy, therefore, becomes the critical evaluation and comparison of these available standards.

The following diagram illustrates the decision-making workflow when a formal CRM is unavailable.

G start Begin Analyte Quantification check_crm Is a Certified Reference Material (CRM) available from a metrology institute? start->check_crm use_crm Procure and use CRM. (Highest level of traceability) check_crm->use_crm Yes no_crm Identify high-purity standards from reputable chemical suppliers. check_crm->no_crm No compare Compare supplier CoAs: - Purity (Assay %) - Characterization methods - Impurity profile - Lot-to-lot consistency no_crm->compare qualify Perform in-house qualification: - Identity confirmation (NMR, MS) - Purity by mass balance - Water content (Karl Fischer) - Residual solvents (GC-HS) compare->qualify establish Establish as an in-house 'Working Reference Standard' qualify->establish use_working Use for routine analysis: - Calibration - Method Validation - System Suitability establish->use_working

Caption: Workflow for Reference Standard Selection and Qualification.

Comparison of Commercially Available Analytical Standards

While a true CRM for 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid (a common N-methyl analog) is elusive, several suppliers offer high-purity grades suitable for use as analytical standards after proper verification. Below is a comparative summary based on publicly available data.

SupplierProduct NumberStated PurityPurity MethodAvailable Documentation
Sigma-Aldrich SY3H3D67A50E97%Not specified on product pageCertificate of Analysis (CoA), Certificate of Origin (COO)[1]
TCI Chemicals C3644>98.0%Gas Chromatography (GC)Specification Sheet, CoA available upon request[2][3]
ChemScene CS-0094006≥98%Not specified on product pageCoA available upon request[4]
BLDpharm BD13862798+%NMR, HPLC, LC-MS, UPLC data availableCoA available upon request

Expert Insight: The stated purity is a primary sorting criterion, but the method used to determine it is equally important. TCI Chemicals specifies GC, which is suitable for volatile compounds but may not be ideal for this polar, acidic molecule without derivatization. BLDpharm's claim of providing comprehensive spectral data (NMR, HPLC, LC-MS) is compelling, as this data is essential for in-house identity confirmation and qualification. A prudent scientist would request the CoAs from multiple vendors to directly compare the characterization data and impurity profiles before procurement.

Recommended Analytical Protocols

The following protocols are designed to provide robust and reliable quantification of 4-chloro-3-ethyl-1H-pyrazole-5-carboxylic acid, suitable for method validation according to ICH Q2(R2) guidelines.[4]

Protocol 1: Primary Quantification by Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

This method is designed as the primary stability-indicating assay for quantification. The acidic nature of the molecule allows for good retention and peak shape on a C18 column with an acidified mobile phase.

1. Chromatographic System:

  • HPLC System: A gradient-capable HPLC or UPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: Waters XBridge C18, 150 mm x 4.6 mm, 3.5 µm particle size, or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 235 nm (Verify with UV scan of the reference standard).

  • Injection Volume: 10 µL.

2. Gradient Elution Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 90 10
15.0 10 90
20.0 10 90
20.1 90 10

| 25.0 | 90 | 10 |

3. Sample Preparation:

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the 4-chloro-3-ethyl-1H-pyrazole-5-carboxylic acid reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (Diluent).

  • Calibration Standards: Prepare a series of calibration standards (e.g., 5, 20, 50, 100, 200 µg/mL) by serial dilution of the Standard Stock Solution with the Diluent.

  • Sample Solution: Prepare the test sample at a target concentration of 100 µg/mL in the Diluent.

4. Rationale and Causality:

  • Acidified Mobile Phase: The formic acid protonates the carboxylic acid group, suppressing its ionization and leading to better retention and symmetric peak shape on the C18 stationary phase.

  • Gradient Elution: The gradient from high aqueous to high organic content ensures that the main analyte is eluted with a good peak shape while also eluting any more non-polar impurities that may be present, making the method stability-indicating.

  • Column Temperature: Maintaining a constant, elevated column temperature (35 °C) ensures reproducible retention times and can improve peak efficiency.

Protocol 2: Confirmatory Analysis and Impurity Identification by LC-MS/MS

This method provides high sensitivity and selectivity, confirming the identity of the main peak and enabling the identification of potential impurities.

1. LC-MS/MS System:

  • LC System: UPLC or HPLC system as described in Protocol 1.

  • Mass Spectrometer: Triple Quadrupole (QqQ) or High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap).

  • Ionization Source: Electrospray Ionization (ESI), Negative Mode.

2. Chromatographic Conditions:

  • Use the same column and mobile phases as in Protocol 1, but a lower flow rate (e.g., 0.4 mL/min) may be optimal for ESI efficiency. The gradient can be shortened for faster analysis if only the main peak is of interest.

3. Mass Spectrometer Parameters (Negative ESI):

  • Capillary Voltage: -3.0 kV

  • Source Temperature: 150 °C

  • Desolvation Gas (N₂) Flow: 800 L/hr

  • Desolvation Temperature: 400 °C

  • Precursor Ion (MS1 Scan): m/z 187.03 [M-H]⁻ (for C₇H₉ClN₂O₂)

  • Product Ions (MS/MS): A key fragment would likely be the loss of CO₂ (m/z 143.04). The chlorine isotope pattern (³⁵Cl/³⁷Cl) provides a definitive signature. The precursor ion [M-H]⁻ should show a characteristic ~3:1 ratio for the m/z 187 and m/z 189 peaks.

G cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry lc_setup UPLC/HPLC System Mobile Phase A: 0.1% FA in H2O Mobile Phase B: 0.1% FA in ACN Column: C18 Reversed-Phase ms_source ESI Source (Negative) Capillary: -3.0 kV lc_setup->ms_source Eluent ms_analyzer Mass Analyzer MS1 Scan for [M-H]⁻ (m/z 187/189) MS2 Fragmentation of m/z 187 ms_source->ms_analyzer Ion Beam ms_detector Detector ms_analyzer->ms_detector Fragment Ions

Caption: Workflow for Confirmatory LC-MS/MS Analysis.

4. Rationale and Causality:

  • Negative ESI: The carboxylic acid moiety is readily deprotonated, making it highly suitable for analysis in negative ionization mode, which typically provides a strong signal for the [M-H]⁻ ion with low background noise.

  • MS/MS Fragmentation: Collision-induced dissociation (CID) of the precursor ion provides structural information. The loss of carbon dioxide (44 Da) from a carboxylic acid is a characteristic fragmentation pathway. This transition (m/z 187 -> 143) can be used for highly selective and sensitive quantification in Multiple Reaction Monitoring (MRM) mode.

Conclusion and Best Practices

The accurate analysis of 4-chloro-3-ethyl-1H-pyrazole-5-carboxylic acid requires a thoughtful approach to reference standard selection and method development. In the absence of a formal Certified Reference Material, analysts must critically evaluate and compare the high-purity standards available from commercial suppliers. Requesting and scrutinizing the Certificate of Analysis for purity data, impurity profiles, and characterization methods is a non-negotiable first step.

The provided RP-HPLC-UV protocol serves as a robust method for routine quantification and stability testing, while the LC-MS/MS method offers unparalleled selectivity and sensitivity for identity confirmation and trace-level impurity analysis. By combining a well-qualified reference standard with a rigorously validated analytical method, researchers and drug development professionals can ensure the integrity and accuracy of their data, paving the way for successful outcomes in their scientific endeavors.

References

  • ICH Q2(R2) Validation of analytical procedures . European Medicines Agency. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Accurate Melting Point Determination of 4-chloro-3-ethyl-1H-pyrazole-5-carboxylic acid

Introduction The melting point of a crystalline solid is a critical physical constant, serving as a primary indicator of both identity and purity. For researchers and professionals in drug development, the precise determ...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The melting point of a crystalline solid is a critical physical constant, serving as a primary indicator of both identity and purity. For researchers and professionals in drug development, the precise determination of this value is a foundational step in the characterization of active pharmaceutical ingredients (APIs) and intermediates. A sharp, well-defined melting range typically signifies a high degree of purity, whereas a depressed and broad melting range often indicates the presence of impurities.

This guide provides an in-depth comparison of the principal methodologies for determining the melting point of 4-chloro-3-ethyl-1H-pyrazole-5-carboxylic acid , a heterocyclic compound of interest in medicinal chemistry and agrochemical synthesis.[1] While direct experimental data for this specific compound is not widely published, we will use its closely related N-methylated analog, 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid (CAS 127892-62-0) , as a practical exemplar. This analog has a reported melting point in the range of 162-166°C .[2][3] It is important to note that the absence of the N-methyl group in the target compound allows for intermolecular hydrogen bonding, which could potentially lead to a different, likely higher, melting point compared to its N-methylated counterpart.

We will objectively compare the performance of three common techniques: the traditional Capillary Method , the highly quantitative Differential Scanning Calorimetry (DSC) , and the visually informative Hot Stage Microscopy (HSM) . This guide is designed to equip researchers with the technical understanding and practical insights needed to select the most appropriate method for their specific analytical needs, ensuring data integrity and reproducibility.

Comparative Analysis of Methodologies

The choice of a melting point determination method depends on the required level of accuracy, the amount of sample available, and the type of information sought. Each technique operates on a different principle and offers unique advantages.

FeatureCapillary MethodDifferential Scanning Calorimetry (DSC)Hot Stage Microscopy (HSM)
Principle Visual detection of the phase transition from solid to liquid in a heated block or oil bath.[4]Measures the difference in heat flow between a sample and a reference as a function of temperature.[5]Direct visual observation of the sample with a microscope as it is heated on a controlled stage.[6]
Primary Output Melting range (onset of melt to clear point).[7]Thermogram showing heat flow vs. temperature; provides onset temperature, peak maximum, and enthalpy of fusion (ΔHfus).[8]Real-time images/video of the melting process; visual confirmation of melting, sublimation, or decomposition.[9]
Sample Amount 2-5 mg[10]1-10 mg[11]<1 mg to a few crystals[12]
Precision Good, but operator-dependent.High; instrument-based determination.High, with precise temperature control.
Throughput Moderate; some devices allow for multiple capillaries.Moderate to high with autosamplers.Low to moderate; typically one sample at a time.
Key Advantage Simple, cost-effective, widely available.Highly quantitative, provides thermodynamic data (enthalpy), high sensitivity.[11]Provides direct visual evidence, invaluable for complex events like polymorphism, desolvation, and degradation.[9][13]
Key Limitation Subjective endpoint determination; provides no thermodynamic data.Indirect observation (infers melting from heat flow); can be affected by sample packing and pan type.Less quantitative for enthalpy; lower throughput.

Detailed Experimental Protocols

Scientific integrity demands rigorous and validated protocols. The following sections detail the step-by-step procedures for each method, grounded in established best practices.

Protocol 1: Capillary Melting Point Determination (Apparatus I, USP <741>)

The capillary method is the most traditional and widely used technique for routine melting point determination.[4] Its accuracy is highly dependent on a slow, controlled heating rate near the melting point and careful observation.

Causality Behind Key Steps:

  • Fine Powder: Grinding the sample ensures uniform packing and efficient heat transfer.[10]

  • Dry Sample: Moisture can act as an impurity, depressing and broadening the melting range.[14]

  • Slow Heating Rate: A slow ramp rate (1-2°C/minute) near the melting point is critical to allow the system to maintain thermal equilibrium, ensuring the thermometer reading accurately reflects the sample's temperature.[15][16]

Workflow Diagram:

G Workflow for Capillary Melting Point Determination cluster_prep Sample Preparation cluster_measurement Measurement cluster_post Post-Analysis prep1 Grind sample to a fine powder prep2 Ensure sample is completely dry prep1->prep2 prep3 Pack 2-3 mm of sample into a capillary tube prep2->prep3 meas1 Place capillary in apparatus prep3->meas1 meas2 Heat rapidly to ~15-20°C below expected M.P. meas1->meas2 meas3 Reduce heating rate to 1-2°C / min meas2->meas3 meas4 Observe and record T_onset (first liquid drop) meas3->meas4 meas5 Record T_clear (all solid disappears) meas4->meas5 post1 Report melting range (T_onset - T_clear) meas5->post1 post2 Allow apparatus to cool post1->post2 post3 Dispose of capillary tube properly post2->post3

Caption: Workflow for Capillary Melting Point Determination.

Step-by-Step Methodology:

  • Instrument Calibration: Verify the apparatus is calibrated using certified reference standards (e.g., Vanillin, Caffeine) that bracket the expected melting point.[17][18] Calibration should be checked at regular intervals.[19]

  • Sample Preparation: a. Place a small amount of 4-chloro-3-ethyl-1H-pyrazole-5-carboxylic acid on a clean, dry watch glass. The sample must be thoroughly dry. b. Crush the sample into a fine, uniform powder using a spatula or mortar and pestle.[10] c. Tap the open end of a capillary tube into the powder until a small amount enters the tube. d. Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the sample into the sealed end. e. Repeat until the packed sample height is 2.5-3.5 mm, as specified by USP guidelines.[20]

  • Measurement: a. Insert the capillary tube into the heating block of the apparatus. b. If the approximate melting point is known (around 164°C for the analog), set the apparatus to heat rapidly to a temperature about 15-20°C below this point.[14] c. Once this temperature is reached, reduce the heating rate to a slow, steady 1-2°C per minute.[16] d. Observe the sample continuously through the magnifying lens. e. Record the temperature (T_onset) at which the first droplet of liquid is visible.[7] f. Continue heating at the slow rate and record the temperature (T_clear) at which the last solid crystal melts into a transparent liquid.[7]

  • Reporting: a. The result is reported as the melting range: T_onset – T_clear. b. For high confidence, perform the determination in triplicate using a fresh sample and capillary tube for each run.

Protocol 2: Differential Scanning Calorimetry (DSC)

DSC is a powerful thermo-analytical technique that measures the energy absorbed or released by a sample as it is heated or cooled.[21] It provides a highly accurate, quantitative measure of the melting point and the associated enthalpy of fusion.

Causality Behind Key Steps:

  • Hermetically Sealed Pans: Sealing the pan prevents sample loss due to sublimation and minimizes exposure to atmospheric moisture, ensuring the measured heat flow is solely from the sample's transitions.

  • Inert Atmosphere: A nitrogen purge gas prevents oxidative degradation of the sample at high temperatures, which could interfere with the melting endotherm.

  • Reference Pan: Using an empty, sealed pan as a reference allows the instrument to subtract the heat capacity of the pan itself, isolating the thermal events of the sample.[8]

Workflow Diagram:

G Workflow for Differential Scanning Calorimetry (DSC) Analysis cluster_prep Preparation cluster_measurement Data Acquisition cluster_post Data Analysis prep1 Calibrate DSC with Indium/Zinc standards prep2 Accurately weigh 1-5 mg of sample into DSC pan prep1->prep2 prep3 Hermetically seal the sample pan prep2->prep3 prep4 Prepare an empty, sealed reference pan prep3->prep4 meas1 Place pans in DSC cell under N2 purge prep4->meas1 meas2 Equilibrate at starting temperature (e.g., 30°C) meas1->meas2 meas3 Ramp temperature at a set rate (e.g., 10°C/min) meas2->meas3 meas4 Record heat flow vs. temperature data meas3->meas4 post1 Plot thermogram (Heat Flow vs. Temp) meas4->post1 post2 Determine extrapolated onset temperature post1->post2 post3 Identify peak maximum temperature post2->post3 post4 Integrate peak to find Enthalpy of Fusion (ΔH) post3->post4

Caption: Workflow for Differential Scanning Calorimetry (DSC) Analysis.

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the instrument for temperature and enthalpy using certified standards like Indium and Zinc.

  • Sample Preparation: a. Accurately weigh 1-5 mg of the finely powdered 4-chloro-3-ethyl-1H-pyrazole-5-carboxylic acid into an aluminum DSC pan. b. Place a lid on the pan and hermetically seal it using a sample press. c. Prepare an identical empty pan to be used as the reference.

  • Measurement: a. Place the sample and reference pans into the DSC cell. b. Purge the cell with an inert gas, typically nitrogen, at a constant flow rate (e.g., 50 mL/min). c. Set up the thermal program: i. Equilibrate at a temperature well below the expected melt (e.g., 30°C). ii. Ramp the temperature at a constant rate (e.g., 10°C/min) to a temperature well above the melt (e.g., 200°C). d. Initiate the run and record the data.

  • Data Analysis: a. The output is a thermogram plotting heat flow versus temperature. b. The melting event will appear as an endothermic peak. c. Using the analysis software, determine the extrapolated onset temperature (the intersection of the pre-transition baseline with the tangent of the peak's leading edge). This is typically reported as the melting point. d. Note the peak maximum temperature. e. Integrate the area under the peak to calculate the enthalpy of fusion (ΔHfus) in J/g.

Protocol 3: Hot Stage Microscopy (HSM)

HSM combines an optical microscope with a precision heating stage, allowing for direct, real-time observation of thermal transitions.[6] It is exceptionally useful for visually confirming melting and distinguishing it from other thermal events like decomposition or polymorphic transitions.[9]

Causality Behind Key Steps:

  • Polarized Light: Using cross-polarized light helps to visualize crystalline material (which is typically birefringent and appears bright) against the molten, amorphous liquid (which is isotropic and appears dark), making the transition clearer.

  • Cover Slip: A cover slip ensures a thin, uniform sample layer for optimal viewing and heat distribution. It can also act as a condenser to observe sublimation.[13]

  • Video Recording: Continuous recording creates a permanent, verifiable record of the entire thermal process, allowing for detailed post-analysis.[12]

Workflow Diagram:

G Workflow for Hot Stage Microscopy (HSM) Analysis cluster_prep Setup and Preparation cluster_measurement Observation cluster_post Analysis prep1 Calibrate hot stage temperature sensor prep2 Place a few crystals on a microscope slide prep1->prep2 prep3 Place a cover slip over the sample prep2->prep3 prep4 Mount the slide on the hot stage prep3->prep4 meas1 Focus microscope on crystals (use polarized light) prep4->meas1 meas2 Begin heating at a defined rate (e.g., 10°C/min) meas1->meas2 meas3 Start video recording meas2->meas3 meas4 Observe for physical changes (softening, melting, color change) meas3->meas4 meas5 Record temperatures of key events meas4->meas5 post2 Correlate visual events with temperature data meas5->post2 post1 Review recorded video post1->post2 post3 Report visual observations and corresponding temperature range post2->post3

Caption: Workflow for Hot Stage Microscopy (HSM) Analysis.

Step-by-Step Methodology:

  • Instrument Calibration: Ensure the hot stage's temperature sensor is accurately calibrated against certified melting point standards.

  • Sample Preparation: a. Place a very small amount (a few crystals) of 4-chloro-3-ethyl-1H-pyrazole-5-carboxylic acid onto a clean microscope slide. b. Gently place a cover slip over the sample. c. Mount the slide onto the heating stage.

  • Measurement and Observation: a. Position the stage under the microscope objective and focus on the crystals. Using cross-polarizers is highly recommended. b. Begin the thermal program, heating at a controlled rate (e.g., 10°C/min). c. Start recording video and/or capturing images at regular temperature intervals. d. Visually monitor the sample for any changes: softening, shrinking, initial liquefaction, complete melting, color change (indicating potential decomposition), or sublimation. e. Record the temperatures corresponding to the beginning and end of the melting process.

  • Analysis: a. Review the captured images and video alongside the temperature log. b. Report the melting range based on direct visual evidence. c. Note any other thermal events observed, as these are critical for a complete solid-state characterization.

Conclusion and Recommendations

The accurate determination of the melting point of 4-chloro-3-ethyl-1H-pyrazole-5-carboxylic acid is essential for its chemical characterization. While all three methods discussed can provide reliable data, their suitability depends on the analytical objective.

  • For routine quality control and identification where speed and cost-effectiveness are paramount, the Capillary Method is sufficient, provided the protocol is followed meticulously and the instrument is properly calibrated.

  • For definitive thermodynamic data, high-precision purity assessment, and characterization required for regulatory filings, Differential Scanning Calorimetry (DSC) is the gold standard. It provides an objective, quantitative measurement of the melting point and enthalpy of fusion.

  • When investigating complex thermal behaviors such as polymorphism, solvation, or potential degradation during melting, Hot Stage Microscopy (HSM) is an indispensable tool. Its ability to provide direct visual evidence offers unparalleled insight that complements the quantitative data from DSC.

For a comprehensive characterization of a new chemical entity like 4-chloro-3-ethyl-1H-pyrazole-5-carboxylic acid, a combined approach is recommended. Use DSC to obtain precise quantitative data and supplement it with HSM to visually confirm the nature of the observed thermal events. This dual analysis provides the highest level of confidence in the reported data, fulfilling the rigorous demands of modern pharmaceutical and chemical research.

References

  • BCL. Differential Scanning Calorimetry Principle & Applications. [Link]

  • Nishka Research. Hot Stage Microscopy. [Link]

  • Patil, S., et al. (2020). Hot stage microscopy and its applications in pharmaceutical characterization. Journal of Thermal Analysis and Calorimetry. [Link]

  • Torontech. DSC Differential Scanning Calorimetry – Principles, Applications, and Real-World Use. [Link]

  • Caira, M.R. (2012). Hot-stage Optical Microscopy as an Analytical Tool to Understand Solid-state Changes in Pharmaceutical Materials. American Pharmaceutical Review. [Link]

  • Qualitest. (2024). Understanding DSC Testing: Principles and Applications. [Link]

  • SPIC-Emmen. Hot-stage microscopy (HSM) for Polymers. [Link]

  • Setaram. An overview of Differential Scanning Calorimetry - DSC. [Link]

  • INFINITIA Industrial Consulting. (2024). Differential Scanning Calorimetry (DSC). [Link]

  • Scribd. USP 741 Melting Point or Range. [Link]

  • Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. [Link]

  • Pharmaguideline. Calibration of Melting Point Apparatus. [Link]

  • ResolveMass Laboratories Inc. Melting Point Determination. [Link]

  • Pharmacopeia. General Chapters: <741> MELTING RANGE OR TEMPERATURE. [Link]

  • California State University, Bakersfield. Lab 3: Calibration of a Melting Point Apparatus. [Link]

  • University of Calgary. Melting point determination. [Link]

  • Mettler Toledo. Melting Point Reference Standards. [Link]

  • PharmaGuideHub. (2024). CALIBRATION OF MELTING POINT APPARATUS. [Link]

  • Crea Analytical. Calibration standards for melting point determination. [Link]

  • Lambda Photometrics Ltd. MPA100 calibration. [Link]

  • Edisco. Melting point determination. [Link]

  • YouTube. (2021). Melting point testing as per USP 741. [Link]

  • Westlab Canada. (2023). Measuring the Melting Point. [Link]

  • Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

  • ResearchGate. (2025). The Structure and Dynamic Properties of 1 H -Pyrazole-4-Carboxylic Acids in the Solid State. [Link]

  • MDPI. (2022). Synthesis, Physicochemical, Thermal and Antioxidative Properties of Zn(II) Coordination Compounds with Pyrazole-Type Ligand. [Link]

  • IJSRP. (2014). Synthesis of 4-chloro-3-ethyl-1-methyl-N-[1,2,3-thiadiazole]1Hpyrazole-5-carboxamide. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]

  • DergiPark. Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. [Link]

  • ChemBK. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. [Link]

  • PubChem. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. [Link]

  • Chemdad. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. [Link]

  • Chemsrc. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. [Link]

Sources

Validation

Elemental analysis data for 4-chloro-3-ethyl-1H-pyrazole-5-carboxylic acid

Publish Comparison Guide: Elemental Analysis of 4-Chloro-3-ethyl-1H-pyrazole-5-carboxylic Acid Audience: Researchers, Medicinal Chemists, and QC Analysts.[1] Focus: Technical characterization, impurity differentiation, a...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Elemental Analysis of 4-Chloro-3-ethyl-1H-pyrazole-5-carboxylic Acid

Audience: Researchers, Medicinal Chemists, and QC Analysts.[1] Focus: Technical characterization, impurity differentiation, and protocol validation.

Executive Summary: The Criticality of Elemental Precision

In the high-stakes environment of drug discovery, 4-chloro-3-ethyl-1H-pyrazole-5-carboxylic acid (CAS: 158668-22-5) serves as a pivotal scaffold for kinase inhibitors and agrochemical actives.[1] Its structural integrity is defined by three variables: the pyrazole core, the ethyl side chain, and the chlorine substituent.[1]

While HPLC confirms purity, Elemental Analysis (EA) provides the absolute confirmation of bulk composition.[1] This guide objectively compares the theoretical "Gold Standard" of this compound against its most common synthetic alternatives (impurities and analogs).[1] It demonstrates why EA is the superior method for detecting specific deviations—such as des-chloro precursors or hydration states—that other methods might miss.[1]

Comparative Analysis: Target vs. Alternatives

The following data tables provide the Reference Standards required for validating your synthesized batch. These values are calculated based on atomic weights standard to IUPAC.[1]

Table 1: The Gold Standard (Theoretical Composition)

Use these values to calibrate your "Pass/Fail" criteria. Industry standard tolerance is ±0.4%.[1]

ElementSymbolTheoretical Mass %Acceptance Range (±0.4%)Diagnostic Role
Carbon C41.28% 40.88% – 41.68%Primary scaffold confirmation.[1]
Hydrogen H4.04% 3.64% – 4.44%Sensitive to solvent retention (H₂O/EtOH).[1]
Nitrogen N16.05% 15.65% – 16.45%Confirms pyrazole ring integrity.
Chlorine Cl20.31% 19.91% – 20.71%Critical: Confirms successful halogenation.
Oxygen O18.33% N/A (Calculated)Indirect confirmation of carboxylic acid.[1]
Table 2: Performance Comparison vs. Synthetic Alternatives

This table illustrates why EA is effective. It compares the target against common impurities found in the synthesis pathway.

Alternative / ImpurityStructure / Context% C% H% N% ClDifferentiation Factor
Target Compound 4-Cl-3-Et-1H-pyrazole-5-COOH 41.28 4.04 16.05 20.31 Baseline
Alternative A: Des-chloro PrecursorStarting Material (Incomplete Reaction)51.425.7519.990.00 Massive Shift: %C increases by >10%; Cl is absent.[1] EA easily detects >1% of this impurity.[1]
Alternative B: N-Methyl AnalogCommon Downstream Product (CAS 127892-62-0)44.574.8114.8518.80Subtle Shift: %C increases by ~3.3%.[1] Distinguishable if sample is dry.[1]
Alternative C: MonohydrateHygroscopic Form (Target[1] • H₂O)37.424.7114.5518.41Hydration Check: %C drops by ~4%.[1] Critical for formulation consistency.

Expert Insight: If your Experimental %C is high (e.g., >42%), suspect Alternative A (unreacted starting material).[1] If %C is low (e.g., <40%), suspect Alternative C (wet sample/hydrate).[1]

Experimental Protocol: Self-Validating Workflow

Analyzing halogenated heterocycles requires specific modifications to standard CHN protocols to prevent interference.

Protocol: Combustion Analysis of Chlorinated Pyrazoles
  • Sample Preparation (Drying):

    • Why: Carboxylic acids often form hydrogen-bonded hydrates.[1]

    • Step: Dry 10 mg of sample at 60°C under high vacuum (0.1 mbar) for 4 hours.

    • Validation: Confirm constant weight before analysis.[1]

  • Combustion Aids (The "Halogen Trap"):

    • Problem: Chlorine gas (Cl₂) produced during combustion can interfere with N₂ detection or corrode sensors.[1]

    • Solution: Add Tungsten(VI) oxide (WO₃) or Silver Vanadate to the combustion capsule.[1]

    • Mechanism:[2][3][4][5] These reagents act as "scrubbers," binding the halogen and ensuring complete combustion of the carbon scaffold.[1]

  • Calculation of Oxygen (The Integrity Check):

    • Do not rely solely on C/H/N. Calculate the residual mass.[1]

    • Formula:

      
      .[1]
      
    • If the residual is significantly >18.33%, you likely have inorganic salt contamination (e.g., NaCl from neutralization steps).[1]

Visualizing the Characterization Logic

Diagram 1: Synthesis & Impurity Origin Flowchart

This diagram tracks where "Alternative" impurities enter the workflow.[1][5]

SynthesisFlow SM 3-Ethyl-1H-pyrazole-5-carboxylate (Starting Material) Step1 Chlorination (NCS or Cl2) SM->Step1 Inter Intermediate Ester Step1->Inter Major Path ImpA Impurity A: Des-chloro (Unreacted) Step1->ImpA Incomplete Rxn Step2 Hydrolysis (NaOH / HCl) Inter->Step2 Target TARGET: 4-Chloro-3-ethyl-1H-pyrazole-5-COOH Step2->Target ImpB Impurity B: N-Methylated (Side Rxn) Step2->ImpB If Methylating Agents Present

Caption: Synthesis pathway highlighting where critical impurities (Des-chloro and N-Methyl) originate.

Diagram 2: Analytical Decision Tree

A logical guide for choosing the right validation method based on EA results.

DecisionTree Start Perform Elemental Analysis (C, H, N, Cl) CheckC Check % Carbon Start->CheckC Match Values within ±0.4%? CheckC->Match Pass PASS: Confirm with HPLC (Purity >98%) Match->Pass Yes Fail FAIL: Analyze Deviation Match->Fail No HighC High %C (>42%) Suspect Des-chloro Fail->HighC Positive Deviation LowC Low %C (<40%) Suspect Hydrate/Salt Fail->LowC Negative Deviation Action1 Action: Run LC-MS (Look for M-34 peak) HighC->Action1 Action2 Action: Run TGA / KF (Check Water Content) LowC->Action2

Caption: Decision matrix for interpreting EA deviations and selecting follow-up techniques.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 158668-22-5 (4-Chloro-3-ethyl-1H-pyrazole-5-carboxylic acid).[1] Retrieved from [Link][1]

  • Beilstein Archives (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines and related scaffolds.[1] Retrieved from [Link][1]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 4-Chloro-3-ethyl-1H-pyrazole-5-carboxylic Acid

[1][2] Executive Summary This guide defines the disposal protocol for 4-chloro-3-ethyl-1H-pyrazole-5-carboxylic acid . Because this compound contains a halogen (chlorine) attached to a heteroaromatic ring, it cannot be t...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

This guide defines the disposal protocol for 4-chloro-3-ethyl-1H-pyrazole-5-carboxylic acid . Because this compound contains a halogen (chlorine) attached to a heteroaromatic ring, it cannot be treated as standard organic waste.

Critical Directive: This substance must be segregated into the Halogenated Organic Waste stream.[1] Under no circumstances should it be disposed of down the drain or mixed with non-halogenated solvents (e.g., acetone, methanol) or oxidizing acids, as this complicates incineration and violates RCRA compliance in many jurisdictions.[1]

Part 1: Hazard Identification & Waste Characterization

Before disposal, the waste must be characterized to ensure compatibility with storage containers and destruction methods.

Physicochemical Properties Relevant to Disposal
PropertyValue / CharacteristicImpact on Disposal
Chemical Structure Pyrazole ring with -Cl and -COOH substituentsHalogenated Organic : Requires high-temp incineration to prevent dioxin formation.[1]
Acidity (pKa) ~3.5 - 4.5 (Carboxylic acid proton)Corrosive Potential : Do not mix with cyanides, sulfides, or strong bases.[1]
Physical State Solid (Powder) or Solution (if dissolved)Solids must be double-bagged or placed in wide-mouth jars; solutions require solvent-compatible carboys.[1]
Hazard Codes H315, H319, H335 (Irritant)Requires standard PPE (Nitrile gloves, safety glasses, lab coat) during handling.[1]
Regulatory Classification (RCRA Context)

While this specific compound is not typically P-listed or U-listed (acute hazardous waste) by name under US EPA regulations, it is classified as Hazardous Waste based on:

  • Toxicity/Irritant characteristics.

  • Halogen Content: If mixed with spent halogenated solvents, it falls under F-listed waste codes (e.g., F001-F005) or requires specific "Halogenated" profiling for incineration.[1]

Part 2: Segregation Logic & Workflow

The most common compliance error in drug discovery labs is mixing halogenated intermediates with general organic waste.[1] This section details the required segregation logic.

Waste Stream Decision Tree

The following logic ensures the compound reaches the correct incinerator.

WasteSegregation Start Waste Generation: 4-chloro-3-ethyl-1H-pyrazole-5-carboxylic acid StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Solid Waste (Powder/Filter Cake) StateCheck->SolidPath LiquidPath Liquid Waste (Mother Liquor/Reaction Mix) StateCheck->LiquidPath SolidPkg Double Bag (polyethylene) or Wide-Mouth Jar SolidPath->SolidPkg SolventCheck Does solvent contain Halogens (DCM, Chloroform)? LiquidPath->SolventCheck HaloStream Stream A: Halogenated Organic Waste (High BTU Incineration) SolventCheck->HaloStream Yes NonHaloCheck Is solvent Non-Halogenated (MeOH, EtOAc)? SolventCheck->NonHaloCheck No NonHaloCheck->HaloStream Must segregate as Halogenated due to solute content LabelSolid Label: 'Hazardous Waste - Solid' Constituent: Halogenated Pyrazole SolidPkg->LabelSolid LabelSolid->HaloStream Vendor Pickup

Figure 1: Decision logic for segregating halogenated pyrazole waste. Note that even if dissolved in non-halogenated solvents (like methanol), the presence of the chlorinated solute dictates the "Halogenated" waste classification.

Part 3: Step-by-Step Disposal Protocol

Pre-Disposal Preparation[1]
  • Neutralization Warning: Do not attempt to neutralize large quantities of the free acid in the waste container using strong bases (e.g., NaOH).[1] This generates heat (exothermic) and can pressurize the container. Collect as-is.

  • Container Selection:

    • Solids: High-density polyethylene (HDPE) wide-mouth jars or double-lined hazardous waste bags.[1]

    • Liquids: HDPE carboys or safety cans approved for halogenated solvents.[1] Avoid metal containers if the solution is highly acidic.

Labeling Requirements

Every container must be labeled before waste is added.[1] The label must include:

  • Signal Word: HAZARDOUS WASTE.

  • Chemical Name: Write out the full name: "4-chloro-3-ethyl-1H-pyrazole-5-carboxylic acid". Do not use abbreviations or chemical structures alone.

  • Hazard Checkbox: Mark "Irritant" and "Toxic".[1]

  • Constituent Note: Explicitly write "Contains Halogens" or "Chlorinated Organic" to assist the waste vendor.

Collection & Storage
  • Segregation: Place the container in the Halogenated Waste satellite accumulation area.[1]

  • Secondary Containment: Store liquid waste containers in a secondary tray capable of holding 110% of the container's volume to capture leaks.

  • Cap Management: Keep the container tightly closed (vapor tight) at all times unless adding waste. Funnels must be removed immediately after use.

Vendor Handoff

Contact your institution's EHS (Environmental Health & Safety) department or licensed hazardous waste contractor (e.g., Clean Harbors, Veolia) for pickup when the container is 90% full.[1]

Part 4: Emergency Spillage Procedures

In the event of a spill outside of a fume hood, follow this immediate response workflow.

SpillResponse Assess 1. Assess Volume & Risk (Is it >100g or outside hood?) Evacuate Major Spill: Evacuate & Call EHS Assess->Evacuate High Risk Minor Minor Spill: Proceed with Cleanup Assess->Minor Low Risk PPE 2. Don PPE: Nitrile Gloves, Goggles, Lab Coat Minor->PPE Contain 3. Containment: Surround with absorbent socks PPE->Contain Absorb 4. Absorption: Use Vermiculite or Sand (Do NOT use combustible paper towels) Contain->Absorb Collect 5. Collection: Scoop into HazWaste pail Label as 'Spill Debris' Absorb->Collect Clean 6. Decontamination: Wash area with soap/water Collect->Clean

Figure 2: Emergency response workflow for solid or liquid spills of the subject chemical.

Technical Note on Spill Cleanup: Because the compound is an organic acid, avoid using bleach (sodium hypochlorite) for cleaning the spill area, as this can release chlorine gas or other chlorinated byproducts.[1] Use simple soap and water or a dilute sodium bicarbonate solution after the bulk material has been physically removed.[1]

References

  • National Center for Biotechnology Information (PubChem). (2025).[1] Compound Summary: 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid (Analog).[1] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Hazardous Waste Generators: Segregation and Management.[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (2011).[1] Laboratory Safety Guidance (OSHA 3404-11R).[1] Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-chloro-3-ethyl-1H-pyrazole-5-carboxylic acid
Reactant of Route 2
4-chloro-3-ethyl-1H-pyrazole-5-carboxylic acid
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